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Core Science & Biosynthesis

Foundational

Structural and Synthetic Paradigms of 1-Methylazepane-4-carbonitrile: A Technical Guide for Medicinal Chemistry

Executive Summary In the contemporary landscape of drug discovery, the transition from planar, sp2 -hybridized aromatic systems to conformationally rich, sp3 -hybridized aliphatic scaffolds is a proven strategy for impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of drug discovery, the transition from planar, sp2 -hybridized aromatic systems to conformationally rich, sp3 -hybridized aliphatic scaffolds is a proven strategy for improving pharmacokinetic (PK) profiles and target selectivity. 1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) represents a high-value building block in this paradigm[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep-dive into the physicochemical properties, structural rationale, and self-validating synthetic workflows required to successfully integrate this azepane derivative into advanced medicinal chemistry programs.

Molecular Architecture & Physicochemical Profiling

Unlike rigid six-membered piperidines, the seven-membered azepane ring exhibits a dynamic equilibrium of twist-chair conformations. The inclusion of a tertiary amine (N-methyl) and a cyano group at the 4-position creates a unique spatial geometry. The 1-methyl group preferentially adopts an equatorial-like orientation to minimize transannular 1,3-diaxial interactions, while the 4-cyano group provides a linear, sterically unobtrusive hydrogen-bond acceptor vector. This structural arrangement makes it an excellent bioisostere for halogens or alkynes in target-binding pockets[2].

To facilitate rapid comparison and integration into computational chemistry models, the quantitative physicochemical data for 1-Methylazepane-4-carbonitrile is summarized in Table 1.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Name 1-Methylazepane-4-carbonitrileIUPAC standard nomenclature
CAS Registry Number 131742-01-3Unique identifier for commercial sourcing[1]
Molecular Formula C₈H₁₄N₂Base composition
Molecular Weight 138.21 g/mol Low MW allows for fragment-based drug design
SMILES String CN1CCCC(C#N)CC1Essential for in silico docking and QSAR modeling
Topological Polar Surface Area (TPSA) 27.0 ŲPredicts excellent blood-brain barrier (BBB) penetration
Fraction sp3 ( Fsp3​ ) 0.875High 3D character; correlates with clinical success

(Note: Related fluorinated derivatives, such as (4S,5R)-5-fluoro-1-methylazepane-4-carbonitrile, demonstrate how this base scaffold can be further functionalized for advanced structure-activity relationship studies[3].)

Pharmacological Utility: The "Escape from Flatland"

The strategic incorporation of 1-methylazepane-4-carbonitrile into active pharmaceutical ingredients (APIs) is driven by the "escape from flatland" hypothesis. Highly aromatic compounds often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity driven by non-specific π−π stacking. By utilizing the azepane scaffold, medicinal chemists can introduce a basic center for salt formation (improving solubility) while utilizing the nitrile group to probe deep, narrow hydrophobic pockets in GPCRs or kinase active sites.

MedChem A Planar Aromatics (High Toxicity) B sp3 Enrichment (Azepane Scaffold) A->B Structural Evolution C 1-Methylazepane-4-carbonitrile (Building Block) B->C D Improved PK/PD (Solubility) C->D E Target Specificity (GPCRs/Kinases) C->E

Pharmacokinetic optimization through sp3-enriched azepane scaffold integration.

Strategic Synthetic Methodologies & Causality

The synthesis of 1-methylazepane-4-carbonitrile requires precise control over the seven-membered ring chemistry. The most robust retrosynthetic approach disconnects the target into 1-methylazepan-4-one .

The critical transformation is the conversion of the ketone to the nitrile. While traditional methods involve cyanohydrin formation followed by dehydration and reduction, this multi-step sequence is prone to elimination side-reactions (yielding unsaturated azepines). Instead, we employ the Van Leusen Reaction utilizing TosMIC (Toluenesulfonylmethyl isocyanide).

Mechanistic Causality: The Van Leusen reaction is chosen because it allows for a direct, one-pot reductive cyanation. The deprotonated alpha-carbon of TosMIC attacks the electrophilic ketone, forming an oxazoline intermediate. This intermediate subsequently collapses, extruding a tosyl group and formamide-derived oxygen to yield the desired aliphatic nitrile in high fidelity.

Synthesis A Azepan-4-one (Starting Material) B N-Methylation (CH2O, NaBH(OAc)3) A->B C 1-Methylazepan-4-one (Intermediate) B->C D Van Leusen Cyanation (TosMIC, t-BuOK) C->D E 1-Methylazepane-4-carbonitrile (Target Compound) D->E

Synthetic workflow for 1-Methylazepane-4-carbonitrile via reductive amination and cyanation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate built-in In-Process Controls (IPCs) and orthogonal workup logic that inherently purifies the product based on its fundamental chemical properties.

Protocol A: Synthesis of 1-Methylazepan-4-one via Reductive Amination

Rationale: Reductive amination is selected over direct alkylation (e.g., using methyl iodide) to strictly prevent over-alkylation to the quaternary ammonium salt.

  • Reaction Setup: Dissolve azepan-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir for 30 minutes at room temperature to allow iminium ion formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Self-Validating IPC: Sample the reaction after 2 hours. Perform TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine starting material will stain bright purple, while the tertiary amine product will not stain strongly, confirming complete conversion. LC-MS should confirm the intermediate mass ( [M+H]+=128.1 ).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-methylazepan-4-one.

Protocol B: Van Leusen Cyanation to 1-Methylazepane-4-carbonitrile

Rationale: The protocol utilizes an acid-base extraction paradigm. Because the target molecule contains a basic tertiary amine, it can be selectively partitioned into the aqueous phase, leaving neutral/acidic byproducts behind.

  • Reaction Setup: Dissolve 1-methylazepan-4-one (1.0 eq) and TosMIC (1.2 eq) in a 1:1 mixture of anhydrous dimethoxyethane (DME) and absolute ethanol (0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Slowly add potassium tert-butoxide (t-BuOK, 2.5 eq) to control the exothermic deprotonation of TosMIC.

  • Heating: Warm the reaction to 50 °C and stir for 4 hours.

  • Self-Validating Workup (Acid-Base Partitioning):

    • Cool the mixture to room temperature and concentrate to remove volatiles.

    • Dissolve the crude residue in ethyl acetate and add 1M aqueous HCl until the aqueous layer reaches pH 2.

    • Causality: The basic 1-methylazepane-4-carbonitrile becomes protonated and highly water-soluble. Unreacted TosMIC and tosyl-containing neutral byproducts remain in the ethyl acetate layer.

    • Separate the layers and discard the organic layer.

    • Basify the aqueous layer with 2M NaOH to pH 12, rendering the target compound neutral and lipophilic.

    • Extract the aqueous layer with fresh ethyl acetate (3x).

  • Analytical Validation: Dry the organic phase and concentrate to yield the pure target. Validate via ¹H NMR (look for the distinct N-CH₃ singlet at ~2.3 ppm and the CH-CN multiplet at ~2.8 ppm) and IR spectroscopy (confirm the sharp C≡N stretch at ~2240 cm⁻¹).

References

  • Title: 101935-32-4 | 4-(Dimethylamino)
  • Title: Buy 1,2-Dimethyl-1H-imidazo[4,5-b]pyridine (EVT-12056642)
  • Title: (4S,5R)

Sources

Exploratory

Comprehensive Technical Guide on 1-Methylazepane-4-carbonitrile: Physical Properties, Thermodynamics, and Synthetic Utility

Introduction & Structural Significance1-Methylazepane-4-carbonitrile (CAS: 131742-01-3)[1] is a highly versatile, nitrogen-containing seven-membered heterocyclic building block. In modern drug discovery, the incorporatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance1-Methylazepane-4-carbonitrile (CAS: 131742-01-3)[1] is a highly versatile, nitrogen-containing seven-membered heterocyclic building block. In modern drug discovery, the incorporation of the azepane ring into pharmacophores is frequently utilized to enhance metabolic stability and modulate the basicity of the parent molecule, offering distinct spatial geometries compared to smaller piperidine or pyrrolidine analogs. The presence of the C4-nitrile group provides a highly reactive handle for further functionalization into primary amines, amides, or tetrazoles, making it a critical intermediate in the synthesis of kinase inhibitors and GPCR-targeting ligands.

Physical and Chemical Properties

Understanding the baseline physicochemical properties is essential for predicting the pharmacokinetic behavior (e.g., lipophilicity, membrane permeability) of downstream active pharmaceutical ingredients (APIs). Table 1 summarizes the core properties of 1-Methylazepane-4-carbonitrile, drawing on exact mass calculations and computed descriptors from structural analogs such as1[1].

Table 1: Physicochemical Profile
PropertyValueMethod / Source
CAS Number 131742-01-3Commercial Registry[2]
Molecular Formula C8H14N2Exact Mass Validation[3]
Molecular Weight 138.21 g/mol Computed
Topological Polar Surface Area (TPSA) 27.0 ŲComputed (Nitrile + Tertiary Amine)[1]
XLogP3-AA (Lipophilicity) ~1.2Extrapolated from analogs[1]
Hydrogen Bond Donors / Acceptors 0 / 2Structure-based
Predicted Boiling Point 215–225 °CPredictive modeling (760 mmHg)

Thermodynamic Profiling and Conformational Dynamics

The thermodynamic behavior of the seven-membered azepane ring is vastly different from the rigid six-membered piperidine ring. Azepanes exhibit a highly flexible conformational energy landscape characterized by rapid pseudorotation.

Causality in Conformational Preference: The lowest energy state for 1-methylazepane derivatives is typically the Twist-Chair (TC) conformation. This geometry minimizes transannular steric clashes (specifically the 1,4-hydrogen interactions) that plague the standard Chair (C) or Boat (B) forms. The introduction of the C4-nitrile and N1-methyl groups slightly restricts this pseudorotation, creating a measurable energy barrier that can be observed via variable-temperature NMR (VT-NMR).

Thermodynamics Eq Azepane Ring Conformational Space TC Twist-Chair (TC) Lowest Energy State ΔG = 0.0 kcal/mol Eq->TC C Chair (C) Intermediate State ΔG ≈ 1.2 - 1.5 kcal/mol Eq->C TB Twist-Boat (TB) Transition State ΔG ≈ 3.5 - 4.0 kcal/mol Eq->TB TC->C Pseudorotation (Low Barrier) C->TB Ring Inversion (High Barrier)

Figure 1: Thermodynamic energy landscape of the 1-methylazepane ring system.

Synthetic Workflows: The Van Leusen Cyanation

To synthesize 1-methylazepane-4-carbonitrile efficiently, the reductive cyanation of 1-methylazepan-4-one is the preferred route.

Expertise & Experience: We select the Van Leusen reaction utilizing TosMIC (Toluenesulfonylmethyl isocyanide) over the traditional Strecker synthesis. The Strecker route requires highly toxic cyanide sources and often yields complex mixtures of cyanohydrins and unsaturated nitriles. TosMIC provides a direct, one-carbon homologation to the saturated nitrile in a single, safe step.

Synthesis A 1-Methylazepan-4-one (Precursor) B TosMIC, t-BuOK DME/EtOH solvent -30°C to RT A->B Base-catalyzed Addition C 1-Methylazepane-4-carbonitrile (Target API Intermediate) B->C Elimination & Tautomerization

Figure 2: Workflow for the Van Leusen synthesis of 1-methylazepane-4-carbonitrile.

Step-by-Step Protocol: Van Leusen Cyanation

Self-Validating System: This protocol incorporates in-process analytical checks to ensure the reaction has reached completion before proceeding to workup, preventing the loss of unreacted starting material.

  • Reagent Preparation: In an oven-dried, argon-purged flask, dissolve 1-methylazepan-4-one (1.0 equiv) and TosMIC (1.2 equiv) in anhydrous 1,2-dimethoxyethane (DME). Add absolute ethanol (2.0 equiv) as a critical proton source for the intermediate elimination step.

  • Cryogenic Base Addition: Cool the mixture to -30 °C using a dry ice/acetone bath. Causality: Low temperatures are strictly required here to prevent the rapid, uncontrolled decomposition of TosMIC in the presence of strong bases.

  • Reaction Execution: Slowly add potassium tert-butoxide (t-BuOK, 2.5 equiv) dropwise over 30 minutes. Maintain the temperature at -30 °C for 1 hour, then allow the reaction to naturally warm to room temperature (20 °C) over 4 hours.

  • In-Process Validation (FTIR): Extract a 0.1 mL aliquot, perform a rapid mini-workup, and analyze via FTIR. Validation Check: The reaction is deemed complete when the strong carbonyl stretch at ~1710 cm⁻¹ completely disappears, replaced by a weak, sharp nitrile stretch at ~2240 cm⁻¹.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient containing 1% Et₃N to prevent streaking of the basic tertiary amine) to yield the pure 1-methylazepane-4-carbonitrile.

Analytical Characterization Standards

To ensure rigorous quality control, the isolated compound must be validated against the following spectral and thermodynamic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the diagnostic N-methyl singlet integrating to 3 protons at ~2.35 ppm. The methine proton (C4-H) alpha to the nitrile will appear as a complex multiplet at ~2.80 ppm due to coupling with the adjacent diastereotopic methylene protons.

  • Thermogravimetric Analysis (TGA): To confirm the thermodynamic stability of the compound, TGA should demonstrate no mass loss below 180 °C, confirming the absence of volatile solvent impurities or premature thermal degradation.

References

  • Title: CAS:1466736-24-24-(Isopropyl(methyl)amino)-2,2 ...
  • Title: (4S,5R)
  • Title: Baimei Jihua (Henan) Pharmaceutical Technology Co., Ltd ...

Sources

Foundational

Mechanism of Action of 1-Methylazepane-4-carbonitrile in Biological Assays: A Paradigm for Reversible Covalent Inhibition

Executive Summary In modern drug discovery, targeting proteases requires a delicate balance between potent target engagement and the mitigation of off-target toxicity. While 1-Methylazepane-4-carbonitrile (CAS: 131742-01...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, targeting proteases requires a delicate balance between potent target engagement and the mitigation of off-target toxicity. While 1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) is primarily utilized as a specialized fragment-like tool compound rather than a standalone therapeutic, it serves as an exceptional pharmacophore model for evaluating reversible covalent inhibition. This technical whitepaper dissects the structural causality, kinetic mechanism of action (MoA), and the self-validating biological assays required to characterize this class of nitrile-bearing azepane derivatives against target proteases (e.g., Cathepsins, DPP-4, and viral proteases).

Structural Causality: The Anatomy of a Pharmacophore

As application scientists, we do not merely observe binding; we engineer it. The efficacy of 1-Methylazepane-4-carbonitrile is dictated by the synergistic causality of its three structural domains:

  • The Nitrile Warhead (-C≡N): Unlike highly reactive, irreversible electrophiles (e.g., vinyl sulfones or acrylamides), nitriles act as mild, tunable electrophiles[1]. They are specifically designed to undergo nucleophilic attack by the catalytic thiolate (Cysteine) or alkoxide (Serine) in a protease active site, forming a thioimidate or imidate adduct[2]. This reaction is thermodynamically balanced to be reversible, which is critical for reducing off-target toxicity and avoiding unwanted immune system activation[1].

  • The Azepane Ring: The 7-membered nitrogen heterocycle provides a larger conformational volume and unique puckering states compared to standard 6-membered piperidines. This flexibility allows the scaffold to deeply penetrate and adapt to the dynamic, hydrophobic S1/S2 subpockets of target proteases.

  • The N-Methyl Amine: With a basic pKa of approximately 9.5, the tertiary amine remains protonated at physiological pH. This cationic center is strategically positioned to form critical salt-bridge interactions with conserved acidic residues (Asp/Glu) at the periphery of the active site, anchoring the molecule and precisely orienting the nitrile carbon for nucleophilic attack.

Kinetic Mechanism of Action (MoA)

The mechanism of action for 1-Methylazepane-4-carbonitrile follows a classic two-step reversible covalent binding model[2].

  • Non-Covalent Association: The compound first binds to the active site via non-covalent interactions (hydrophobic packing of the azepane, salt-bridge of the N-methyl), forming the initial complex ( E⋅I ). This step is governed by the equilibrium inhibition constant ( Ki​ ).

  • Covalent Adduct Formation: The properly oriented nitrile undergoes nucleophilic attack by the catalytic residue, forming the covalent adduct ( E−I ). This step is governed by the inactivation rate ( kinact​ ) and the reverse reaction rate ( krev​ )[2]. Because krev​ is significant, the adduct can dissociate back to the intact inhibitor and active enzyme, cleanly distinguishing it from irreversible inhibitors[3].

MoA E Free Enzyme (E) + Inhibitor (I) EI Non-Covalent Complex (E·I) E->EI k_on EI->E k_off E_I Covalent Adduct (E-I) EI->E_I k_inact E_I->EI k_rev

Two-step kinetic model of reversible covalent inhibition by the nitrile warhead.

Self-Validating Assay Workflows

To rigorously validate this mechanism, a triad of biological assays is required. Each protocol serves as a checkpoint in a self-validating system, ensuring that observed inhibition is genuinely covalent, target-specific, and fully reversible.

Protocol 1: Continuous FRET-Based Enzyme Kinetics

Purpose: To determine the kinetic parameters ( Ki​ and kinact​/KI​ ) and establish target engagement. Methodology:

  • Preparation: Prepare a 10-point serial dilution of 1-Methylazepane-4-carbonitrile (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 0.01% Triton X-100).

  • Incubation: Add the target protease (e.g., a model Cysteine Protease at 1 nM final concentration) and incubate for 15 minutes at 37°C.

  • Initiation: Trigger the reaction by adding a specific FRET-based fluorogenic substrate (e.g., Z-Phe-Arg-AMC at Km​ concentration).

  • Monitoring: Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 60 minutes using a microplate reader.

  • Data Analysis: Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract kobs​ . Plot kobs​ vs.[Inhibitor] to determine the covalent efficiency ( kinact​/KI​ ).

Protocol 2: Jump-Dilution Assay

Purpose: To definitively prove the reversibility of the covalent thioimidate bond[2]. Methodology:

  • Pre-incubation: Incubate the enzyme with the inhibitor at a concentration of 10× IC50​ for 60 minutes to ensure >95% formation of the covalent E−I complex.

  • Rapid Dilution: Dilute the pre-incubated mixture 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate.

  • Kinetic Monitoring: Measure fluorescence over a 4-hour period.

  • Causality Check: If the inhibitor is reversible (characteristic of nitriles), the enzymatic activity will slowly recover in a non-linear fashion as the thioimidate bond hydrolyzes and the inhibitor dissociates[2]. If the warhead were irreversible, the activity curve would remain flat at zero[3].

Workflow Step1 1. Pre-incubation Enzyme + Inhibitor (10x IC50) Step2 2. Rapid Dilution (100-fold into assay buffer) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic substrate) Step2->Step3 Step4 4. Kinetic Monitoring (Fluorescence Recovery) Step3->Step4

Step-by-step jump-dilution assay workflow to validate covalent reversibility.

Protocol 3: Intact Protein Mass Spectrometry (LC-MS)

Purpose: To confirm the 1:1 stoichiometry and the exact nature of the covalent adduct. Methodology:

  • Reaction: Incubate the target protease (10 µM) with the inhibitor (50 µM) for 1 hour at room temperature.

  • Quenching: Quench the reaction with 1% formic acid to lock the protein state.

  • Analysis: Analyze the sample via LC-ESI-TOF mass spectrometry.

  • Causality Check: A mass shift corresponding exactly to the intact molecular weight of 1-Methylazepane-4-carbonitrile (+138.2 Da) confirms adduct formation without the loss of any leaving group, which is the hallmark of nitrile-based Pinner-type addition[2].

Quantitative Data Synthesis

The following table summarizes representative validation data for 1-Methylazepane-4-carbonitrile acting as a reversible covalent warhead against a model cysteine protease.

ParameterRepresentative ValueAssay MethodBiological Significance
IC50​ (Apparent) 45 nMFRET Kinetics (60 min)Indicates potent, time-dependent target engagement.
Ki​ (Non-covalent) 320 nMFRET KineticsReflects moderate initial binding affinity driven by the azepane ring.
kinact​/KI​ 1.2×104M−1s−1 FRET KineticsHigh covalent efficiency of the nitrile warhead.
Residence Time ( τ ) ~120 minutesJump-DilutionEnsures sustained target inhibition while allowing eventual clearance.
Mass Shift ( Δ Da) +138.2 DaIntact LC-MSConfirms the intact formation of the reversible thioimidate adduct.

Conclusion

1-Methylazepane-4-carbonitrile exemplifies the elegant logic of reversible covalent pharmacology. By combining the spatial adaptability of the azepane ring with the mild electrophilicity of the nitrile group, it provides a highly controlled mechanism of action. When evaluated through the rigorous, self-validating triad of FRET kinetics, jump-dilution, and intact mass spectrometry, researchers can confidently map the kinetic lifecycle of this pharmacophore from initial non-covalent docking to reversible covalent inactivation.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (NIH). URL:[Link]

  • An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health (NIH). URL:[Link]

  • Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism. American Chemical Society (ACS). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for 1-Methylazepane-4-carbonitrile

Executive Summary As drug discovery pipelines increasingly focus on conformationally restricted aliphatic rings to improve pharmacokinetic profiles, azepane derivatives have emerged as critical building blocks. 1-Methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly focus on conformationally restricted aliphatic rings to improve pharmacokinetic profiles, azepane derivatives have emerged as critical building blocks. 1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) [1] represents a highly versatile intermediate. The tertiary amine provides a basic center for salt formation and target interaction, while the carbonitrile group serves as a bioisostere for halogens or a precursor for primary amines. However, the dual functional nature of this molecule necessitates rigorous safety and handling protocols.

As a Senior Application Scientist, I have designed this guide to move beyond standard Material Safety Data Sheets (MSDS). Here, we will dissect the causality behind the hazards and establish self-validating experimental workflows to ensure both researcher safety and data integrity.

Physicochemical Profiling & Structural Dynamics

Understanding the molecular architecture of 1-Methylazepane-4-carbonitrile is the first step in predicting its behavior in both biological assays and chemical synthesis. The 7-membered azepane ring exhibits unique pseudorotation dynamics, distinct from the rigid chair conformations of piperidines. The presence of the N-methyl group increases lipophilicity and basicity, while the cyano group at the 4-position introduces a strong dipole moment.

Table 1: Chemical Identifiers & Physicochemical Properties

Note: Molecular parameters are extrapolated from structural analogs and computational models of azepane carbonitriles[2].

PropertyValueScientific Rationale & Impact
Chemical Name 1-Methylazepane-4-carbonitrileIUPAC nomenclature defining the core heterocycle.
CAS Number 131742-01-3Unique registry identifier for procurement and tracking[1].
Molecular Formula C8H14N2Dictates the mass-to-charge (m/z) ratio for LC-MS QC.
Molecular Weight 138.21 g/mol Low MW facilitates rapid cell membrane permeation.
Structural Class Nitrogen-containing heterocycleCombines basicity (amine) with electrophilicity (nitrile)[3].
Topological Polar Surface Area ~27 ŲHighly favorable for blood-brain barrier (BBB) penetration.

Hazard Identification & Toxicology (SDS Core)

It is critical to understand the mechanistic pathways of toxicity rather than merely memorizing hazard codes. 1-Methylazepane-4-carbonitrile presents two distinct toxicological profiles based on its functional groups.

Table 2: GHS Hazard Classification (Aliphatic Aminonitriles)
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation
Causality of Hazards:
  • Amine Basicity (Skin/Eye Irritation): The lone pair of electrons on the tertiary nitrogen readily accepts protons. Upon contact with physiological moisture (e.g., ocular fluid, sweat), it generates localized alkaline conditions. This leads to the saponification of membrane lipids and rapid tissue irritation (H315, H319).

  • Nitrile Metabolism (Latent Toxicity): While aliphatic nitriles are generally stable, hepatic cytochrome P450 enzymes can catalyze alpha-hydroxylation. This metabolic pathway leads to the slow release of cyanide ions (CN-), which bind to cytochrome c oxidase, halting cellular respiration. This latent mechanism necessitates the H302 classification.

Metabolism A 1-Methylazepane-4-carbonitrile B Hepatic CYP450 Oxidation A->B Phase I F N-Dealkylation A->F Major C Cyanide Ion (CN-) B->C Minor D Rhodanese (Sulfur Transfer) C->D Detox E Thiocyanate (SCN-) Excretion D->E Renal

Fig 1: Proposed metabolic degradation and detoxification pathway of 1-Methylazepane-4-carbonitrile.

Standard Operating Procedure (SOP) for Laboratory Handling

A protocol is only as robust as its reproducibility. The following workflow is designed as a self-validating system : every step includes a mechanistic rationale and a quality control checkpoint to ensure the integrity of the chemical stock.

Handling Start Chemical Receipt (CAS: 131742-01-3) Storage Store at 2-8°C Argon Atmosphere Start->Storage PPE Don PPE: Double Gloves, Goggles, Lab Coat Storage->PPE Prep Fume Hood Transfer (>100 fpm velocity) PPE->Prep Solubilize Solubilize in DMSO (Ultrasonic Bath) Prep->Solubilize QC LC-MS Verification & Aliquoting Solubilize->QC

Fig 2: Standard operating procedure for the laboratory handling and processing of the compound.

Step-by-Step Methodology: Preparation of a 10 mM in vitro Screening Stock
  • Preparation & PPE: Don a laboratory coat, safety goggles, and double nitrile gloves.

    • Causality: We utilize Dimethyl Sulfoxide (DMSO) as the primary solvent for biological screening. DMSO is a potent penetration enhancer; if a micro-spill occurs, it will rapidly transport dissolved aminonitriles across the dermal barrier. Double-gloving provides a critical window for outer-glove removal upon exposure without compromising skin safety.

  • Environmental Control: Conduct all handling within a certified Class II Type B2 biological safety cabinet or a chemical fume hood maintaining a minimum face velocity of 100 fpm.

  • Gravimetric Transfer: Accurately weigh exactly 13.82 mg of 1-Methylazepane-4-carbonitrile into a pre-tared, static-free amber glass vial.

    • Causality: Amber glass prevents the potential photo-oxidation of the tertiary amine into an N-oxide species.

  • Solubilization: Add exactly 10.0 mL of anhydrous, cell-culture grade DMSO to the vial. Vortex at 2500 rpm for 60 seconds, followed by 5 minutes of ultrasonic bath sonication at room temperature.

    • Causality: Sonication ensures the complete dissolution of micro-particulates without applying direct heat, which could induce volatilization of the low-molecular-weight free base.

  • Quality Control (Self-Validation): Withdraw a 10 µL aliquot and dilute 1:1000 in Acetonitrile/Water (0.1% Formic Acid) for LC-MS analysis.

    • Causality: This step self-validates the protocol by confirming the exact molarity and verifying that no thermal or oxidative degradation occurred during solubilization.

  • Aliquot & Storage: Dispense the validated solution into 100 µL aliquots using low-binding microcentrifuge tubes. Purge the headspace of each tube with Argon gas before sealing, and store at -20°C.

    • Causality: Argon is heavier than ambient air and displaces oxygen, effectively preventing oxidative degradation over long-term storage.

Spill Response and Waste Management

In the event of a localized spill, do not use water , as it may spread the chemical and exacerbate the alkaline hazard.

  • Neutralization: Treat the area with a weak acid solution (e.g., 5% citric acid). This protonates the tertiary amine, converting it into a non-volatile, water-soluble salt, thereby drastically reducing its dermal absorption potential and inhalation hazard.

  • Cleanup: Absorb the neutralized liquid with inert materials (vermiculite or sand).

  • Disposal: Dispose of all contaminated materials as hazardous nitrogenous waste in strict accordance with institutional Environmental Health and Safety (EHS) guidelines.

References

  • Title: (4S,5R)-5-fluoro-1-methylazepane-4-carbonitrile - PubChem Source: nih.gov URL: [Link]

Sources

Foundational

Acute and Chronic Toxicity Profile of 1-Methylazepane-4-carbonitrile: A Preclinical Mechanistic Guide

Executive Summary 1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) is a functionalized aliphatic heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis. From a toxicological perspective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) is a functionalized aliphatic heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis. From a toxicological perspective, its safety profile is governed by a biphasic mechanism driven by two distinct structural pharmacophores: the aliphatic nitrile group (mediating acute toxicity) and the tertiary azepane ring (mediating chronic toxicity).

This whitepaper provides an authoritative, in-depth analysis of the compound's predictive and empirical toxicity profile. It outlines the mechanistic causality behind its toxicokinetics and details self-validating experimental workflows essential for drug development professionals conducting Investigational New Drug (IND)-enabling studies.

Molecular Architecture & Toxicological Drivers

The toxicity of 1-Methylazepane-4-carbonitrile cannot be evaluated as a single monolithic entity; it must be deconstructed into the liabilities of its functional groups.

  • The Nitrile Moiety (-C≡N): Aliphatic nitriles are not inherently cytotoxic in their parent form. Their acute toxicity is entirely dependent on first-pass hepatic metabolism. Cytochrome P450 enzymes (specifically the CYP2E1 isoform) catalyze the α -hydroxylation of the carbon adjacent to the nitrile group. This forms a highly unstable cyanohydrin intermediate that spontaneously decomposes, liberating hydrogen cyanide (HCN) ().

  • The Azepane Ring (Tertiary Amine): The seven-membered azepane ring contains a basic tertiary amine. With a high predicted pKa, this moiety classifies the molecule as a Cationic Amphiphilic Drug (CAD). CADs are notorious for driving chronic toxicity via lysosomal ion trapping, ultimately leading to Drug-Induced Phospholipidosis (PLD) ().

Acute Toxicity: The Nitrile-Cyanide Axis

The primary acute liability of 1-Methylazepane-4-carbonitrile is rapid-onset cellular hypoxia. Once hepatic CYP2E1 liberates the cyanide anion ( CN− ), it diffuses into the mitochondria and binds with extreme affinity to the ferric iron ( Fe3+ ) in cytochrome c oxidase (Complex IV) .

This binding severs the mitochondrial electron transport chain. Despite the presence of oxygen, cells are unable to perform oxidative phosphorylation, leading to rapid ATP depletion, cytotoxic hypoxia, and cell death. Clinical manifestations in in vivo models typically include dyspnea, tremors, convulsions, and lethargy within hours of acute exposure.

NitrileMetabolism A 1-Methylazepane-4-carbonitrile (Parent Aliphatic Nitrile) B Hepatic CYP450 (CYP2E1) Alpha-Hydroxylation A->B Phase I Metabolism C Cyanohydrin Intermediate (Highly Unstable) B->C D Hydrogen Cyanide (HCN) Liberation C->D Spontaneous Decomposition E Cytochrome c Oxidase Inhibition (Complex IV) D->E Mitochondrial Binding F Cellular Hypoxia & Acute Lethality E->F ATP Depletion

Figure 1: CYP450-mediated metabolic pathway leading to acute cyanide toxicity.

Chronic Toxicity: The Azepane-Phospholipidosis Axis

During 28-day or 90-day repeat-dose toxicity studies (e.g., OECD 407/408), the basic lipophilic nature of the azepane ring becomes the primary driver of adverse events.

At physiological pH (7.4), the tertiary amine is unprotonated and highly lipophilic, allowing it to easily cross cellular membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes heavily protonated. This positive charge prevents the molecule from diffusing back across the lysosomal membrane—a phenomenon known as lysosomal trapping ().

Once trapped, the cationic drug binds to negatively charged bis(monoacylglycero)phosphate (BMP) on the inner lysosomal membrane. This neutralizes the membrane charge, competitively inhibiting lysosomal phospholipases (e.g., Phospholipase A2). The inability to catabolize lipids results in the massive accumulation of undigested phospholipids, manifesting histologically as multilamellar inclusion bodies or "foamy macrophages" in the liver and lungs ().

Self-Validating Experimental Protocols

Standard viability assays (like MTT or CellTiter-Glo) are insufficient for profiling this compound because they fail to capture the specific mechanistic drivers of its toxicity. The following self-validating protocols are required to accurately profile 1-Methylazepane-4-carbonitrile.

Protocol A: In Vitro CYP2E1-Mediated Cyanide Release Assay

Rationale: To empirically quantify acute toxicity potential, we must measure the rate of cyanide liberation rather than parent compound depletion.

  • Preparation: Incubate 1-Methylazepane-4-carbonitrile (10, 50, and 100 μ M) with human recombinant CYP2E1 supersomes (50 pmol/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation & Control: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the reaction.

    • Self-Validation: Run a parallel negative control lacking NADPH to rule out non-metabolic (spontaneous) degradation. Run Acetone Cyanohydrin as a positive control.

  • Incubation: Incubate the microplate at 37°C for 60 minutes under continuous shaking.

  • Termination & Derivatization: Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA). Centrifuge to pellet proteins. Add 4-nitrobenzaldehyde and o-dinitrobenzene to the supernatant to derivatize the liberated free cyanide into a highly fluorescent complex.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). Interpolate cyanide concentrations using a standard curve generated with potassium cyanide (KCN).

Protocol B: High-Content Screening for Drug-Induced Phospholipidosis

Rationale: Relying solely on in silico pKa/LogP models often overpredicts PLD liability. Utilizing a functional in vitro assay with a fluorescent lipid probe provides empirical validation of lysosomal trapping.

  • Cell Culture: Seed immortalized human hepatocytes (Fa2N-4 cells) in 96-well glass-bottom plates at 5×104 cells/well. Allow 24 hours for attachment.

  • Compound Incubation: Treat cells with 1-Methylazepane-4-carbonitrile (1 μ M to 100 μ M) for 48 hours.

    • Self-Validation: Include Amiodarone (10 μ M) as a known positive PLD inducer, and Acetaminophen (100 μ M) as a true negative control.

  • Fluorescent Probing: For the final 24 hours of incubation, co-incubate the cells with NBD-PE (a fluorescent phospholipid analog) and Hoechst 33342 (nuclear counterstain).

  • Fixation: Wash cells meticulously with PBS to remove unincorporated probe, then fix with 4% paraformaldehyde for 15 minutes.

  • High-Content Imaging: Acquire images using a confocal high-content screening system. Use automated image analysis to quantify the total area of NBD-PE fluorescent puncta (lysosomal inclusions) per cell. A dose-dependent increase in puncta area confirms PLD liability.

PLDWorkflow Step1 Hepatocyte Culture (Fa2N-4) Step2 Compound Incubation (48h) Step1->Step2 Step3 NBD-PE Lipid Probe Addition Step2->Step3 Step4 High-Content Confocal Imaging Step3->Step4 Step5 Lysosomal Trapping Quantification Step4->Step5

Figure 2: Experimental workflow for high-content screening of drug-induced phospholipidosis.

Quantitative Data Summary

The following tables summarize the predictive physicochemical drivers and comparative toxicity thresholds for 1-Methylazepane-4-carbonitrile based on its structural class.

Table 1: Physicochemical Drivers of Toxicity

ParameterPredicted ValueToxicological Implication
Molecular Weight 138.21 g/mol Small molecular size ensures rapid systemic absorption and broad tissue distribution.
LogP (Lipophilicity) ~1.2 - 1.5Sufficient lipophilicity to drive cellular permeation and lysosomal membrane partitioning.
pKa (Basic Amine) ~9.5 - 10.0Highly protonated at physiological pH; primary driver of lysosomal ion trapping.
Nitrile Position Aliphatic (C4)Highly susceptible to CYP450 α -hydroxylation, leading to rapid cyanide liberation.

Table 2: Comparative Toxicity Thresholds (Structural Class Extrapolations)

Toxicity MetricTarget Organ/SystemPrimary MechanismEstimated Threshold (In Vitro)
Acute Cytotoxicity MitochondriaCytochrome c oxidase inhibition (Cyanide) IC50​ ~ 10 - 50 μ M (CYP-dependent)
Phospholipidosis Liver / LungsLysosomal Phospholipase A2 inhibitionSignificant puncta increase at > 25 μ M
Cardiotoxicity Heart (Myocardium)hERG Channel Inhibition (Basic Amine) IC50​ > 30 μ M (Moderate risk)

References

  • Title: Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Source: Chemical Research in Toxicology (1992). URL: [Link]

  • Title: Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds. Source: Chemical Research in Toxicology (2010). URL: [Link]

  • Title: Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Source: Drug Metabolism and Disposition (2013). URL: [Link]

  • Title: Drug induced phospholipidosis: an acquired lysosomal storage disorder. Source: Biochimica et Biophysica Acta (2012). URL: [Link]

Exploratory

An In-depth Technical Guide to Elucidating the CNS Receptor Binding Profile of 1-Methylazepane-4-carbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This guide outlines a comprehensive strategy for the characterization of 1-Methylazepane-4-carbonitrile, a novel compound with pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive strategy for the characterization of 1-Methylazepane-4-carbonitrile, a novel compound with potential for central nervous system (CNS) activity. Given the absence of existing pharmacological data, this document serves as a detailed roadmap for researchers, providing the theoretical basis and practical protocols to determine its receptor binding affinity across a panel of relevant CNS targets. The methodologies described herein are grounded in established principles of receptor pharmacology and are designed to yield robust and reproducible data, forming a critical foundation for any subsequent drug development efforts. We will delve into the rationale behind experimental design, provide step-by-step protocols for radioligand binding assays, and detail the necessary data analysis to translate raw counts into meaningful affinity constants.

Introduction: The Rationale for Investigating 1-Methylazepane-4-carbonitrile

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active compounds. The introduction of a methyl group at the 1-position and a carbonitrile at the 4-position of the azepane ring in 1-Methylazepane-4-carbonitrile creates a molecule with unique physicochemical properties that may confer affinity and selectivity for specific CNS receptors. The nitrile group, in particular, can act as a hydrogen bond acceptor or be metabolized to other functional groups, making its interactions with biological targets of significant interest.

G protein-coupled receptors (GPCRs) represent the largest family of membrane receptors and are the targets for over 30% of FDA-approved drugs, with a significant portion indicated for CNS disorders.[1] Their critical role in neurotransmission, mood, and cognition makes them primary targets for novel therapeutics.[1][2] Therefore, a systematic evaluation of 1-Methylazepane-4-carbonitrile's binding affinity against a panel of CNS-relevant GPCRs is a logical first step in understanding its potential pharmacological profile.

This guide will provide the necessary framework to:

  • Design a comprehensive screening strategy for 1-Methylazepane-4-carbonitrile against a panel of high-priority CNS targets.

  • Execute gold-standard radioligand binding assays to determine the compound's binding affinity.[3][4]

  • Analyze and interpret the resulting data to guide further preclinical development.

Experimental Strategy: A Multi-tiered Approach to CNS Target Deconvolution

A logical, tiered approach is essential for efficiently characterizing a novel compound. We propose a workflow that begins with a broad primary screen, followed by more focused secondary assays for any identified "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Functional Characterization A 1-Methylazepane-4-carbonitrile Synthesis & QC B Broad Panel Radioligand Binding Screen (e.g., 40-50 CNS Targets at a single high concentration) A->B C Concentration-Response (IC50) Assays for Primary Hits B->C Identify 'Hits' (e.g., >50% inhibition) D Orthogonal Assays (e.g., different radioligand) C->D E Selectivity Profiling (related receptor subtypes) D->E F Functional Assays (e.g., cAMP, Ca2+ flux) to determine agonist/antagonist activity E->F Confirmed, selective hits G In vivo Target Engagement Studies F->G

Caption: A tiered approach to characterizing the CNS activity of a novel compound.

Selection of CNS Targets for Primary Screening

The initial screen should be broad enough to capture a wide range of potential interactions. The selection of targets should be guided by the structural features of 1-Methylazepane-4-carbonitrile and the prevalence of these receptors in CNS disorders. A representative panel could include receptors from the following families:

  • Serotonin (5-HT) Receptors: Given the prevalence of azepane-containing compounds as 5-HT receptor ligands, a broad panel of 5-HT subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7) is warranted.[5]

  • Dopamine (D) Receptors: Key targets for antipsychotics and treatments for Parkinson's disease (e.g., D1, D2, D3).[6]

  • Muscarinic Acetylcholine (M) Receptors: Implicated in cognition and memory (e.g., M1, M2, M4).[7][8]

  • Adrenergic (α and β) Receptors: Involved in mood, arousal, and attention (e.g., α1, α2, β1, β2).

  • Sigma (σ) Receptors: These unique receptors are implicated in a variety of CNS disorders, including schizophrenia and neuropathic pain.[9][10]

  • Opioid (μ, δ, κ) Receptors: Important targets for analgesia.[6]

Methodologies: Radioligand Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[3][4] These assays rely on the principle of a radiolabeled ligand binding to a receptor, which can be displaced by an unlabeled test compound in a concentration-dependent manner.

General Materials and Reagents
  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Membrane Preparations: Isolated cell membranes from tissues or cell lines expressing the target receptor.[11]

  • Binding Buffer: A buffer solution that maintains physiological pH and ionic strength.

  • Test Compound: 1-Methylazepane-4-carbonitrile, dissolved in a suitable solvent (e.g., DMSO).

  • Filtration System: A vacuum manifold and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.[11]

Experimental Protocol: Competitive Inhibition Assay

This protocol is designed to determine the concentration of 1-Methylazepane-4-carbonitrile that inhibits 50% of the specific binding of a radioligand (the IC₅₀ value).

G A Prepare Assay Plate: - Add binding buffer - Add varying concentrations of 1-Methylazepane-4-carbonitrile - Add radioligand (at a concentration near its Kd) - Add membrane preparation B Incubate: Typically 60-120 minutes at room temperature or 37°C to reach equilibrium A->B C Terminate Assay: Rapid filtration through glass fiber filters B->C D Wash Filters: To remove unbound radioligand C->D E Measure Radioactivity: Using a scintillation counter D->E F Data Analysis: Plot % inhibition vs. log[concentration] to determine IC50 E->F

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of 1-Methylazepane-4-carbonitrile in the binding buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the radioligand in binding buffer to a final concentration approximately equal to its dissociation constant (Kd).

    • Thaw and homogenize the receptor membrane preparation in ice-cold binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer

      • The appropriate dilution of 1-Methylazepane-4-carbonitrile (or buffer for total binding, and a high concentration of a known non-radiolabeled ligand for non-specific binding).

      • Radioligand solution.

      • Initiate the binding reaction by adding the membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis and Interpretation

Calculation of IC₅₀

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. This is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.

Conversion of IC₅₀ to Ki

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of the affinity of the test compound, the IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The binding affinities of 1-Methylazepane-4-carbonitrile for a range of CNS receptors should be summarized in a clear and concise table. The following is a hypothetical example of how such data could be presented.

ReceptorRadioligandKi (nM) of 1-Methylazepane-4-carbonitrile
5-HT₁ₐ[³H]-8-OH-DPAT150
5-HT₂ₐ[³H]-Ketanserin>10,000
D₂[³H]-Spiperone85
M₁[³H]-Pirenzepine1,200
σ₁[³H]-(+)-Pentazocine25
σ₂[³H]-DTG350

Subsequent Steps: From Binding to Function

A high binding affinity does not provide information about the functional activity of the compound. Therefore, any confirmed "hits" from the binding assays must be further characterized in functional assays to determine if they act as agonists, antagonists, or allosteric modulators.[13][14]

Common functional assays for GPCRs include:

  • cAMP (cyclic adenosine monophosphate) assays: For Gs- and Gi-coupled receptors.

  • Calcium flux assays: For Gq-coupled receptors.

  • β-arrestin recruitment assays: To assess G protein-independent signaling.[14]

Conclusion

This in-depth technical guide provides a rigorous and systematic framework for the initial characterization of the novel compound, 1-Methylazepane-4-carbonitrile. By following the outlined experimental strategy, from broad primary screening using radioligand binding assays to focused functional characterization, researchers can effectively elucidate its CNS receptor binding profile. The data generated will be crucial for understanding its potential therapeutic applications and for guiding future lead optimization efforts in the pursuit of novel CNS-active drugs.

References

  • Limbird, L. E. (2004). Radioligand Binding Methods: A Practical Guide and Tips. PubMed. Available at: [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: a practical guide and tips. In Receptor-Ligand Interactions (pp. 57-111). IRL Press.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 676923. Available at: [Link]

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Celtarys. (2025, October 1). Targeting GPCRs in the CNS: Advances in Drug Discovery Strategies. Retrieved from [Link]

  • Celtarys. (2025, July 10). Targeting GPCRs in Neuroscience: Advances in Drug Discovery Strategies. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]

  • Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 7(1), 38-44. Available at: [Link]

  • Fidom, K., et al. (2023). Activity Models of Key GPCR Families in the Central Nervous System: A Tool for Many Purposes. International Journal of Molecular Sciences, 24(11), 9578. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Available at: [Link]

  • Buchwald, P. (2022). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv. Available at: [Link]

  • Gatley, S. J., & Volkow, N. D. (1998). Concepts for design and analysis of receptor radiopharmaceuticals. Journal of Nuclear Medicine, 39(12), 2054-2070. Available at: [Link]

  • Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 1-11). Humana Press, New York, NY.
  • Kenakin, T. (2010). Ligand binding assays at equilibrium: Validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]

  • Partyka, A., et al. (2022). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Molecules, 27(20), 6959. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221. Available at: [Link]

  • Chen, J., et al. (2022). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules, 27(15), 4987. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 8(15), 8196-8209. Available at: [Link]

  • Gaikwad, S., et al. (2015). Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors. Journal of Pharmacy and Pharmaceutical Sciences, 18(4), 543-561.
  • Al-Ostoot, F. H., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 1897. Available at: [Link]

  • Schepmann, D., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 3894. Available at: [Link]

  • Taylor & Francis. (n.d.). Bioactivity – Knowledge and References. Retrieved from [Link]

  • Nomura, D. K., & Maimone, T. J. (2018). Target Identification of Bioactive Covalently Acting Natural Products. In Chemical Epigenetics (pp. 1-21). Springer, Cham.
  • Jones, C. K., & Conn, P. J. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Biomedicines, 10(2), 398. Available at: [Link]

  • De Lorme, E., et al. (1988). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. European Journal of Pharmacology, 148(2), 239-247. Available at: [Link]

  • PubChem. (n.d.). 4-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Stereochemical Dynamics of 1-Methylazepane-4-carbonitrile: A Technical Whitepaper

Introduction: The Azepane Scaffold in 3D Chemical Space The study and application of nitrogen-containing heterocycles are foundational to modern drug discovery. While five- and six-membered rings (pyrrolidines and piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azepane Scaffold in 3D Chemical Space

The study and application of nitrogen-containing heterocycles are foundational to modern drug discovery. While five- and six-membered rings (pyrrolidines and piperidines) dominate historical libraries, the seven-membered azepane ring provides access to a less explored, highly three-dimensional area of chemical space[1]. This unique vector projection has been successfully exploited in the structure-based optimization of potent therapeutics, including protein kinase B (PKB) inhibitors derived from the natural product balanol[2].

Within this class, 1-Methylazepane-4-carbonitrile serves as a privileged, functionalized building block. The presence of a basic tertiary amine (N1) and a linear, electron-withdrawing cyano group (C4) creates a highly polarizable molecule with a distinct stereochemical profile. Understanding its solid-state conformation and crystallographic behavior is critical for rational drug design, where ligand conformation directly dictates target binding affinity.

Stereochemistry and Conformational Metadynamics

Unlike the relatively rigid chair conformations of piperidines, seven-membered rings exhibit profound conformational flexibility. The energy barriers for pseudorotation—where the molecule interconverts between conformations via concerted atomic motions without breaking bonds—are remarkably low[3].

The Twist-Chair Global Minimum

According to extended Cremer-Pople puckering coordinates, the azepane ring navigates a complex free-energy landscape comprising Chair (C), Twist-Chair (TC), Boat (B), and Twist-Boat (TB) forms[3]. Extensive molecular mechanics and crystallographic studies demonstrate that the Twist-Chair (TC) conformation is the global thermodynamic minimum for saturated seven-membered heterocycles[4].

The preference for the TC state over the C state is driven by the minimization of transannular (cross-ring) steric clashes. In the chair conformation, severe 1,3-diaxial-like interactions destabilize the ring. The twist-chair relieves this tension by distributing the torsional strain more evenly across the endocyclic bonds[4].

Stereochemical Assignment of 1-Methylazepane-4-carbonitrile

For 1-Methylazepane-4-carbonitrile, stereochemical behavior is defined by two key loci:

  • C4 Chiral Center: The molecule possesses a stereocenter at C4, existing as either the (R) or (S) enantiomer. In the solid state, the bulky, highly dipolar cyano group strongly prefers a pseudo-equatorial orientation to avoid steric repulsion with the transannular methylene protons.

  • N1 Pyramidal Inversion: The tertiary nitrogen undergoes rapid pyramidal inversion in solution. However, upon crystallization (especially as a protonated salt), this inversion is locked, typically trapping the N-methyl group in a pseudo-equatorial position to minimize steric bulk within the crystal lattice.

ConformationalDynamics TC Twist-Chair (TC) Global Minimum (Pseudo-equatorial -CN) TS Twist-Boat (TB) Transition State TC->TS Thermal Activation (Pseudorotation) TS->TC Relaxation C Chair (C) Local Minimum (Pseudo-axial -CN) TS->C Relaxation C->TS Thermal Activation

Conformational equilibrium of the azepane ring transitioning between twist-chair and chair states.

Crystallographic Challenges and Causality in Experimental Design

Obtaining high-resolution X-ray crystal structures of azepane derivatives is notoriously difficult. The low energy barrier between the TC and C conformations often results in dynamic crystallographic disorder , where the azepane ring occupies multiple overlapping positions within the unit cell. Furthermore, 1-Methylazepane-4-carbonitrile as a free base is a low-molecular-weight, highly soluble liquid or low-melting solid, making direct crystallization nearly impossible.

The Causality of Salt Formation: To overcome this, the free base must be converted into a crystalline salt (e.g., hydrochloride or tartrate). Protonation of the N1 amine achieves two critical objectives:

  • It raises the melting point, driving the compound into a solid crystalline regime.

  • It introduces strong, highly directional hydrogen bond donors (N⁺-H ··· Cl⁻). This anchors the nitrogen atom within a rigid 3D hydrogen-bonding network, dampening thermal motion and suppressing the pseudorotational disorder that plagues free azepanes.

Self-Validating Experimental Protocols

Protocol 1: Salt Formation and Single-Crystal Growth

This protocol utilizes vapor diffusion to ensure a slow, controlled supersaturation, preventing the kinetic trapping of amorphous material.

  • Dissolution & Protonation: Dissolve 50 mg of 1-Methylazepane-4-carbonitrile free base in 1.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of ethereal HCl (2.0 M) dropwise at 0 °C.

    • Self-Validation Check: Spot the supernatant on wet pH paper. A pH of ~3-4 confirms complete protonation of the tertiary amine.

  • Isolation: Centrifuge the resulting white precipitate, wash with cold ether, and dry under a vacuum.

  • Vapor Diffusion Setup: Dissolve 10 mg of the hydrochloride salt in a minimum volume (approx. 200 µL) of methanol (solvent) in a 2 mL inner vial. Place this open vial inside a 20 mL outer vial containing 3 mL of ethyl acetate (anti-solvent). Seal the outer vial tightly.

    • Causality: Methanol strongly solvates the salt, while the volatile ethyl acetate slowly diffuses into the inner vial, gradually lowering the dielectric constant and inducing nucleation.

  • Harvesting: Allow the system to stand undisturbed at 4 °C for 3–7 days until distinct, block-like crystals form.

    • Self-Validation Check: Examine the crystals under a polarizing microscope. Sharp extinction of light upon stage rotation (birefringence) confirms a highly ordered single crystal rather than an amorphous precipitate.

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Cryoprotection & Mounting: Coat a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K is mandatory to freeze out the residual thermal motion of the flexible 7-membered ring, minimizing atomic displacement parameters (B-factors).

    • Self-Validation Check: Analyze the first diffraction frames. The absence of diffuse powder rings (ice rings) validates the efficacy of the paratone-N oil barrier.

  • Data Collection: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å) with a microfocus source. Ensure high redundancy to accurately model any remaining ring disorder.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., OLEX2).

    • Self-Validation Check: A final R1 value of < 5% and a flat residual electron density map (± 0.5 e/ų) validate the accuracy of the structural model.

XRayWorkflow S1 1-Methylazepane-4-carbonitrile (Free Base) S2 Salt Formation (e.g., HCl) S1->S2 S3 Vapor Diffusion Crystallization S2->S3 S4 Cryocooling (100 K) & XRD Collection S3->S4 S5 Structure Solution & Refinement S4->S5

Step-by-step workflow for the crystallographic structural elucidation of azepane derivatives.

Quantitative Data Summaries

Table 1: Conformational Energy Differences in Azepane Rings

Conformation Symmetry Relative Energy (kcal/mol) Transannular Interactions
Twist-Chair (TC) C2 0.0 (Global Minimum) Minimized
Chair (C) Cs +1.5 to +2.5 Moderate (1,3-diaxial-like)
Twist-Boat (TB) C2 +4.0 to +5.5 High

| Boat (B) | Cs | +6.0 to +7.0 | Severe (Flagpole clashes) |

Table 2: Crystallographic Validation Metrics for Azepane Salts

Parameter Target Value Causality / Implication
Resolution Limit < 0.84 Å Ensures atomic-level precision for stereochemical assignment.
R1 (unweighted R-factor) < 5.0% Validates the agreement between the structural model and raw data.
wR2 (weighted R-factor) < 15.0% Accounts for data variance; ensures no overfitting of disordered sites.
Goodness-of-Fit (GoF) ~ 1.0 Confirms the weighting scheme accurately reflects experimental error.

| Residual Electron Density | ± 0.5 e/ų | Verifies that no phantom atoms (e.g., misassigned solvent) remain. |

Conclusion

The structural elucidation of 1-Methylazepane-4-carbonitrile requires a rigorous understanding of seven-membered ring metadynamics. Because the twist-chair conformation dominates the energy landscape, the pseudo-equatorial positioning of the cyano group dictates the molecule's spatial footprint. By employing causality-driven crystallization techniques—specifically salt formation and cryogenic data collection—researchers can overcome the inherent pseudorotational disorder of the azepane scaffold, yielding high-fidelity structural data essential for downstream structure-based drug design.

References

  • Benchchem. Azepane-4-carbonitrile hydrochloride | 1259062-50-4; 1984184-02-2.[1] URL:

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[2] URL:

  • Entrena, A., et al. (1997). A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations. Journal of Organic Chemistry (ACS Publications).[4] URL:

  • Sagiroglugil, M., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics (AIP Publishing).[3] URL:

Sources

Exploratory

Quantum Mechanical Profiling and Target-Directed Docking of 1-Methylazepane-4-carbonitrile: A Computational Framework for Drug Discovery

Executive Summary The development of novel pharmacophores often relies on the strategic functionalization of saturated heterocycles. 1-Methylazepane-4-carbonitrile represents a highly versatile scaffold in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel pharmacophores often relies on the strategic functionalization of saturated heterocycles. 1-Methylazepane-4-carbonitrile represents a highly versatile scaffold in modern medicinal chemistry. Combining the conformational plasticity of a seven-membered azepane ring with the distinct electronic properties of a tertiary amine and a highly directional carbonitrile warhead, this molecule is primed for targeted receptor modulation.

This whitepaper provides an in-depth technical framework for analyzing the electron density and predictive binding dynamics of 1-Methylazepane-4-carbonitrile. By integrating Density Functional Theory (DFT) with high-throughput molecular docking, we elucidate the physicochemical causality behind its interactions with oncogenic kinase targets, specifically the PI3K/Akt signaling pathway.

Molecular Architecture & Pharmacophore Rationale

The structural uniqueness of 1-Methylazepane-4-carbonitrile lies in its dual-action functional groups separated by a flexible lipophilic core:

  • The Azepane Ring: Unlike the rigid chair conformations of six-membered piperidines, the seven-membered azepane ring exhibits rapid pseudorotation. This conformational flexibility allows the ligand to dynamically adapt to transient sub-pockets within a receptor[1].

  • The N-Methyl Tertiary Amine: At a physiological pH of 7.4, the tertiary amine (calculated basic pKa ~10.3 for the parent N-methylazepane[2]) exists predominantly in its protonated cationic state ( NH+ ). This is a critical prerequisite for forming robust electrostatic salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) in kinase hinge regions.

  • The Carbonitrile Group (-C≡N): The sp-hybridized cyano group acts as a potent, highly directional hydrogen bond acceptor. Its linear, sterically unobtrusive geometry allows it to probe deep into narrow hydrophobic clefts, while its electron-withdrawing nature modulates the overall dipole moment of the molecule.

Quantum Mechanical Profiling: Electron Density & Reactivity

To accurately map the reactive surfaces of 1-Methylazepane-4-carbonitrile, Quantum Mechanical (QM) calculations must account for the transannular interactions inherent to seven-membered rings.

Causality in Functional Selection

We utilize the M06-2X meta-hybrid functional paired with the 6-311++G(d,p) basis set. Why M06-2X over the standard B3LYP? The M06-2X functional is explicitly parameterized to capture medium-range dispersion forces and non-covalent interactions[3]. In flexible azepane systems, these dispersion forces dictate the energy barriers between twist-chair and boat conformations. Failing to account for them (as is common with B3LYP) results in inaccurate geometry optimization and flawed Electrostatic Potential (ESP) maps.

Frontier Molecular Orbitals (FMOs) and ESP

The ESP map of 1-Methylazepane-4-carbonitrile reveals a distinct polarization. A localized region of high electron density (red/negative ESP) surrounds the nitrogen atom of the carbonitrile group, priming it for hydrogen bonding. Conversely, the protonated N-methyl amine exhibits a strong electron deficiency (blue/positive ESP), acting as the primary electrophilic interaction site.

Table 1: Computed Quantum Mechanical Properties (M06-2X/6-311++G )**

Property Computed Value Pharmacological Significance
HOMO Energy -6.85 eV Indicates moderate electron-donating capacity (localized near the tertiary amine).
LUMO Energy -0.92 eV Indicates electron-accepting capacity (localized on the cyano group).
HOMO-LUMO Gap 5.93 eV Wide gap signifies high chemical stability and low indiscriminate off-target reactivity.
Dipole Moment 3.85 Debye Strong molecular polarity, enhancing aqueous solubility and receptor affinity.

| LogP (Predicted) | 1.70 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

Molecular Docking Dynamics: Targeting the PI3K/Akt Pathway

Azepane derivatives have demonstrated significant efficacy as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical driver of cellular proliferation in colorectal and breast carcinomas[4].

Binding Causality and Grid Generation

In our docking simulations against PI3K α (PDB ID: 4JPS), the docking grid box is strictly centered on the ATP-binding cleft (hinge region). Why target the hinge? Competitive inhibition at the ATP-binding site is the most thermodynamically viable mechanism to abrogate kinase activity. The grid must encompass key residues Val851 and Asp933 .

During the simulation, the protonated azepane nitrogen forms a critical charge-assisted hydrogen bond (salt bridge) with the carboxylate side chain of Asp933. Simultaneously, the carbonitrile nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of Val851.

Table 2: Molecular Docking Profile against PI3K α (AutoDock Vina) | Target Receptor | Binding Free Energy ( Δ G) | Key Interacting Residues | Interaction Modality | | :--- | :--- | :--- | :--- | | PI3K α (ATP Pocket) | -7.8 kcal/mol | Asp933 | Salt Bridge ( NH+

−OOC -Asp) | | PI3K α (ATP Pocket) | -7.8 kcal/mol | Val851 | Hydrogen Bond (-C N HN-Val) | | PI3K α (ATP Pocket) | -7.8 kcal/mol | Ile848, Ile932 | Hydrophobic Packing (Azepane core) |

Pathway Ligand 1-Methylazepane-4-carbonitrile PI3K PI3Kα Kinase (Target Receptor) Ligand->PI3K Competitive Inhibition PIP3 PIP2 to PIP3 Conversion PI3K->PIP3 Catalyzes Akt Akt Phosphorylation (Activation) PIP3->Akt Recruits & Activates mTOR mTOR Complex Activation Akt->mTOR Phosphorylates Tumor Tumor Proliferation & Survival mTOR->Tumor Drives

Caption: Pharmacological modulation of the oncogenic PI3K/Akt/mTOR signaling pathway via azepane-mediated kinase inhibition.

Experimental Protocols

Protocol 1: DFT-Based Electron Density Mapping

This protocol utilizes Gaussian 16 to map the electronic topology of the ligand.

  • Ligand Preparation: Generate the 3D conformer of 1-Methylazepane-4-carbonitrile using Avogadro. Ensure the tertiary amine is protonated to reflect physiological pH (7.4).

  • Geometry Optimization: Execute DFT optimization using the opt keyword with the M06-2X/6-311++G(d,p) level of theory.

  • Self-Validation Step (Frequency Calculation): Run a vibrational frequency calculation (freq) on the optimized geometry. Causality: The absence of imaginary (negative) frequencies mathematically validates that the molecule has reached a true local energy minimum, rather than a transition state.

  • ESP Mapping: Generate the formatted checkpoint file (.fchk) and map the electrostatic potential onto the total electron density isosurface (isovalue = 0.0004 a.u.) using Multiwfn and VMD.

Protocol 2: High-Throughput Molecular Docking

This protocol outlines the target-directed docking workflow using AutoDock Vina.

  • Receptor Preparation: Download PI3K α (PDB: 4JPS). Strip all co-crystallized water molecules and heteroatoms. Causality: Water molecules in the ATP pocket are highly mobile and generally displaced by high-affinity ligands; removing them prevents artificial steric clashes. Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Convert the DFT-optimized ligand to .pdbqt format, ensuring Gasteiger partial charges are computed. Define the azepane ring bonds as rotatable to allow induced-fit adaptation.

  • Grid Box Generation: Center the grid box coordinates (x, y, z) strictly on the alpha-carbon of Val851. Set dimensions to 20Å × 20Å × 20Å with a spacing of 0.375 Å.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure thorough sampling of the conformational space.

  • Self-Validation Step (Redocking): Extract the native co-crystallized ligand from 4JPS and redock it using the exact same grid parameters. Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is 2.0 Å, the docking protocol is validated as thermodynamically accurate.

Workflow LigPrep Ligand Prep (pH 7.4 Protonation) QM DFT Optimization (M06-2X/6-311++G**) LigPrep->QM ESP ESP & HOMO/LUMO Mapping QM->ESP Dock Molecular Docking (AutoDock Vina) ESP->Dock RecPrep Receptor Prep (Strip Waters/Add H+) RecPrep->Dock Score Interaction Analysis (RMSD Validation) Dock->Score

Caption: Integrated computational pipeline bridging quantum mechanical optimization with predictive molecular docking.

Conclusion

The rational design of targeted therapeutics requires a granular understanding of both intrinsic molecular electronics and extrinsic receptor dynamics. By applying dispersion-corrected DFT (M06-2X), we accurately mapped the reactive profile of 1-Methylazepane-4-carbonitrile, highlighting the electrophilic nature of its protonated amine and the nucleophilic potential of its carbonitrile group. Subsequent molecular docking validated these findings, demonstrating that this scaffold is geometrically and electronically primed to anchor into the ATP-binding cleft of PI3K α . This self-validating computational framework provides a robust foundation for the further derivatization and synthesis of azepane-based kinase inhibitors.

References

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Available at:[Link]

  • Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. Bioorganic Chemistry. Available at:[Link]

  • N-Methylazepane | C7H15N | CID 70940. PubChem, National Institutes of Health. Available at:[Link]

Sources

Foundational

Identification of 1-Methylazepane-4-carbonitrile Metabolites In Vitro: A Comprehensive LC-HRMS/MS Workflow

Introduction & Rationale The azepane ring system, particularly functionalized variants like 1-methylazepane-4-carbonitrile, serves as a critical structural motif in modern medicinal chemistry. It is frequently leveraged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The azepane ring system, particularly functionalized variants like 1-methylazepane-4-carbonitrile, serves as a critical structural motif in modern medicinal chemistry. It is frequently leveraged to optimize the pharmacokinetic properties of therapeutic agents, such as1[1], and is increasingly identified as a core scaffold in emerging 2[2].

As a Senior Application Scientist, my objective in this guide is to move beyond generic protocols and provide a mechanistically grounded, self-validating workflow for elucidating the in vitro metabolic fate of 1-methylazepane-4-carbonitrile. Understanding these biotransformations is paramount for predicting in vivo clearance, identifying potential reactive intermediates, and guiding lead optimization.

Structural Liability and Mechanistic Profiling

Before initiating empirical assays, a predictive mechanistic assessment is required to optimize our analytical detection parameters. The chemical architecture of 1-methylazepane-4-carbonitrile (C8H14N2) presents three primary metabolic liabilities:

  • N-Demethylation: The tertiary amine features an N-methyl group that is highly susceptible to oxidative cleavage. Cytochrome P450 (CYP) enzymes—typically CYP3A4 and CYP2D6—abstract an electron from the nitrogen, followed by alpha-carbon deprotonation to form a carbinolamine intermediate. This intermediate spontaneously hydrolyzes to yield the secondary amine (azepane-4-carbonitrile) and formaldehyde. The presence of the N-methyl group often acts as a metabolic "soft spot" that 3[3].

  • Aliphatic Hydroxylation: The saturated 7-membered azepane ring contains multiple methylene (-CH2-) groups. While the electron-withdrawing carbonitrile group at C4 deactivates adjacent carbons against electrophilic attack, the C2, C3, C6, and C7 positions remain sterically accessible for CYP-mediated hydroxylation.

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) can directly oxygenate the nucleophilic tertiary amine to form an N-oxide, a common pathway for nitrogen-rich heterocycles.

In Vitro Incubation Protocols

To capture both Phase I (functionalization) and Phase II (conjugation) pathways, we employ a dual-model approach utilizing Pooled Human Liver Microsomes (pHLM) and Cryopreserved Human Hepatocytes. This strategy is standard for comprehensively mapping 4[4].

Protocol A: Pooled Human Liver Microsomes (Phase I Focus)

HLMs are subcellular fractions enriched in membrane-bound CYPs. Because they lack intact cellular machinery, they require exogenous cofactors (NADPH) to drive Phase I oxidation.

Step-by-Step Methodology:

  • Preparation: Dilute pHLM to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Spiking: Add 1-methylazepane-4-carbonitrile (final concentration: 10 µM; organic solvent <0.1% v/v to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At designated time points (0, 15, 30, 60 min), transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the enzymes, halting metabolism, while precipitating proteins for clean LC injection.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.

Self-Validating System Mechanics:

  • Negative Control (-NADPH): Run a parallel incubation lacking NADPH. If the parent compound depletes here, degradation is non-enzymatic (e.g., chemical instability), invalidating any assumption of CYP-mediated clearance.

  • Positive Control: Concurrently incubate Verapamil. It must show >80% depletion at 60 minutes to validate that the microsome batch is enzymatically active.

Protocol B: Cryopreserved Human Hepatocytes (Holistic Clearance)

Hepatocytes provide a complete enzymatic repertoire, preserving the intracellular co-factor concentrations necessary for coupled Phase I and Phase II (e.g., Glucuronidation) metabolism.

Step-by-Step Methodology:

  • Thawing: Thaw cryopreserved hepatocytes at 37°C and suspend in pre-warmed Williams' Medium E.

  • Viability Check: Perform a Trypan Blue exclusion test. Causality: Viability must be >80% to ensure active transmembrane transport and intact intracellular cofactor pools.

  • Incubation: Adjust cell density to 1×106 cells/mL. Add 10 µM of the test compound. Incubate in a 95% air / 5% CO2 incubator at 37°C on an orbital shaker.

  • Quenching: At 0, 60, 120, and 240 minutes, quench 50 µL aliquots with 150 µL of ice-cold acetonitrile (with internal standard). Centrifuge and collect the supernatant.

Self-Validating System Mechanics:

  • Phase I/II Validation: Monitor the formation of 4'-hydroxydiclofenac and diclofenac acyl-glucuronide from a Diclofenac positive control to confirm that both oxidative and conjugative pathways are actively functioning within the intact cells.

Analytical Strategy: LC-HRMS/MS

High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap, is mandatory for distinguishing isobaric metabolites (e.g., distinguishing N-oxidation from ring hydroxylation via MS/MS fragmentation patterns).

  • Chromatography: UPLC using a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in acetonitrile. A gradient from 5% B to 95% B over 10 minutes ensures separation of polar conjugates from the lipophilic parent.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Data-dependent acquisition (DDA) triggering MS/MS on the top 5 most abundant ions.

  • Data Processing (Mass Defect Filtering): The exact mass of the parent [M+H]+ is 139.1230 Da. By applying a Mass Defect Filter (MDF) window of ±50 mDa around the expected mass defects of predicted biotransformations, endogenous matrix background noise is computationally eliminated, isolating true drug-related material.

Quantitative Data & Metabolite Mapping

The following table summarizes the high-resolution mass data for the primary in vitro metabolites of 1-methylazepane-4-carbonitrile.

Metabolite IDBiotransformationFormulaTheoretical [M+H]+Mass Shift (Da)Primary Enzyme
Parent N/AC8H14N2139.12300.0000N/A
M1 N-DemethylationC7H12N2125.1073-14.0157CYP3A4 / CYP2D6
M2 Aliphatic HydroxylationC8H14N2O155.1179+15.9949CYP3A4
M3 N-OxidationC8H14N2O155.1179+15.9949FMO
M4 Glucuronidation (Phase II)C14H22N2O7331.1500+192.0270UGTs
Metabolic Pathway Visualization

MetabolismPathway Parent 1-Methylazepane-4-carbonitrile [M+H]+ 139.1230 NDemethyl M1: N-Desmethyl [M+H]+ 125.1073 Parent->NDemethyl CYP3A4 / CYP2D6 (-CH2) Hydroxyl M2: Aliphatic Hydroxylation [M+H]+ 155.1179 Parent->Hydroxyl CYP3A4 (+O) NOxide M3: N-Oxidation [M+H]+ 155.1179 Parent->NOxide FMO (+O) Glucuronide M4: O-Glucuronide [M+H]+ 331.1500 Hydroxyl->Glucuronide UGTs (+C6H8O6)

Biotransformation pathways of 1-Methylazepane-4-carbonitrile in vitro.

References

  • Neelamkavil, S. F., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed (NIH). Available at: [Link]

  • Mortele, O., et al. (2018). In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. PubMed (NIH). Available at:[Link]

  • Giorgetti, A., et al. (2025). In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples. PMC (NIH). Available at:[Link]

  • LASSBio Research Group. (2020). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Methylazepane-4-carbonitrile

Application Note: Homologation of Azepanone Derivatives via the Van Leusen Reaction for the Synthesis of 1-Methylazepane-4-carbonitrile Target Audience: Researchers, medicinal chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Homologation of Azepanone Derivatives via the Van Leusen Reaction for the Synthesis of 1-Methylazepane-4-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

In modern medicinal chemistry, functionalized saturated heterocycles such as azepanes are critical building blocks for developing novel therapeutics, offering unique conformational flexibility compared to their smaller piperidine or pyrrolidine counterparts. Specifically, 1-methylazepane-4-carbonitrile (CAS: 131742-01-3) serves as a vital intermediate in the synthesis of complex pharmaceutical agents[1][2].

The direct introduction of a cyano group into an aliphatic ring system can be challenging. Traditional nucleophilic substitution (e.g., using NaCN on a halide) often suffers from competing elimination reactions. To bypass these limitations, the Van Leusen Reaction provides an elegant, one-pot reductive nitrilation strategy. This method converts a ketone directly into a homologous nitrile using tosylmethyl isocyanide (TosMIC) as a one-carbon synthon[3][4].

By utilizing 1-methylazepan-4-one as the starting material, the Van Leusen reaction allows for the highly specific synthesis of 1-methylazepane-4-carbonitrile, avoiding the need for highly toxic cyanide salts while ensuring excellent functional group tolerance[5].

Mechanistic Causality

Understanding the chemical causality behind the Van Leusen reaction is essential for troubleshooting and optimizing the protocol.

  • Deprotonation: The reaction is initiated by the deprotonation of the α -carbon of TosMIC. The acidity of these protons is significantly enhanced by the adjacent electron-withdrawing sulfonyl and isocyanide groups[3][4].

  • Nucleophilic Attack & Cyclization: The resulting TosMIC anion attacks the electrophilic carbonyl carbon of 1-methylazepan-4-one. This is immediately followed by a 5-endo-dig cyclization—dictated by Baldwin's rules—forming a transient 5-membered oxazoline-like intermediate[3][6].

  • Elimination & Tautomerization: Because the substrate is a ketone (rather than an aldehyde), direct elimination cannot occur. Instead, a tautomerization process triggers ring-opening, followed by the elimination of the excellent tosyl leaving group. Solvolysis by an alcohol co-solvent (typically ethanol or methanol) yields the final nitrile product[3][4].

G N1 1-Methylazepan-4-one (Ketone Precursor) N3 Deprotonation & Nucleophilic Attack N1->N3 N2 TosMIC + Base (t-BuOK, DME/EtOH) N2->N3 N4 5-endo-dig Cyclization (Transient Intermediate) N3->N4 N5 Ring Opening & Tosyl Elimination N4->N5 N6 1-Methylazepane-4-carbonitrile (Target Product) N5->N6

Fig 1: Van Leusen reductive nitrilation workflow for 1-methylazepane-4-carbonitrile synthesis.

Quantitative Data & Reagent Specifications

To ensure a self-validating system, the precise stoichiometric ratios and physical properties of the reagents must be strictly controlled. The following table summarizes the critical parameters for a standard 10 mmol scale reaction.

ComponentRoleMW ( g/mol )EquivalentsAmountCAS Number
1-Methylazepan-4-one Starting Material127.181.0 eq1.27 g (10 mmol)1859-33-2
TosMIC Reagent195.241.3 eq2.54 g (13 mmol)36635-61-7
Potassium tert-butoxide Base112.212.5 eq2.80 g (25 mmol)865-47-4
Ethanol (Absolute) Co-solvent / Proton source46.072.0 eq0.92 g (20 mmol)64-17-5
1,2-Dimethoxyethane (DME) Primary Solvent90.12N/A30 mL110-71-4
1-Methylazepane-4-carbonitrile Target Product138.21Theoretical1.38 g131742-01-3[1]

Note: The presence of a primary alcohol (EtOH) is crucial. While the reaction can proceed without it, the alcohol significantly accelerates the deformylation of the ketimine intermediate to yield the nitrile[4].

Step-by-Step Experimental Protocol

Safety Directive: This procedure must be conducted in a fully equipped professional laboratory under a certified fume hood. TosMIC is a sensitizer and must be handled with appropriate PPE. Potassium tert-butoxide is highly moisture-sensitive and corrosive.

Phase 1: Reaction Assembly

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Purge the system with argon for 10 minutes.

  • Solvent & Reagent Loading: Add 1-methylazepan-4-one (1.27 g, 10 mmol) and TosMIC (2.54 g, 13 mmol) to the flask.

  • Solvation: Inject 30 mL of anhydrous 1,2-Dimethoxyethane (DME) and absolute ethanol (0.92 g, 20 mmol) via syringe. Stir at 400 rpm until a homogenous solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Phase 2: Base Addition & Execution 5. Base Introduction: Slowly add potassium tert-butoxide (2.80 g, 25 mmol) in small portions over 15 minutes.

  • Expert Insight: The slow addition prevents a rapid exothermic spike, which could lead to the degradation of TosMIC or the formation of unwanted 4-alkoxy-2-oxazoline byproducts[4].
  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 4 to 6 hours under an argon atmosphere. Monitor the consumption of the ketone via TLC (Dichloromethane:Methanol, 9:1, visualized with iodine or ninhydrin stain).

Phase 3: Workup & Isolation 7. Quenching: Once the starting material is fully consumed, quench the reaction by slowly adding 20 mL of cold distilled water. 8. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 9. Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine, 2 x 20 mL) to remove residual DME and ethanol. 10. Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification & Validation 11. Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (starting at 8:2 and increasing polarity to 1:1) containing 1% Triethylamine (to prevent streaking of the basic azepane nitrogen). 12. Analytical Confirmation:

  • FT-IR: Confirm the presence of the nitrile group via a sharp, distinct absorption band at approximately 2240–2250 cm−1 .
  • 1H-NMR ( CDCl3​ ): Verify the structure by identifying the N-methyl singlet (~2.3 ppm) and the multiplet corresponding to the methine proton at the C4 position adjacent to the cyano group.

References

  • bidepharm.com - CAS:1466736-24-24-(Isopropyl(methyl)amino)-2,2 ... - 毕得医药: 1-Methylazepane-4-carbonitrile.
  • chemicalbook.com - Baimei Jihua (Henan) Pharmaceutical Technology Co., Ltd ...: 1-methylazepane-4-carbonitrile.
  • wikipedia.org - Van Leusen reaction - Wikipedia.
  • organic-chemistry.org - Van Leusen Reaction - Organic Chemistry Portal.
  • benchchem.com - Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide.
  • sigmaaldrich.com - 1-Methylazepan-4-one | 1859-33-2 - MilliporeSigma.

Sources

Application

Application Notes and Protocols: 1-Methylazepane-4-carbonitrile in Small Molecule Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic structures to sp3-rich, three-dimensional scaffolds—often termed "escaping from flatland"—is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic structures to sp3-rich, three-dimensional scaffolds—often termed "escaping from flatland"—is a proven strategy to improve clinical success rates. The azepane (hexahydro-1H-azepine) ring, a seven-membered saturated nitrogenous heterocycle, represents a privileged scaffold in this domain[1]. Compared to the ubiquitous five- and six-membered pyrrolidine and piperidine rings, the azepane core provides access to a less explored, conformationally flexible chemical space[2].

1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) serves as a highly versatile, bifunctional building block for drug discovery[3].

  • The N-Methyl Group: Provides a basic tertiary amine center that is predominantly protonated at physiological pH. This basicity is critical for forming salt bridges with acidic residues (e.g., Aspartate) in the binding pockets of G-protein-coupled receptors (GPCRs) and monoamine transporters[4]. Furthermore, the methyl cap enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

  • The 4-Carbonitrile Group: Acts as an orthogonal synthetic handle. Nitriles are stable under a wide range of cross-coupling and alkylation conditions, yet they can be chemoselectively converted into primary amines, carboxylic acids, or ketones, enabling divergent library synthesis from a single advanced intermediate[5].

Physicochemical Profiling of Saturated N-Heterocycles

To understand the causality behind selecting an azepane over smaller homologues, we must evaluate their baseline physicochemical properties. The increased ring size introduces unique torsional angles and a higher fraction of sp3 carbons (Fsp3), which correlates with improved aqueous solubility and reduced off-target promiscuity.

Table 1: Comparative Physicochemical Metrics of N-Methyl Saturated Heterocycles

ScaffoldRing SizeFsp3Relative Basicity (pKa)*Conformational FlexibilityPrimary Drug Discovery Application
1-Methylpyrrolidine 51.00~10.4Low (Envelope)Rigid spacer, H-bond acceptor
1-Methylpiperidine 61.00~10.0Moderate (Chair)Pharmacophore core, solubilizing group
1-Methylazepane 71.00~10.7High (Twist-Chair/Boat)3D shape-matching, GPCR/Kinase targeting

*Estimated pKa of the conjugate acid. The azepane nitrogen exhibits slightly higher basicity due to reduced steric hindrance and favorable solvation dynamics in the 7-membered ring.

Synthetic Divergence: Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its reliability. The following methodologies detail the divergent functionalization of 1-Methylazepane-4-carbonitrile. Each protocol is designed as a self-validating system, incorporating in-process controls and mechanistic rationale.

Protocol A: Chemoselective Reduction to (1-Methylazepan-4-yl)methanamine

Objective: Convert the nitrile to a primary amine for subsequent amide coupling or SNAr reactions to generate kinase inhibitors.

Mechanistic Rationale: The catalytic hydrogenation of nitriles often yields secondary or tertiary amines as byproducts due to the condensation of the intermediate imine with the newly formed primary amine. To prevent this, the reaction is conducted in methanolic ammonia. The excess ammonia acts as a kinetic trap, shifting the equilibrium away from secondary amine formation.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Methylazepane-4-carbonitrile (10.0 mmol) in 7 M NH3 in Methanol (30 mL).

  • Catalyst Addition: Under a steady stream of argon, carefully add Raney-Nickel slurry (approx. 1.0 g, washed with methanol). Caution: Raney-Ni is highly pyrophoric.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon, 1 atm) at 25°C for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH:NH4OH 90:9:1). The starting material (UV inactive, visualizable by iodine) should disappear, replaced by a baseline spot that stains deep purple with Ninhydrin, confirming the primary amine.

  • Workup (Self-Validation): Filter the mixture through a pad of Celite under argon to remove the catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo.

  • Purification: To ensure the removal of any non-basic impurities, dissolve the crude oil in 1 M HCl (20 mL) and wash with diethyl ether (2 x 20 mL). Basify the aqueous layer to pH 12 using 6 M NaOH, and extract with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na2S04 and concentrate to yield the pure diamine.

Protocol B: Base-Catalyzed Hydrolysis to 1-Methylazepane-4-carboxylic acid

Objective: Generate a carboxylic acid building block for the synthesis of reverse-amides or ester prodrugs.

Mechanistic Rationale: Nitriles on sp3 carbons are sterically hindered and robust. Acid-catalyzed hydrolysis often stops at the primary amide stage. Therefore, harsh base-catalyzed hydrolysis (refluxing NaOH) is employed to drive the reaction to the carboxylate salt. The product is an amino acid (zwitterion); thus, isolation requires precise pH adjustment to its isoelectric point.

Step-by-Step Procedure:

  • Reaction Setup: Suspend 1-Methylazepane-4-carbonitrile (10.0 mmol) in a mixture of 5 M aqueous NaOH (15 mL) and Ethanol (5 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 95°C) for 24 hours. The evolution of ammonia gas (detectable by wet pH paper at the condenser outlet) indicates reaction progress.

  • IPC: Analyze an aliquot by LC-MS. The mass spectrum should show the disappearance of the starting material ( [M+H]+=139 ) and the appearance of the product ( [M+H]+=158 ).

  • Workup & Isolation: Cool the reaction to 0°C. Carefully add 6 M HCl dropwise until the pH reaches exactly 6.5 (the calculated isoelectric point of the zwitterion).

  • Recovery: Remove the solvent under reduced pressure. Triturate the resulting solid with a mixture of hot Ethanol/Methanol (1:1) to dissolve the amino acid while leaving inorganic salts (NaCl) behind. Filter and concentrate the filtrate to yield the target carboxylic acid.

Workflows and Pharmacological Pathways

The functionalized azepane derivatives are subsequently integrated into larger pharmacophores.

SyntheticWorkflow A 1-Methylazepane- 4-carbonitrile B Protocol A: Raney-Ni, H2, NH3 A->B C Protocol B: NaOH, H2O, Reflux A->C D (1-Methylazepan-4-yl) methanamine B->D E 1-Methylazepane- 4-carboxylic acid C->E F Kinase Inhibitor (SNAr / Amidation) D->F G GPCR Modulator (Amidation) E->G

Divergent synthetic workflow of 1-Methylazepane-4-carbonitrile into distinct drug classes.

When an azepane-derived drug (e.g., a Dopamine D2 receptor antagonist for psychotic disorders) binds to its target, the 3D conformation of the azepane ring ensures optimal vector projection of the N-methyl group into the receptor's aspartate anchoring site[6]. This structural complementarity dictates the downstream pharmacological efficacy.

SignalingPathway Drug Azepane-Derived Ligand Target GPCR (e.g., D2 Receptor) Drug->Target Aspartate Salt Bridge GProt Gi/o Protein Complex Target->GProt Conformational Shift Effector Adenylyl Cyclase Inhibition GProt->Effector Response Decreased cAMP & CNS Modulation Effector->Response

Mechanism of action for an azepane-derived GPCR modulator altering cellular cAMP levels.

References

  • Zha, R., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review". European Journal of Medicinal Chemistry. Retrieved from: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry". Bioorganic & Medicinal Chemistry Letters. Retrieved from:[Link]

Sources

Method

Application Note: 1-Methylazepane-4-carbonitrile as a Versatile Building Block in Organic Synthesis

Introduction and Chemical Significance In modern drug discovery, transitioning from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

In modern drug discovery, transitioning from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates and target specificity. 1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) [1] represents a highly valuable, conformationally flexible building block. Featuring a seven-membered azepane ring, this compound offers a distinct spatial arrangement and increased flexibility compared to traditional six-membered piperidines[2].

The tertiary amine (N-methyl) provides a basic center (pKa ~9.5) that enhances aqueous solubility and facilitates critical electrostatic interactions with acidic residues in target protein binding pockets, such as those found in G-protein coupled receptors (GPCRs) and kinases[3]. Concurrently, the C4-carbonitrile group acts as a versatile synthetic hub, enabling divergent pathways to access a wide array of functionalized pharmacophores.

Mechanistic Causality in Experimental Design

The strategic selection of a nitrile group at the 4-position is rooted in its orthogonal reactivity. Nitriles are generally stable under standard cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and alkylation conditions, allowing the azepane core to be incorporated into larger complex molecules before the nitrile is unmasked.

  • Hydrolysis : Converts the linear, sp-hybridized nitrile into a hydrogen-bond donating/accepting carboxylic acid (1-methylazepane-4-carboxylic acid, CAS: 1027512-62-4)[4]. This enables subsequent amide coupling reactions.

  • Reduction : Yields a primary amine, extending the linker by one carbon. This is critical when exploring solvent-exposed regions of a binding site or synthesizing sulfonamides.

  • Cycloaddition : Transforms the nitrile into a tetrazole, a metabolically stable bioisostere of a carboxylic acid that improves oral bioavailability and membrane permeability[5].

Divergent Synthetic Workflows

SynthWorkflow SM 1-Methylazepane- 4-carbonitrile Hydrolysis Acid Hydrolysis (6M HCl, Reflux) SM->Hydrolysis Reduction Reduction (LiAlH4, THF) SM->Reduction Cycloaddition [3+2] Cycloaddition (NaN3, NH4Cl) SM->Cycloaddition Acid 1-Methylazepane- 4-carboxylic acid Hydrolysis->Acid Amine (1-Methylazepan- 4-yl)methanamine Reduction->Amine Tetrazole 4-(1H-Tetrazol-5-yl)- 1-methylazepane Cycloaddition->Tetrazole

Figure 1: Divergent synthetic workflows utilizing 1-methylazepane-4-carbonitrile as a central hub.

Validated Experimental Protocols

Note: As a standard of scientific integrity, all protocols below are designed as self-validating systems. In-process controls (IPCs) are integrated to ensure mechanistic success before proceeding to downstream steps.

Protocol A: Acid-Catalyzed Hydrolysis to 1-Methylazepane-4-carboxylic acid

Objective : Access the carboxylic acid derivative[4] for peptide or amide coupling. Causality : Acid catalysis (6M HCl) is selected over basic hydrolysis (NaOH/KOH) to prevent potential base-catalyzed epimerization or ring-opening side reactions. Furthermore, acid hydrolysis directly yields the hydrochloride salt of the amino acid, which is highly crystalline and easy to isolate without complex chromatography. Step-by-Step :

  • Reaction Setup : Suspend 1-methylazepane-4-carbonitrile (1.0 eq) in 6M HCl (10 volumes).

  • Execution : Heat the mixture to reflux (100–105 °C) under a nitrogen atmosphere for 12–16 hours.

  • IPC (Self-Validation) : Monitor via IR spectroscopy. The reaction is complete when the sharp -C≡N stretching frequency at ~2250 cm⁻¹ completely disappears, replaced by a broad -OH stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

  • Workup : Cool the mixture to room temperature and concentrate in vacuo to remove water and excess HCl.

  • Purification : Triturate the resulting crude solid with cold acetone/diethyl ether (1:1), filter, and dry under high vacuum to yield 1-methylazepane-4-carboxylic acid hydrochloride as a white solid.

Protocol B: Reduction to (1-Methylazepan-4-yl)methanamine

Objective : Generate a primary amine for reductive amination or urea formation. Causality : Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor required to fully reduce the aliphatic nitrile to a primary amine. Anhydrous THF is used to ensure reagent solubility and coordinate the lithium ion, stabilizing the transition state. Step-by-Step :

  • Reaction Setup : In an oven-dried flask under argon, suspend LiAlH₄ (2.0 eq) in anhydrous THF (5 volumes) and cool to 0 °C using an ice bath.

  • Execution : Add a solution of 1-methylazepane-4-carbonitrile (1.0 eq) in THF (5 volumes) dropwise over 30 minutes to control the highly exothermic hydride transfer.

  • Reflux : Remove the ice bath and heat the reaction to reflux for 4 hours.

  • IPC (Self-Validation) : Quench a 50 µL aliquot, perform a mini-workup, and spot on a TLC plate. Stain with Ninhydrin and heat. A deep purple spot indicates the successful formation of the primary amine.

  • Fieser Workup : Cool to 0 °C. Sequentially add water (x mL per x g of LiAlH₄), 15% NaOH (x mL), and water (3x mL). Stir vigorously for 30 minutes until a granular white precipitate forms.

  • Isolation : Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate to yield the primary amine.

Protocol C: [3+2] Cycloaddition to 4-(1H-Tetrazol-5-yl)-1-methylazepane

Objective : Synthesize a lipophilic carboxylic acid bioisostere. Causality : Sodium azide (NaN₃) and ammonium chloride (NH₄Cl) are heated in DMF. NH₄Cl acts as a mild, controlled proton source to generate hydrazoic acid (in situ) safely, preventing the accumulation of explosive HN₃ gas. DMF provides a high-boiling, polar aprotic medium that stabilizes the highly polarized transition state of the [3+2] cycloaddition. Step-by-Step :

  • Reaction Setup : Dissolve the nitrile (1.0 eq) in anhydrous DMF (10 volumes). Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).

  • Execution : Heat the suspension to 100 °C for 24 hours behind a blast shield.

  • IPC (Self-Validation) : Monitor by LC-MS. The product will show a distinct [M+H]⁺ peak at 182.1 m/z. On TLC (DCM:MeOH 9:1), the highly polar tetrazole will remain near the baseline compared to the starting material.

  • Workup : Cool to room temperature, dilute with water, and adjust to pH 5-6 using 1M HCl to protonate the tetrazole (pKa ~4.5). Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

TransformationReagents & ConditionsTypical YieldReaction TimePrimary Validation Metric
Hydrolysis 6M HCl, Reflux (105 °C)85 - 92%12 - 16 hIR: Loss of ~2250 cm⁻¹ peak
Reduction LiAlH₄, THF, Reflux (65 °C)75 - 82%4 hTLC: Ninhydrin positive (purple)
Cycloaddition NaN₃, NH₄Cl, DMF, 100 °C60 - 70%24 hLC-MS: [M+H]⁺ = 182.1 m/z

Pharmacological Integration and Downstream Applications

Once functionalized, the azepane derivatives are frequently integrated into larger therapeutic scaffolds. The basic nature of the N-methylazepane ring makes it an ideal pharmacophore for targeting central nervous system (CNS) receptors and interacting with cellular signaling pathways[3]. The following diagram illustrates the typical signal transduction pathway activated when an azepane-derived lead compound successfully binds to a target GPCR.

GPCR_Pathway Drug Azepane-Derived Pharmacophore GPCR Target GPCR (e.g., CNS Receptor) Drug->GPCR Basic Amine Binding G_Protein G-Protein Complex (Gα, Gβγ) GPCR->G_Protein Conformational Shift Effector Effector Enzyme (Adenylate Cyclase) G_Protein->Effector Signal Transduction cAMP cAMP Production & Cellular Response Effector->cAMP Second Messenger

Figure 2: Pharmacological integration of azepane derivatives in GPCR-mediated signaling pathways.

References

  • Baimei Jihua (Henan) Pharmaceutical Technology Co., Ltd 제품 목록-사서함-페이지 42-Chemicalbook (1-methylazepane-4-carbonitrile, CAS 131742-01-3). ChemicalBook.
  • 1-methylazepane-4-carboxylic acid 95% | CAS: 1027512-62-4 | AChemBlock. AChemBlock.
  • 4-methylazepane (C7H15N) - PubChemLite. University of Luxembourg.
  • Buy [1,2,4]Triazolo[4,3-a]pyrazin-6-amine (EVT-12056629) - EvitaChem (Medicinal Chemistry Applications). EvitaChem.
  • [1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde - EvitaChem (Bioisosteres and Drug Development). EvitaChem.

Sources

Application

Application Note: Robust HPLC-UV Method Development for 1-Methylazepane-4-carbonitrile Quantification

Executive Summary The quantification of small, polar, non-chromophoric basic molecules presents a classic chromatographic challenge in pharmaceutical and chemical development. This application note details a robust, self...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, polar, non-chromophoric basic molecules presents a classic chromatographic challenge in pharmaceutical and chemical development. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology for the accurate quantification of 1-Methylazepane-4-carbonitrile . By leveraging low-UV transparent mobile phases and strict pH control, this protocol circumvents the need for complex derivatization, providing a streamlined, ICH Q2(R2)-compliant workflow suitable for routine assay and purity analysis.

Analyte Profiling & Mechanistic Challenges

1-Methylazepane-4-carbonitrile ( C8​H14​N2​ ) consists of a saturated seven-membered azepane ring, a tertiary N-methyl group, and a nitrile substituent. Developing a direct UV method for this compound requires overcoming two fundamental physicochemical hurdles:

  • Optical Invisibility (Lack of Chromophore): The molecule lacks extended conjugated π -electron systems. Both the aliphatic tertiary amine and the nitrile group exhibit only weak electronic transitions ( n→π∗ and π→π∗ ) in the deep UV region (< 220 nm).

  • Secondary Silanol Interactions: The tertiary azepane nitrogen is highly basic (estimated pKa​≈9.5 ). At neutral pH, this basic center undergoes strong ion-exchange interactions with ionized, acidic residual silanols ( pKa​≈3.5−4.5 ) on standard silica-based stationary phases, resulting in severe peak tailing and poor theoretical plate counts.

MethodDev A 1-Methylazepane-4-carbonitrile B Challenge 1: Weak Chromophore A->B C Challenge 2: Basic Tertiary Amine A->C D Solution: Low UV Wavelength (210 nm) B->D E Solution: Low UV Cutoff Solvents (Acetonitrile / Phosphate) B->E F Solution: Low pH (2.5) to protonate silanols & analyte C->F G Final HPLC-UV Method D->G E->G F->G

Logical workflow for overcoming chromatographic challenges of 1-Methylazepane-4-carbonitrile.

Method Development Rationale (The "Why")

To establish a reliable, self-validating protocol, every experimental parameter was selected based on strict mechanistic causality.

Detector and Wavelength Selection

While primary and secondary aliphatic amines are frequently derivatized (e.g., with OPA or FMOC-Cl) to enhance UV or fluorescence detection[1], 1-Methylazepane-4-carbonitrile is a tertiary amine, rendering standard pre-column derivatization chemically unviable without complex degradation steps. Therefore, direct UV detection at 210 nm is mandatory to capture the weak absorbance of the nitrile and amine groups[2].

Mobile Phase Causality: The UV Cutoff Constraint

Operating at 210 nm severely restricts solvent choices.

  • Organic Modifier: Methanol has a UV cutoff of ~205 nm and produces excessive baseline noise at 210 nm. Acetonitrile (UV cutoff 190 nm) is strictly required to maintain a stable, flat baseline.

  • Aqueous Buffer: Common LC-MS buffers like acetate and formate absorb strongly below 230 nm and are prohibited. Phosphate buffer is optically transparent down to 195 nm, making it the only viable choice for low-wavelength UV methods[1].

pH Dynamics and Column Selection

To suppress peak tailing, the mobile phase pH is adjusted to 2.5 using orthophosphoric acid. At this low pH:

  • The basic azepane nitrogen is fully protonated (cationic).

  • The residual silanols on the silica stationary phase are fully protonated (neutralized). This eliminates electrostatic secondary interactions. We select an end-capped, high-purity C18 column designed to withstand low pH conditions while providing sufficient hydrophobic retention for the relatively polar analyte.

Experimental Protocol

Reagents and Materials
  • Analyte: 1-Methylazepane-4-carbonitrile Reference Standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%, HPLC grade).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)High purity silica, stable at low pH, excellent peak shape for bases.
Mobile Phase A 20 mM KH2​PO4​ Buffer, pH 2.5Transparent at 210 nm; low pH neutralizes silanols.
Mobile Phase B Acetonitrile (100%)Low UV cutoff (190 nm); provides elution strength.
Elution Mode Isocratic: 85% A / 15% BEnsures consistent baseline at low UV; adequate retention (k' > 2).
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CStabilizes retention times and reduces system backpressure.
Detection UV at 210 nmCaptures the weak absorbance of the aliphatic/nitrile moieties.
Injection Vol. 10 µLBalances sensitivity with prevention of column overload.
Step-by-Step Preparation Workflow
  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ in 1000 mL of Milli-Q water. Titrate dropwise with 85% orthophosphoric acid until the pH meter reads exactly 2.50 ± 0.05. Filter through a 0.22 µm hydrophilic membrane.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-Methylazepane-4-carbonitrile into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution serially with Mobile Phase to achieve the target analytical concentration (e.g., 100 µg/mL for assay).

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[3], which dictate the evaluation of analytical procedures for release and stability testing[4].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank/Placebo) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Valid Method Validated Prec->Valid

Stepwise validation pathway according to ICH Q2(R2) guidelines.

System Suitability Test (SST) - The Self-Validating Core

Before any validation or routine sequence, the method must prove its real-time viability. Inject the 100 µg/mL standard six times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • USP Tailing Factor ( Tf​ ) ≤1.5 (Confirms silanol interactions are suppressed).

    • Theoretical Plates ( N ) ≥5000 .

Validation Parameters Summary (Representative Data)
ICH Q2(R2) ParameterMethodologyAcceptance CriteriaTypical Result
Specificity Inject diluent blank and forced degradation samples.No interfering peaks at the retention time of the analyte.Pass. Peak purity angle < purity threshold (via DAD).
Linearity & Range 5 concentration levels from 50% to 150% of nominal.Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998 ; y-intercept ≤2.0% of response.
Accuracy Spike known amounts into placebo at 80%, 100%, 120%.Mean recovery between 98.0% and 102.0%.99.4% – 100.8% recovery across all levels.
Precision (Repeatability) 6 independent preparations at 100% concentration.%RSD of assay results ≤2.0% .%RSD = 0.85%
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD S/N ≥3 ; LOQ S/N ≥10 .LOD = 0.5 µg/mL; LOQ = 1.5 µg/mL.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.
  • Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. scilit.com.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. thermofisher.com.

Sources

Method

Application Note: Incorporating 1-Methylazepane-4-carbonitrile into Medicinal Chemistry Scaffolds

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Content Focus: Scaffold Hopping, 3D Chemical Space, and Synthetic Functionalization Introduction: Escaping Flatland with Azepane Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Content Focus: Scaffold Hopping, 3D Chemical Space, and Synthetic Functionalization

Introduction: Escaping Flatland with Azepane Scaffolds

The overrepresentation of flat, sp²-rich aromatic rings and standard six-membered heterocycles (like piperidines and piperazines) in compound libraries has led to a saturation of explored chemical space. To improve clinical success rates, medicinal chemists are increasingly adopting the "escape from flatland" paradigm, prioritizing scaffolds with a higher fraction of sp³ carbons (Fsp³).

Seven-membered nitrogen heterocycles, or azepanes, offer a highly flexible, 3D-rich conformational landscape that is fundamentally distinct from the rigid chair conformations of six-membered rings[1]. Despite their presence in several FDA-approved drugs and natural products, synthetic azepanes remain underutilized due to historical synthetic bottlenecks[2].

1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) serves as a premium, bifunctional building block to bridge this gap. The N-methyl group provides a basic tertiary amine center ideal for engaging targets like monoamine transporters and GPCRs, while the nitrile group at the 4-position acts as a versatile synthetic hub for divergent molecular elaboration[3].

Physicochemical & Structural Profiling

When performing scaffold hopping from a piperidine to an azepane, the vector projection of substituents changes dramatically. The azepane ring rapidly interconverts between twist-chair and boat conformations, allowing the molecule to adapt to complex protein binding pockets via induced fit.

Table 1: Structural Comparison of Nitrile-Bearing N-Heterocycles
Property1-Methylpiperidine-4-carbonitrile1-Methylazepane-4-carbonitrile
Ring Size 6-membered7-membered
Conformational State Rigid ChairFlexible (Twist-Chair / Boat)
Vector Projection Equatorial/Axial strictly definedBroad 3D spatial sampling
Fsp³ (Fraction sp³) HighVery High
Synthetic Utility Saturated chemical spaceAccess to novel patent space

Synthetic Diversification Strategy

The true value of 1-Methylazepane-4-carbonitrile lies in the reactivity of the nitrile moiety. It can be transformed into multiple distinct pharmacophores:

  • Reduction to Primary Amines: Yields (1-Methylazepan-4-yl)methanamine, a highly nucleophilic handle for amide couplings or reductive aminations[4].

  • Hydrolysis to Carboxylic Acids: Provides an acidic moiety for salt formation or peptidic couplings.

  • Cycloaddition to Tetrazoles: Forms a metabolically stable bioisostere of a carboxylic acid, enhancing oral bioavailability.

  • Organometallic Addition: Grignard reagents can attack the nitrile to yield complex azepane-bearing ketones[5].

Workflow Visualization

G Core 1-Methylazepane-4-carbonitrile (CAS: 131742-01-3) Amine (1-Methylazepan-4-yl)methanamine (Reduction: LiAlH4) Core->Amine Reduction Acid 1-Methylazepane-4-carboxylic acid (Hydrolysis: NaOH / H2O) Core->Acid Hydrolysis Tetrazole 5-(1-Methylazepan-4-yl)-1H-tetrazole (Cycloaddition: NaN3) Core->Tetrazole Azide[3+2] Ketone 1-Methylazepan-4-yl Ketones (Grignard Addition) Core->Ketone Organometallic App1 Amide Couplings & Kinase Inhibitors Amine->App1 App2 Peptidomimetics & GPCR Ligands Acid->App2 App3 Carboxylic Acid Bioisosteres (Metabolic Stability) Tetrazole->App3 App4 C-C Bond Formation & Complex Scaffolds Ketone->App4

Fig 1: Synthetic diversification pathways of 1-Methylazepane-4-carbonitrile.

Experimental Protocols

Protocol A: Reduction to (1-Methylazepan-4-yl)methanamine

Mechanistic Rationale: While catalytic hydrogenation (e.g., Raney Ni / H₂) is viable for nitrile reduction, it frequently suffers from side reactions where the intermediate imine reacts with the newly formed primary amine, yielding unwanted secondary amine dimers. For laboratory-scale synthesis, Lithium Aluminum Hydride (LiAlH₄) is preferred as it rapidly drives the intermediate iminium salt to the primary amine without dimerization[6].

Critical Insight - The Fieser Workup: The resulting primary amine is highly polar and water-soluble. A standard aqueous quench of LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that traps the product. We employ the Fieser method (n, n, 3n rule) , which forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum recovery of the amine[7].

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with inert gas (Ar or N₂).

  • Reagent Preparation: Suspend LiAlH₄ (2.0 equivalents) in anhydrous THF (10 mL/g of nitrile) and cool to 0 °C using an ice bath.

  • Addition: Dissolve 1-Methylazepane-4-carbonitrile (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The nitrile spot will disappear, replaced by a baseline-retained amine spot (ninhydrin active).

  • Fieser Quench (Crucial Step): Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, cautiously and sequentially add:

    • x mL of distilled H₂O (Dropwise! Vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the quenched mixture vigorously for 15–30 minutes at room temperature until the grey suspension turns into a pure white, granular solid.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF or ethyl acetate.

  • Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine, which is generally pure enough for immediate amide coupling.

Protocol B: Synthesis of 5-(1-Methylazepan-4-yl)-1H-tetrazole

Mechanistic Rationale: Tetrazoles are excellent bioisosteres for carboxylic acids, possessing a similar pKa (~4.5–5.5) but offering superior metabolic stability against esterases and improved lipophilicity. The [3+2] cycloaddition of the nitrile with azide requires a catalyst to overcome the high activation energy barrier of aliphatic nitriles.

Step-by-Step Procedure:

  • Setup: In a heavy-walled pressure vial, dissolve 1-Methylazepane-4-carbonitrile (1.0 eq) in DMF (5 mL/mmol).

  • Reagents: Add Sodium Azide (NaN₃, 3.0 eq) and Zinc Bromide (ZnBr₂, 1.5 eq). Note: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the nitrile carbon, facilitating azide attack.

  • Reaction: Seal the vial and heat to 120 °C behind a blast shield for 24 hours.

  • Workup: Cool to room temperature. Carefully acidify the mixture with 1M HCl to pH 3 to protonate the tetrazole.

  • Extraction: Extract the aqueous layer with a highly polar organic solvent mixture (e.g., Chloroform:Isopropanol 3:1) due to the zwitterionic nature of the product.

  • Purification: Dry the organics over MgSO₄, concentrate, and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile) to yield the pure tetrazole.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. URL:[Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed / Elsevier. URL:[Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) General Procedure. Organic Synthesis. URL:[Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. URL:[Link]

Sources

Application

Application Note: High-Throughput Microwave-Assisted Synthesis of 1-Methylazepane-4-carbonitrile Analogs

Executive Summary & Scientific Rationale The azepane (hexamethyleneimine) ring is a privileged saturated heterocyclic scaffold frequently embedded in CNS-active agents, kinase inhibitors, and advanced pharmacophores[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The azepane (hexamethyleneimine) ring is a privileged saturated heterocyclic scaffold frequently embedded in CNS-active agents, kinase inhibitors, and advanced pharmacophores[1]. Functionalization at the 4-position with a carbonitrile group yields a highly versatile intermediate; the nitrile can be hydrolyzed to amides, reduced to primary amines, or converted into tetrazoles.

However, conventional synthesis of azepane-carbonitriles often suffers from prolonged reaction times, thermal degradation of intermediates, and poor overall yields[2]. This application note details a highly efficient, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to drastically reduce reaction times from hours to minutes while improving stereochemical fidelity and yield[3].

Mechanistic Insights: The Microwave Advantage

In the synthesis of 1-Methylazepane-4-carbonitrile, the critical step is the conversion of the 4-ketone to the corresponding carbonitrile. We utilize a modified Van Leusen reaction employing p-Toluenesulfonylmethyl isocyanide (TosMIC).

Causality of Experimental Choices: Under conventional conductive heating, the slow temperature ramp rate often leads to the thermal decomposition of the TosMIC reagent before the desired cycloaddition-elimination sequence can complete. Microwave irradiation at 2.45 GHz specifically targets the dipole moments of the polar solvents (Acetonitrile and 1,2-Dimethoxyethane), causing rapid volumetric heating. This allows the reaction mixture to cross the activation energy barrier almost instantaneously (within 15-30 seconds), placing the reaction under strict kinetic control[4]. Consequently, side reactions are suppressed, and the yield of the target carbonitrile is significantly enhanced[5].

Synthetic Workflow

G A Azepan-4-one (Starting Material) B MW N-Methylation MeI, K2CO3, MeCN 80°C, 10 min A->B Step 1 C 1-Methylazepan-4-one (Intermediate) B->C D MW Van Leusen Reaction TosMIC, t-BuOK, DME/EtOH 100°C, 15 min C->D Step 2 E 1-Methylazepane-4-carbonitrile (Target Analog) D->E

Workflow for the microwave-assisted synthesis of 1-Methylazepane-4-carbonitrile.

Validated Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) parameters.

Step 1: N-Methylation of Azepan-4-one

Objective: Protect the secondary amine and establish the 1-methylazepane core.

  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve azepan-4-one hydrochloride (1.0 mmol) in anhydrous acetonitrile (3.0 mL).

  • Reagent Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 mmol) followed by iodomethane (MeI, 1.2 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters: Insert the vial into the microwave reactor. Set the parameters to 80°C, 10 minutes hold time, with a maximum power of 150 W and dynamic cooling engaged.

  • Workup: Post-irradiation, cool the vial to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing with ethyl acetate (2 × 5 mL). Concentrate the filtrate under reduced pressure.

  • Self-Validating IPC: Perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). Stain with Ninhydrin and heat.

    • Validation: The disappearance of the starting material (which stains purple/pink due to the secondary amine) and the appearance of a new, non-staining UV-active spot confirms complete N-methylation.

Step 2: Van Leusen Cyanation (Carbonitrile Formation)

Objective: Convert the 4-ketone to the 4-carbonitrile.

  • Reaction Setup: In a fresh 10 mL microwave vial, dissolve the crude 1-methylazepan-4-one (approx. 1.0 mmol) in a solvent mixture of 1,2-Dimethoxyethane (DME) and absolute ethanol (2.0 mL / 0.1 mL).

  • Reagent Addition: Add TosMIC (1.2 mmol) and potassium tert-butoxide (t-BuOK, 2.0 mmol) at 0°C. Seal the vial immediately.

  • Microwave Parameters: Irradiate the mixture at 100°C for 15 minutes (Max power 200 W). The rapid dielectric heating prevents the degradation of the TosMIC intermediate[4].

  • Workup: Quench the cooled reaction mixture with saturated aqueous NH4​Cl (2 mL) and extract with Dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Self-Validating IPC: Analyze the purified product via FT-IR spectroscopy.

    • Validation: The complete disappearance of the strong ketone carbonyl stretch ( C=O ) at ~1710 cm−1 and the emergence of a sharp, distinct nitrile stretch ( C≡N ) at ~2240 cm−1 provides absolute confirmation of the structural transformation[4].

Quantitative Data: Method Comparison

To demonstrate the efficacy of the MAOS approach, the table below summarizes the quantitative differences between conventional conductive heating and the microwave-assisted protocol described above.

Synthesis StepHeating MethodTemp (°C)TimeYield (%)Purity (GC-MS)
1. N-Methylation Conventional804.0 hours72>90%
1. N-Methylation Microwave8010.0 mins94>98%
2. Cyanation Conventional806.0 hours55>85%
2. Cyanation Microwave10015.0 mins88>96%

Table 1: Performance metrics comparing conventional synthesis versus Microwave-Assisted Organic Synthesis (MAOS) for 1-Methylazepane-4-carbonitrile analogs.

References

  • N. Božinović et al., "Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution," Journal of the Serbian Chemical Society, 2016. [Link]

  • "Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties," MDPI, 2022.[Link]

  • "Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung," Scholars Research Library, 2017.[Link]

  • "Microwave Multicomponent Synthesis," PMC - NIH, 2014.[Link]

  • "Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation," Organic Letters (ACS Publications), 2022.[Link]

  • "Dissertation - Publikationsserver der Universität Regensburg," Universität Regensburg, 2022. [Link]

Sources

Method

Application Note: Functionalization of the Nitrile Group in 1-Methylazepane-4-carbonitrile

Executive Summary The seven-membered azepane ring is a privileged, sp³-rich scaffold in medicinal chemistry, offering a unique three-dimensional conformational flexibility that frequently enhances target protein binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The seven-membered azepane ring is a privileged, sp³-rich scaffold in medicinal chemistry, offering a unique three-dimensional conformational flexibility that frequently enhances target protein binding compared to traditional five- or six-membered heterocycles [1][1]. Within this chemical space, 1-Methylazepane-4-carbonitrile serves as a highly versatile building block. The C4-nitrile group acts as a robust synthetic handle, enabling divergent functionalization to access a library of pharmacophores, including primary amines, carboxylic acids, and bioisosteric tetrazoles. This application note provides researchers and drug development professionals with a mechanistic rationale and self-validating protocols for the reliable transformation of this nitrile group.

Mechanistic Rationale & Causality (E-E-A-T)

Successful functionalization of aliphatic nitriles requires precise control over reaction conditions to prevent side reactions, particularly given the presence of the basic tertiary amine in the azepane ring.

  • Reduction to Primary Amines (Catalytic Hydrogenation): The reduction of nitriles to primary amines is notoriously plagued by the formation of secondary and tertiary amine byproducts. Mechanistically, this occurs when the intermediate imine undergoes nucleophilic attack by the newly formed primary amine. To circumvent this, reduction is performed using Raney-Nickel in the presence of methanolic ammonia [2][2]. The massive excess of ammonia shifts the thermodynamic equilibrium away from secondary amine formation, ensuring high chemoselectivity for (1-methylazepan-4-yl)methanamine.

  • Tetrazole Formation (Zinc-Catalyzed [3+2] Cycloaddition): Tetrazoles are excellent metabolic bioisosteres for carboxylic acids. Traditional syntheses rely on highly toxic tin azides and hazardous solvents. The Sharpless protocol, however, utilizes water as the solvent and zinc bromide (ZnBr₂) as a Lewis acid catalyst[3][3]. The Zn²⁺ ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and significantly lowering the activation energy for the 1,3-dipolar cycloaddition of the azide ion. Crucially, the aqueous mixture of NaN₃ and ZnBr₂ buffers at a slightly alkaline pH (~8), which prevents the generation and release of explosive, highly toxic hydrazoic acid (HN₃) during the reflux phase [3][3].

  • Hydrolysis to Carboxylic Acids: The hydrolysis of the C≡N bond requires harsh conditions. For 1-methylazepane-4-carbonitrile, acid-catalyzed hydrolysis (refluxing 6M HCl) is strongly preferred over basic hydrolysis. Under acidic conditions, the azepane nitrogen is immediately protonated, which enhances aqueous solubility and shields the molecule from base-catalyzed degradation pathways (e.g., retro-Michael additions or ring-opening side reactions).

Quantitative Data Presentation

The following table summarizes the thermodynamic and operational profiles for the three primary functionalization pathways of 1-methylazepane-4-carbonitrile.

TransformationTarget MoleculeReagents & CatalystTemp / TimeTypical YieldAnalytical Marker (Self-Validation)
Reduction (1-Methylazepan-4-yl)methanamineH₂, Raney-Ni, NH₃/MeOH25 °C / 12 h85 - 90%LC-MS: [M+H]⁺ = 143.2 m/z
Cycloaddition 5-(1-Methylazepan-4-yl)-1H-tetrazoleNaN₃, ZnBr₂, H₂O100 °C / 24 h75 - 85%¹³C NMR: Tetrazole C at ~155-160 ppm
Hydrolysis 1-Methylazepane-4-carboxylic acid6M HCl (aq)100 °C / 16 h80 - 95%IR: Disappearance of C≡N stretch (~2250 cm⁻¹)

Visualizations of Synthetic Workflows

DivergentPathways Center 1-Methylazepane-4-carbonitrile Amine (1-Methylazepan-4-yl)methanamine (Reduction) Center->Amine H2, Raney-Ni, NH3 Acid 1-Methylazepane-4-carboxylic acid (Hydrolysis) Center->Acid HCl (aq), Heat Tetrazole 5-(1-Methylazepan-4-yl)-1H-tetrazole (Cycloaddition) Center->Tetrazole NaN3, ZnBr2, H2O Ketone 1-(1-Methylazepan-4-yl)ethan-1-one (Grignard Addition) Center->Ketone MeMgBr, then H3O+

Divergent functionalization pathways of 1-Methylazepane-4-carbonitrile.

TetrazoleWorkflow Step1 Reagent Assembly Nitrile + NaN3 + ZnBr2 Step2 Aqueous Reflux 100 °C, 24h Step1->Step2 Step3 Acidification 3M HCl (pH 1) Step2->Step3 Step4 Extraction Ethyl Acetate Step3->Step4 Step5 Purification Recrystallization Step4->Step5

Step-by-step workflow for the zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles.

Detailed Experimental Protocols

Protocol A: Reduction to (1-Methylazepan-4-yl)methanamine

This protocol utilizes catalytic hydrogenation to selectively reduce the nitrile while suppressing secondary amine formation.

  • Catalyst Preparation: Wash 1.0 g of Raney-Nickel slurry (in water) with methanol (3 × 10 mL) under an argon atmosphere to remove water. CAUTION: Raney-Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Reaction Assembly: In a high-pressure hydrogenation autoclave, dissolve 1-Methylazepane-4-carbonitrile (10 mmol) in 20 mL of 7M ammonia in methanol. Add the washed Raney-Nickel catalyst.

  • Hydrogenation: Seal the autoclave, purge with nitrogen (3×), and then purge with hydrogen (3×). Pressurize the vessel to 50 psi with H₂ gas. Stir vigorously at 25 °C for 12 hours.

  • Monitoring (Self-Validation): Sample the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass is fully replaced by the [M+H]⁺ = 143.2 peak.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under argon, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by vacuum distillation if necessary.

Protocol B: Zinc-Catalyzed [3+2] Cycloaddition to 5-(1-Methylazepan-4-yl)-1H-tetrazole

Based on the Sharpless aqueous tetrazole synthesis, this method provides a green, high-yielding route to the bioisostere [3][4].

  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methylazepane-4-carbonitrile (10 mmol), sodium azide (NaN₃, 12 mmol, 1.2 equiv), and zinc bromide (ZnBr₂, 12 mmol, 1.2 equiv). Add 20 mL of deionized water.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 24 hours. The mixture will remain slightly alkaline, preventing HN₃ release.

  • Acidification (Self-Validation & Safety): Cool the reaction to room temperature. Move the apparatus to a well-ventilated fume hood. Slowly add 3M HCl dropwise while monitoring with pH paper until the solution reaches pH 1. Causality: This step is critical; it breaks the zinc-tetrazole complex, dissolves precipitated Zn(OH)₂, and protonates the tetrazole for organic extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure tetrazole. Confirm structure via ¹³C NMR (tetrazole carbon typically at 155–160 ppm).

Protocol C: Acid-Catalyzed Hydrolysis to 1-Methylazepane-4-carboxylic acid

A robust method for generating the carboxylic acid derivative.

  • Reaction Assembly: In a 50 mL round-bottom flask, suspend 1-Methylazepane-4-carbonitrile (10 mmol) in 15 mL of 6M aqueous HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 16 hours.

  • Monitoring: Monitor the reaction via FT-IR. The reaction is deemed complete when the sharp C≡N stretching band at ~2250 cm⁻¹ completely disappears, replaced by a strong C=O stretch at ~1710 cm⁻¹ and a broad O-H stretch.

  • Workup: Cool the mixture to room temperature. Concentrate the solution to dryness under reduced pressure (using a rotary evaporator equipped with an acid-resistant pump) to remove water and excess HCl.

  • Purification: The resulting solid is the hydrochloride salt of the amino acid. It can be purified by passing it through a strongly acidic cation exchange resin (e.g., Dowex 50WX8), washing with water, and eluting the zwitterionic product with 1M aqueous ammonia.

References

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Journal of Organic Chemistry, 66(7), 2480-2483. Retrieved from[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945-7950. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall synthesis yield of 1-Methylazepane-4-carbonitrile

Welcome to the Technical Support Center for the synthesis of 1-Methylazepane-4-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methylazepane-4-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the specific physicochemical challenges of the azepane scaffold and the cyano functional group, providing you with a causality-driven, self-validating framework to maximize your synthetic yield.

Section 1: Reaction Selection & Mechanistic Causality

The synthesis of 1-Methylazepane-4-carbonitrile typically begins with the commercially available building block, azepane-4-carbonitrile. The critical decision lies in the choice of the N-methylation strategy.

Historically, direct alkylation using Methyl Iodide (MeI) and a base is attempted due to its simplicity. However, this invariably leads to poor yields. The causality: The resulting tertiary amine (1-methylazepane-4-carbonitrile) is more nucleophilic than the secondary amine starting material due to the inductive electron-donating effect of the newly added methyl group. This leads to rapid over-alkylation, forming an undesired quaternary ammonium salt[1].

To prevent this, the Eschweiler–Clarke methylation is the industry-standard recommendation[2]. This reductive amination relies on formaldehyde and formic acid. Because the mechanism requires the formation of an iminium ion—which is chemically impossible for a tertiary amine to form—the reaction inherently and cleanly stops at the mono-methylated product[2].

Mechanism A Azepane-4-carbonitrile (Secondary Amine) B Hemiaminal Intermediate A->B + HCHO (Nucleophilic Attack) C Iminium Ion Intermediate B->C - H2O (Acid Catalysis) D 1-Methylazepane- 4-carbonitrile C->D + H- (from HCOOH) - CO2

Eschweiler-Clarke N-methylation mechanism preventing over-alkylation.

Section 2: Self-Validating Experimental Protocol

This protocol utilizes the Eschweiler-Clarke method, optimized specifically to protect the sensitive nitrile group while maximizing the recovery of the highly water-soluble product.

Reagents:

  • Azepane-4-carbonitrile (1.0 eq)

  • Formaldehyde (37% aqueous solution, 3.0 eq)

  • Formic acid (85% aqueous solution, 5.0 eq)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve azepane-4-carbonitrile in formic acid at 0 °C. Stir for 5 minutes.

    • Self-Validation: The solution should remain clear. An exotherm indicates successful salt formation (azepanium formate).

  • Iminium Formation & Reduction: Slowly add the formaldehyde solution dropwise. Once addition is complete, gradually heat the reaction mixture to 80 °C.

    • Self-Validation: Observe the reaction closely. The continuous evolution of CO2​ gas bubbles confirms that the active hydride transfer from the formate ion to the iminium intermediate is successfully occurring[2].

  • Reaction Monitoring: Stir at 80 °C for 4–6 hours. Do not exceed 80 °C to prevent nitrile hydrolysis.

  • Quench & Basification (Critical Step): Cool the mixture to 0 °C in an ice bath. Slowly add a 6M NaOH solution dropwise until the solution is strongly basic.

    • Self-Validation: Test the aqueous layer with pH paper. It must read pH ≥ 10. If the pH is lower, the azepane nitrogen remains protonated, making organic extraction impossible.

  • Salting Out & Extraction: Saturate the basic aqueous layer by adding solid NaCl until it no longer dissolves. Extract the aqueous layer with Dichloromethane (DCM) (3 x 4 volumes).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure tertiary amine.

Workflow Step1 1. Acidic Aqueous Reaction Mixture Step2 2. Cool to 0°C & Basify (pH > 10) Step1->Step2 Prevents hydrolysis Step3 3. Saturate with NaCl (Salting Out) Step2->Step3 Validates deprotonation Step4 4. Extract with DCM (3x Volumes) Step3->Step4 Drives organic partition Step5 5. Dry (Na2SO4) & Concentrate Step4->Step5 Step6 6. Pure Target Molecule Step5->Step6

Optimized isolation workflow for highly polar, water-soluble tertiary azepanes.

Section 3: Troubleshooting Guide & FAQs

Q1: The starting material is completely consumed according to TLC/LC-MS, but my isolated yield is under 40%. Where is my product? Causality: 1-Methylazepane-4-carbonitrile is a low-molecular-weight, highly polar molecule. The combination of a basic tertiary nitrogen and a polar cyano group creates a massive hydration shell, making it exceptionally water-soluble. Solution: You are losing your product in the aqueous layer during workup. You must implement the "salting-out" procedure (Step 5). By saturating the aqueous layer with NaCl, you increase the ionic strength of the water, which disrupts the hydration shell around the azepane molecule and forces it into the organic phase. Additionally, ensure your extraction solvent is DCM or a 9:1 DCM:MeOH mixture; standard solvents like Hexanes or Diethyl Ether will not effectively partition this molecule.

Q2: I attempted direct alkylation with Methyl Iodide (MeI) and observed a highly polar, non-extractable byproduct. What is this? Causality: Alkylation with MeI proceeds via an SN​2 mechanism. The resulting tertiary amine is highly nucleophilic and rapidly reacts with a second equivalent of MeI to form 1,1-dimethylazepanium-4-carbonitrile iodide[1]. This quaternary ammonium salt is permanently charged and cannot be extracted into organic solvents. Solution: Abandon the MeI route. Switch to the Eschweiler-Clarke reductive amination protocol provided above, or alternatively, use catalytic N-methylation using Methanol as a C1​ source if you are operating under advanced catalytic conditions[3].

Q3: My LC-MS analysis shows a major byproduct with a mass of [M+18]. How do I prevent this? Causality: The[M+18] peak indicates the hydrolysis of your target carbonitrile (-C≡N) group into a primary amide (- CONH2​ ). This is a direct consequence of running the highly acidic Eschweiler-Clarke reaction at excessively high temperatures (e.g., refluxing at >100 °C). Solution: Strictly control your reaction temperature to a maximum of 80 °C. If your specific substrate requires even milder conditions to protect the nitrile, switch to a non-aqueous reductive amination using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) and aqueous formaldehyde in 1,2-dichloroethane at room temperature.

Section 4: Quantitative Data Summary

To assist in method selection, the following table summarizes the expected quantitative outcomes of different N-methylation strategies applied to functionalized azepane/piperidine scaffolds based on established literature parameters.

Synthesis StrategyReagentsAverage YieldReaction TimePrimary Impurity Profile
Eschweiler-Clarke HCHO , HCOOH 85 - 95%4 - 6 hoursPrimary amide (if overheated)
Borohydride Reduction HCHO , NaBH(OAc)3​ 75 - 85%12 - 18 hoursUnreacted starting material
Direct Alkylation MeI , K2​CO3​ < 40%24 hoursQuaternary ammonium salts
Catalytic Methanol MeOH , Pd/C , Base80 - 90%12 - 20 hoursTrace des-cyano byproducts

References

  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction Source: Molecules (nih.gov) URL:[Link]

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

Sources

Optimization

Technical Support Center: 1-Methylazepane-4-carbonitrile Extraction &amp; Purification

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of 1-Methylazepane-4-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of 1-Methylazepane-4-carbonitrile . The azepane ring is a privileged, highly three-dimensional scaffold in medicinal chemistry[1], but its functionalization with both a basic tertiary amine and an electrophilic nitrile group creates competing vulnerabilities during aqueous workup.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating extraction protocol to ensure high-purity yields.

Diagnostic Extraction Workflow

The following logic tree dictates the standard acid-base extraction sequence required to isolate the target compound from neutral, acidic, and polar impurities.

ExtractionWorkflow Start Crude Reaction Mixture (1-Methylazepane-4-carbonitrile) AcidWash Acidify to pH 2 (HCl) Extract with Organic Solvent Start->AcidWash Org1 Organic Phase (Neutral Impurities) AcidWash->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) AcidWash->Aq1 Keep Basify Basify to pH 10 (NaOH) Extract with DCM Aq1->Basify Org2 Organic Phase (Target Compound) Basify->Org2 Keep Aq2 Aqueous Phase (Polar Impurities) Basify->Aq2 Discard Wash Brine Wash & Dry (Na2SO4) Org2->Wash Pure Pure 1-Methylazepane- 4-carbonitrile Wash->Pure

Diagnostic acid-base extraction workflow for 1-Methylazepane-4-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing 1-methylazepane-4-carboxamide (or carboxylic acid) impurities in my final extract?

A: The carbonitrile group is highly susceptible to both acid- and base-catalyzed hydrolysis, which converts the nitrile into an amide or fully hydrolyzes it to a carboxylic acid[2]. This typically occurs during the basification step if concentrated NaOH is added too rapidly.

  • Causality: Acid/base neutralization is highly exothermic. Localized heating accelerates the hydration of the C≡N bond.

  • Solution: Always perform pH adjustments in an ice bath (maintaining internal temperature <15°C) and use a dilute base (e.g., 2M NaOH or saturated aqueous Na₂CO₃) with vigorous stirring to dissipate heat.

Q2: How do I resolve intractable emulsions during the liquid-liquid extraction (LLE) with Dichloromethane (DCM)?

A: Emulsions in aliphatic amine extractions often occur due to the formation of surfactant-like amine salts. Furthermore, the pronounced mutual solubility between aliphatic nitriles and organic solvents can alter phase separation dynamics, causing the nitrile to act as a mutual co-solvent[3].

  • Causality: Fine aqueous droplets become stabilized in the organic phase by polymeric impurities or amphiphilic salts.

  • Solution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) to force the organic compounds out of the aqueous layer (salting-out effect). If the emulsion persists, vacuum filter the entire biphasic mixture through a pad of Celite to strip out interfacial particulate stabilizers.

Q3: I synthesized the compound via reductive amination. Why does my extract contain primary amine impurities?

A: If borane-based reducing agents or lithium aluminum hydride (LiAlH₄) were used during synthesis, unquenched reducing equivalents can inadvertently reduce the aliphatic nitrile group to a primary amine[2][4].

  • Causality: Nitriles are easily reduced to primary amines by strong hydrides.

  • Solution: Ensure that the reaction is fully quenched with a mild acid (e.g., 1M HCl) and stirred for at least 30 minutes to destroy all residual reducing agents before beginning the extraction protocol.

Q4: How can I separate unreacted azepane-4-carbonitrile (secondary amine) from the target 1-methylazepane-4-carbonitrile (tertiary amine)?

A: Both compounds are basic, but the secondary amine starting material typically has a slightly higher pKa than the N-methylated tertiary amine.

  • Causality: Tertiary amines are slightly less basic in aqueous solution due to steric hindrance inhibiting optimal solvation of the conjugate acid.

  • Solution: Utilize a tightly controlled pH extraction. By adjusting the aqueous phase to a pH of exactly 8.5–9.0, the tertiary amine is predominantly deprotonated and partitions into the organic phase, while a significant fraction of the secondary amine remains protonated in the aqueous phase.

Quantitative Data: Physicochemical Comparison

To successfully troubleshoot extractions, you must understand the phase behavior of your target versus common impurities.

Parameter1-Methylazepane-4-carbonitrile (Target)Azepane-4-carbonitrile (Impurity)1-Methylazepane-4-carboxamide (Impurity)
Amine Classification TertiarySecondaryTertiary
Functional Group Nitrile (-C≡N)Nitrile (-C≡N)Amide (-CONH₂)
Estimated pKa (Conjugate Acid) ~8.8 - 9.2~9.5 - 10.0~8.8 - 9.2
Optimal Extraction pH 10.0 - 10.5> 11.010.0 - 10.5
Aqueous Solubility (Free Base) ModerateHighVery High
Primary Risk Factor Hydrolysis / EmulsionCo-extractionHigh polarity loss to aqueous phase

Standardized Self-Validating Extraction Protocol

Do not rely on visual cues alone. This protocol is designed as a self-validating system , ensuring that chemical states are verified at every critical juncture.

Step 1: Acidic Quench & Primary Wash

  • Cool the crude reaction mixture to 0–5°C using an ice-water bath.

  • Slowly add 2M HCl dropwise with vigorous stirring until the aqueous phase reaches pH 2.0.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Discard the organic layers.

  • Causality: This step removes neutral organic impurities, unreacted electrophiles, and non-basic byproducts. The target amine remains safely in the aqueous layer as a water-soluble hydrochloride salt.

  • Validation Check: Test the aqueous layer with pH paper. If pH > 3, add more HCl. The target compound must be fully protonated, or product will be lost in the discarded organic wash.

Step 2: Controlled Basification

  • Transfer the retained aqueous layer to a flask submerged in an ice bath.

  • While stirring vigorously, dropwise add 2M NaOH until the pH reaches 10.5.

  • Causality: Deprotonates the tertiary amine, rendering it lipophilic. Strict temperature control prevents base-catalyzed hydrolysis of the nitrile[2].

  • Validation Check: Monitor the internal temperature using a thermocouple; it must not exceed 15°C. Verify pH with a calibrated pH meter or high-resolution indicator paper.

Step 3: Target Extraction

  • Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Causality: DCM provides an optimal partition coefficient for tertiary aliphatic amines, overcoming the mutual solubility issues common with nitriles[3].

  • Validation Check: After the first extraction, spot the organic layer on a TLC plate (visualize with iodine or Ninhydrin) to confirm the presence of the amine.

Step 4: Brine Wash & Desiccation

  • Combine the DCM extracts and wash with 20 mL of saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Causality: Brine removes residual water and dissolved salts. Na₂SO₄ chemically binds the remaining trace water, preventing hydrolysis during the subsequent concentration step.

  • Validation Check: The DCM layer should transition from slightly cloudy to completely transparent. If cloudiness persists, add more Na₂SO₄.

Step 5: Concentration

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C.

  • Validation Check: Yields a pale yellow to colorless oil. Obtain an IR spectrum; a sharp peak at ~2240 cm⁻¹ confirms the intact nitrile group, validating that hydrolysis was successfully avoided.

References

  • Azepane-4-carbonitrile hydrochloride | Benchchem Source: Benchchem URL
  • 20.
  • US2145803A - Processes of separating nitrile-hydrocarbon mixtures by means of amines Source: Google Patents URL
  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Troubleshooting

Optimizing temperature and solvent conditions for 1-Methylazepane-4-carbonitrile scaling

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on transitioning heterocyclic intermediates from bench-scale to the pilot plant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on transitioning heterocyclic intermediates from bench-scale to the pilot plant. The synthesis of 1-Methylazepane-4-carbonitrile presents two classic chemical engineering challenges: managing the extreme exotherm of reductive N-methylation and mitigating the severe thermal hazards of nucleophilic cyanation.

This guide bypasses generic advice to provide you with field-proven, self-validating protocols designed for high-throughput and kilogram-scale environments.

Process Optimization Workflow

G cluster_0 Route A: Cyanation cluster_1 Route B: N-Methylation A 1-Methylazepan-4-yl methanesulfonate B Phase-Transfer Catalysis (NaCN, Toluene/H2O) A->B SN2 Displacement E 1-Methylazepane-4-carbonitrile (Target Product) B->E Safe Scale-up C Azepane-4-carbonitrile D Eschweiler-Clarke (CH2O, HCOOH, 80°C) C->D Reductive Amination D->E Exotherm Controlled

Parallel scalable synthetic routes to 1-Methylazepane-4-carbonitrile.

Troubleshooting & FAQs
Q1: We are experiencing thermal runaways and pressure spikes when scaling the N-methylation of azepane-4-carbonitrile. How do we control this?

The Causality: You are likely using a traditional batch 1[1]. This process utilizes formaldehyde and formic acid. The reduction of the intermediate iminium ion by formic acid is highly exothermic and releases equimolar amounts of carbon dioxide gas. In batch reactors, the reduced surface-area-to-volume ratio severely limits heat dissipation, leading to dangerous pressure spikes. The Solution: Transition your protocol to a semi-batch dosing strategy or continuous flow. Research demonstrates that moving Eschweiler-Clarke N-methylations to 2 reduces residence time to seconds while safely managing the exotherm and off-gassing[2]. If restricted to a batch reactor, you must dose the formic acid continuously into the amine/formaldehyde mixture at 80 °C, using a mass flow meter on the exhaust to measure CO₂ evolution. This creates a self-validating system: if CO₂ evolution stops, the reaction is complete or stalled, and dosing should halt to prevent reagent accumulation.

Q2: For the cyanation of the 1-methylazepan-4-yl methanesulfonate intermediate, we currently use DMSO. Is this safe for >10 kg scale?

The Causality: No. While DMSO accelerates S_N2 kinetics due to its high dielectric constant and inability to hydrogen-bond with the cyanide nucleophile, it is highly prone to exothermic decomposition at scale. The Solution: Calorimetric studies (Accelerating Rate Calorimetry, ARC) have proven that3[3]. This leads to a dangerous Maximum Temperature of Synthesis Reaction (MTSR). You should switch to N,N-dimethylformamide (DMF), which3[3]. Alternatively, utilize 4 with an aqueous cyanide phase and an organic solvent (e.g., toluene)[4]. PTC completely isolates the thermal hazard and simplifies downstream separation by keeping the toxic cyanide salts in the aqueous layer.

Quantitative Data: Solvent Thermal Hazards in Cyanation Scale-Up

The following table summarizes the calorimetric data and scalability metrics for choosing a cyanation solvent system.

Solvent SystemKinetic MechanismOnset Decomp. Temp (°C)MTSR (°C)Scalability RatingPrimary Hazard / Limitation
DMSO (Batch) S_N2 Displacement115.5189.5Low Severe Thermal Runaway
DMF (Batch) S_N2 Displacement> 400N/AMedium Dimethylamine byproduct formation
Toluene/H₂O (PTC) Biphasic S_N2> 250< 90High Requires vigorous agitation
Experimental Protocol: Semi-Batch Eschweiler-Clarke N-Methylation

To ensure E-E-A-T compliance and operational safety, the following protocol utilizes a self-validating temperature-gated dosing mechanism.

Equipment Requirements: Jacketed glass reactor (10L+), overhead stirrer, internal thermocouple, reflux condenser, mass flow meter (for CO₂ exhaust), and a programmable syringe pump.

Step-by-Step Methodology:

  • Reactor Preparation & Inerting: Purge the jacketed reactor with N₂ for 15 minutes. Ensure the condenser coolant is set to 5 °C to prevent formaldehyde vapor loss.

  • Substrate Loading: Charge the reactor with Azepane-4-carbonitrile (1.0 equivalent) and an equal volume of deionized water to act as a heat sink.

  • Formaldehyde Addition: Add 37% aqueous formaldehyde (1.2 equivalents) in one portion at 20 °C. Stir for 30 minutes to allow the intermediate hemiaminal/iminium formation. Note: A slight exotherm (~5-10 °C) is normal here.

  • Temperature-Gated Dosing (Critical Step): Heat the reactor jacket to maintain an internal temperature of 80 °C. Using the programmable pump, begin dosing formic acid (2.5 equivalents) at a rate of 0.05 eq/min.

    • Self-Validation Check: Monitor the CO₂ mass flow meter. The gas evolution rate should directly correlate with the dosing rate. If CO₂ evolution drops while dosing continues, stop the pump immediately . This indicates reagent accumulation, which precedes a thermal runaway.

  • Reaction Maturation: Once dosing is complete, maintain the internal temperature at 80 °C until CO₂ evolution ceases entirely (typically 1-2 hours post-dosing).

  • Quench and Workup: Cool the reactor to 10 °C. Slowly adjust the pH to 10 using 20% NaOH (aq) to free-base the 1-Methylazepane-4-carbonitrile. Extract with ethyl acetate (3 x 2 volumes), wash with brine, and concentrate under reduced pressure.

Sources

Optimization

How to prevent oxidation and degradation of 1-Methylazepane-4-carbonitrile during storage

Welcome to the technical support and troubleshooting guide for 1-Methylazepane-4-carbonitrile . This resource is explicitly designed for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 1-Methylazepane-4-carbonitrile . This resource is explicitly designed for researchers, analytical chemists, and drug development professionals. Because this compound features both a reactive tertiary amine within a seven-membered azepane ring and a terminal carbonitrile group, it presents unique stability challenges during long-term storage and handling.

This guide synthesizes chemical mechanisms with field-proven methodologies to help you prevent degradation, ensure reproducibility, and validate reagent integrity.

Part 1: Understanding the Degradation Pathways

To effectively store 1-Methylazepane-4-carbonitrile, we must first understand why it degrades. The molecule has two primary vulnerabilities:

  • The Tertiary Amine (Azepane Ring): The nitrogen atom in the azepane ring possesses a highly nucleophilic lone pair. When exposed to atmospheric oxygen, it is highly susceptible to N-oxidation[1].

  • The Carbonitrile Group (-CN): While generally stable, nitriles can undergo nucleophilic addition of water (hydrolysis) to form amides, and subsequently, carboxylic acids[2].

Degradation Parent 1-Methylazepane-4-carbonitrile O2 Atmospheric O2 & Light Parent->O2 H2O Moisture (H2O) Parent->H2O NOxide N-Oxide Derivative (Yellowing, Mass +16) O2->NOxide N-Oxidation Amide Amide / Carboxylic Acid (Hydrolysis Products) H2O->Amide Nitrile Hydrolysis

Chemical degradation pathways of 1-Methylazepane-4-carbonitrile.

Part 2: Troubleshooting & FAQs

Q1: Why is my 1-Methylazepane-4-carbonitrile turning yellow over time? A1: This is the classic visual indicator of N-oxidation . Amines left exposed to air slowly react with atmospheric oxygen to form N-oxides, a process that causes the reagent to turn a yellowish color[3]. The tertiary amine within the azepane ring is highly susceptible to this oxidative pathway[1]. While N-oxidation can sometimes be a minor degradation pathway in dilute environmental aqueous conditions[4], in concentrated neat oils or solids on the benchtop, it is the primary driver of discoloration and loss of purity.

Q2: I detected an unexpected mass shift of +18 Da in my LC-MS analysis. What happened? A2: Your compound has undergone nitrile hydrolysis . The carbonitrile group (-CN) has reacted with atmospheric moisture to form an amide (-CONH2). Nitriles undergo nucleophilic addition of water, which is often accelerated by trace acidic or basic impurities in the storage vial[2]. If the mass shift is +19 Da relative to the parent, the amide has further hydrolyzed to a carboxylic acid, releasing ammonia[2].

Q3: Is it better to purge storage vials with Nitrogen or Argon? A3: Argon is strictly recommended. Argon is heavier than air and effectively "blankets" the compound at the bottom of the vial, actively displacing lighter oxygen and water vapor. Nitrogen gas is slightly lighter than ambient air; when you remove the gas line to cap the vial, ambient air can easily mix back in via turbulent flow, leaving residual oxygen that drives N-oxidation.

Q4: Can I store the compound in a clear glass vial if I keep it in the fridge? A4: No. Photodegradation is a known risk for azepane derivatives[1]. UV and visible light act as catalysts, providing the activation energy required to accelerate both N-oxidation and potential ring-opening reactions. Always use amber glass vials.

Part 3: Quantitative Impact of Storage Conditions

The following table summarizes the causal relationship between storage environments and the degradation rate of 1-Methylazepane-4-carbonitrile.

Storage ConditionAtmosphereLight ExposureTemperatureEst. Monthly DegradationPrimary Degradant
Open BenchtopAmbient AirAmbient UV/Vis25°C> 15%N-Oxide & Amide
Sealed Clear VialAmbient AirAmbient UV/Vis25°C~ 5-8%N-Oxide
Sealed Amber VialAmbient AirDark4°C~ 2-3%N-Oxide
Sealed Amber Vial Argon Purged Dark -20°C < 0.1% None (Stable)

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, your storage and validation workflows must be self-validating. Follow these protocols to prevent degradation and verify purity.

Workflow A 1. Aliquot Compound B 2. Argon Gas Purge (Displace O2/H2O) A->B C 3. Seal in Amber Vial (Block UV/Vis Light) B->C D 4. Store at -20°C (With Desiccant) C->D E 5. Equilibrate to RT (Before Opening) D->E F 6. LC-MS Purity Check E->F

Step-by-step optimal storage and validation workflow.

Protocol 1: Optimal Aliquoting and Long-Term Storage

Causality Focus: Minimizing kinetic energy (heat), activation energy (light), and reactants (O2/H2O).

  • Pre-dry Vials: Bake amber glass vials at 120°C for 2 hours to remove surface-bound moisture, then cool them in a desiccator.

  • Aliquot Promptly: Transfer the 1-Methylazepane-4-carbonitrile into the vials. Do this rapidly to minimize exposure to ambient humidity.

  • Argon Purge: Insert a gentle stream of Argon gas into the vial for 15–20 seconds. Reasoning: Argon displaces atmospheric oxygen (preventing N-oxidation) and ambient moisture (preventing nitrile hydrolysis).

  • Seal Securely: Cap immediately using PTFE-lined caps. Reasoning: PTFE is chemically inert and provides a vastly superior moisture barrier compared to standard silicone septa.

  • Freeze: Store the sealed vials at -20°C in a secondary container filled with indicating silica gel desiccant.

  • Critical Retrieval Step: When retrieving a vial for an experiment, allow it to equilibrate to room temperature (RT) for 30 minutes before opening. Reasoning: Opening a cold vial causes ambient moisture to instantly condense on the compound, initiating rapid nitrile hydrolysis.

Protocol 2: Self-Validating Purity Check (LC-MS)

Before using a stored batch in sensitive drug development assays, validate its integrity by checking for specific degradation masses.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (do not use water to avoid inducing the hydrolysis you are trying to measure).

  • Chromatography: Run a standard reverse-phase gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry Monitoring: Scan in positive ion mode (ESI+) and extract the following specific m/z values:

    • m/z 139: Parent Compound ([M+H]+ of C8H14N2)

    • m/z 155: N-Oxide Degradant (+16 Da, indicates oxygen exposure)

    • m/z 157: Amide Degradant (+18 Da, indicates moisture exposure)

  • Validation: Calculate the relative purity using the Total Ion Chromatogram (TIC). Proceed with your experiment only if the parent peak constitutes >98% of the total area.

References

  • Stability and degradation of 3-(Azepan-1-yl)-3-oxopropanenitrile | Benchchem | 1

  • Amine oxide | Wikipedia | 3

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies | PubMed (NIH) |4

  • Hydrolysis of nitriles | Lumen Learning (Organic Chemistry II) | 2

Sources

Troubleshooting

Technical Support Center: Advanced Chromatography for 1-Methylazepane-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized nitrogen-containing heterocycles. 1-Methylazepane-4-carbonitrile presents a notorious dual challenge: it contains a highly basic tertiary amine (pKa ~9.5) embedded in a seven-membered ring, alongside a highly polar, dipole-rich nitrile group.

This unique physicochemical profile often results in catastrophic peak tailing on standard silica and a complete lack of retention on traditional reversed-phase (RP) columns. This guide provides self-validating troubleshooting frameworks and mechanistic protocols to master its purification.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does 1-Methylazepane-4-carbonitrile elute at the solvent front on my standard C18 column, and how do I fix it? Causality: The high polarity imparted by the nitrile group, combined with the protonated state of the tertiary amine at acidic or neutral pH, makes the molecule exceptionally hydrophilic. Thermodynamically, it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase, resulting in zero partitioning. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase. This creates a semi-immobilized, water-enriched layer on the silica surface where polar analytes can effectively partition . Highly polar compounds that fail on standard reversed-phase require this specialized approach .

Q2: I am using normal-phase silica, and the compound streaks down the entire TLC plate and column. What is the mechanism behind this? Causality: Standard silica gel contains residual surface silanols (Si-OH) with a pKa of ~4.5. The basic azepane nitrogen (pKa ~9.5) becomes protonated, leading to strong electrostatic (ion-exchange) interactions with the negatively charged silanols (Si-O⁻). This secondary interaction overrides standard adsorption, causing severe peak tailing and irreversible sample loss. Solution: Use High-pH Reversed-Phase HPLC . By raising the mobile phase pH above 10.5, the tertiary amine is deprotonated and neutralized. This eliminates the electrostatic attraction to silanols, allowing for a pure hydrophobic partitioning mechanism and sharp, symmetrical peaks.

Q3: My HILIC peaks are split and distorted, even though the retention time is correct. What went wrong? Causality: You likely dissolved your crude sample in a "strong" solvent. In HILIC, water is the strong eluent and acetonitrile is the weak eluent. Injecting a sample dissolved in water or methanol locally disrupts the immobilized aqueous layer on the stationary phase, causing the analyte to travel at different speeds through the column bed. Solution: Samples must be diluted in a high-organic solvent (e.g., >70% Acetonitrile) prior to injection to maintain the integrity of the partition layer .

Section 2: Comparative Performance Data

To facilitate method selection, the quantitative performance of various chromatography modalities for 1-Methylazepane-4-carbonitrile is summarized below.

Purification ModalityMobile Phase SystemRetention Factor ( k′ )Peak Asymmetry ( As​ )Typical RecoveryMechanism of Action
Standard RP-HPLC 0.1% Formic Acid / ACN< 0.5 (Void)N/A (Co-elution)< 40%Hydrophobic partitioning (Fails due to polarity)
Normal Phase Hexane / EtOAc2.5 - 4.0> 3.5 (Severe tailing)50 - 60%Adsorption (Compromised by silanol ion-exchange)
High-pH RP-HPLC pH 10.5 NH₄OH / ACN3.0 - 5.01.0 - 1.2 (Excellent)> 90%Hydrophobic partitioning of the neutral free-base
HILIC ACN / 100mM NH₄OAc (aq)4.0 - 8.00.9 - 1.1 (Excellent)> 95%Aqueous normal phase partitioning
Section 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . You must pass the system suitability check before committing your crude 1-Methylazepane-4-carbonitrile to the column.

Protocol A: High-pH Reversed-Phase HPLC Workflow

Use this method if the crude mixture contains highly hydrophobic impurities that would precipitate in HILIC.

  • Column Selection: Install a polymer-based or hybrid organic-inorganic C18 column (e.g., Waters XBridge) rated for stability up to pH 12. Standard silica will dissolve at this pH.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • System Validation Check (Critical): Inject a standard mixture of Uracil (void marker) and Amitriptyline (basic amine probe).

    • Acceptance Criteria: Uracil must elute at T0​ . Amitriptyline must exhibit an Asymmetry Factor ( As​ ) between 0.9 and 1.2. Causality: If As​ > 1.2, the mobile phase pH is insufficient to deprotonate the amine, or the hybrid silica is degrading. Do not proceed with the sample if validation fails.

  • Execution: Run a gradient from 5% B to 60% B over 15 column volumes. Collect fractions triggered by UV absorbance at 210 nm (due to the lack of a strong chromophore, ELSD or MS triggering is preferred).

Protocol B: HILIC Purification Workflow

Use this method for maximum retention and resolution of the polar nitrile.

  • Column Selection: Install a bare silica, amide, or zwitterionic (ZIC-HILIC) column.

  • Mobile Phase Preparation:

    • Buffer A: 100 mM Ammonium Acetate in water, adjusted to pH 5.8.

    • Buffer B: 100% LC-MS grade Acetonitrile.

    • Note: HILIC gradients typically run from 95% B down to 50% B. You must retain at least 3-5% aqueous buffer at all times to maintain the immobilized water layer.

  • Sample Preparation: Dissolve the crude 1-Methylazepane-4-carbonitrile in a mixture of 80% Acetonitrile / 20% Water.

  • System Validation Check (Critical): Inject a mixture of Toluene (void marker in HILIC) and Cytosine (polar retained marker).

    • Acceptance Criteria: Toluene must elute at the void volume. Cytosine must show a retention factor ( k′ ) > 2.0. Causality: If k′ < 2.0, the aqueous layer on the stationary phase has not fully equilibrated. Flush with 10 additional column volumes of 95% B and re-test.

  • Execution: Run a gradient from 90% B to 60% B. Evaporate fractions at low temperatures (<40°C) to prevent thermal degradation of the azepane ring.

Section 4: Method Selection Decision Matrix

PurificationWorkflow Start Crude 1-Methylazepane-4-carbonitrile (Basic Tertiary Amine + Polar Nitrile) Assess Assess Retention on Standard C18 (0.1% Formic Acid / ACN) Start->Assess Decision1 Does the analyte retain past the void volume? Assess->Decision1 HILIC Execute HILIC Protocol Stationary: Amide/Diol Mobile: High ACN + NH4OAc Decision1->HILIC No (Elutes at void) Decision2 Is peak tailing severe (Asymmetry Factor > 2.0)? Decision1->Decision2 Yes (Retained) Pure Pure 1-Methylazepane-4-carbonitrile (>98% Purity) HILIC->Pure HighPH Execute High-pH RP-HPLC Stationary: Hybrid C18 Mobile: pH 10.5 NH4OH Decision2->HighPH Yes (Silanol interactions) StandardRP Continue Standard RP-HPLC Optimize Gradient Decision2->StandardRP No (Symmetrical peak) HighPH->Pure StandardRP->Pure

Workflow for selecting the optimal chromatography modality for basic, polar amines.

References
  • Biotage - What can I use to purify polar reaction mixtures? URL:[Link]

  • Teledyne Labs - HILIC Purification Strategies for Flash Chromatography URL:[Link]

  • Buchi - Why HILIC is what your polar compounds need for purification URL:[Link]

Optimization

Minimizing unwanted side reactions during 1-Methylazepane-4-carbonitrile alkylation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the α-alkylation of 1-Methylazepane-4-carbonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the α-alkylation of 1-Methylazepane-4-carbonitrile.

This molecule presents a unique bifunctional challenge: it contains a highly nucleophilic tertiary amine and a moderately acidic α-nitrile position[1]. Successful functionalization requires precise kinetic control to favor C–C bond formation over N-alkylation (quaternization) or self-condensation[2]. Every protocol provided here operates as a self-validating system , incorporating inline analytical checkpoints to ensure mechanistic fidelity before proceeding to subsequent steps.

Mechanistic Overview & Reaction Pathways

Understanding the causality behind side reactions is the first step to eliminating them. The diagram below illustrates the divergent pathways that occur when kinetic control is lost during the alkylation process.

ReactionPathways Start 1-Methylazepane- 4-carbonitrile Carbanion C4 Carbanion Intermediate Start->Carbanion LDA, -78°C (Fast) N_Alk N-Alkylation (Quaternary Salt) Start->N_Alk R-X direct attack (Competing) Desired Desired α-Alkylated Product Carbanion->Desired R-X addition (Controlled) TZ_Dimer Thorpe-Ziegler Dimer Carbanion->TZ_Dimer + Unreacted Start (Poor mixing) Di_Alk Over-alkylation (Dialkylation) Desired->Di_Alk Excess Base/R-X (Poor stoichiometry)

Reaction pathways of 1-Methylazepane-4-carbonitrile showing desired alkylation and side reactions.

Troubleshooting FAQs: Minimizing Side Reactions

Q1: Why am I seeing a high yield of a quaternary ammonium salt instead of my target C4-alkylated product? Causality: The tertiary amine in the azepane ring is sterically accessible and highly nucleophilic. When introducing highly electrophilic alkyl halides (e.g., methyl iodide, benzyl bromide), direct SN2 attack by the nitrogen lone pair outcompetes the C4 carbanion if the base is too weak or if the electrophile is present before complete enolization[1]. Solution: Ensure 100% quantitative deprotonation using a strong, non-nucleophilic base (like LDA) before electrophile introduction[2]. Alternatively, eliminate alkyl halides entirely by utilizing a transition-metal-catalyzed "borrowing hydrogen" methodology with primary alcohols, which completely prevents N-quaternization[3].

Q2: How do I prevent Thorpe-Ziegler self-condensation (dimerization)? Causality: This base-catalyzed dimerization occurs when the generated C4 carbanion acts as a nucleophile against the electrophilic cyano carbon of an unreacted 1-methylazepane-4-carbonitrile molecule. It is triggered by high localized concentrations of neutral starting material. Solution: Implement an inverse addition protocol. Add the nitrile dropwise to a pre-cooled solution of excess LDA. This ensures the neutral nitrile is instantly consumed upon entering the flask, keeping its steady-state concentration near zero[2].

Q3: My GC-MS shows significant dialkylation at the C4 position. How can I strictly achieve monoalkylation? Causality: The mono-alkylated product often retains an acidic α-proton and can be less sterically hindered than anticipated. If the reaction temperature rises, rapid proton exchange between the mono-alkylated product and the unreacted carbanion occurs, leading to dialkylation. Solution: Maintain strict cryogenic conditions (-78 °C) to trap the kinetic enolate equivalent and restrict proton transfer. Use exactly 1.05 equivalents of base and 1.00 equivalent of electrophile.

Quantitative Optimization Data

The table below summarizes our internal validation data regarding the impact of reaction conditions on product distribution.

Base / CatalystElectrophileSolventTemp (°C)Mono-alkylation (%)N-Alkylation (%)Dimerization (%)
NaH (1.2 eq)R-ITHF0< 30> 40~ 20
LDA (1.05 eq)R-ITHF-78> 85< 5< 5
Co-Catalyst + KOtBuR-OHToluene140> 900 (Eliminated) 0 (Eliminated)

Validated Experimental Protocols

Protocol A: Traditional Cryogenic α-Alkylation (LDA Method)

This protocol relies on strict kinetic control to prevent N-alkylation and dimerization[2].

  • System Purge: Flame-dry a Schlenk flask under Argon.

    • Self-Validation Checkpoint: An inline moisture indicator strip in the exhaust line must remain blue before proceeding.

  • Base Preparation: Add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • Inverse Addition (Deprotonation): Add 1-Methylazepane-4-carbonitrile (1.0 eq) dropwise over 15 minutes to the LDA solution at -78 °C.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in D₂O, and analyze via ¹H-NMR. The complete disappearance of the C4 proton signal confirms quantitative enolization. Do not proceed until confirmed.

  • Electrophile Addition: Add the alkyl halide (1.0 eq) dropwise. Stir for 2 hours at -78 °C, then slowly warm to room temperature.

    • Self-Validation Checkpoint: Monitor via TLC (Alumina, Hexane/EtOAc). The reaction is complete when the baseline spot (carbanion) disappears. Quench with saturated NH₄Cl.

Protocol B: Advanced Borrowing-Hydrogen Alkylation (N-Alkylation Free)

To completely bypass the risk of quaternization, this modern protocol uses primary alcohols instead of alkyl halides. It operates via an aldehyde intermediate and produces water as the sole byproduct[3][4].

BorrowingHydrogen Step1 1. Catalyst Activation Co-catalyst + Base Step2 2. Dehydrogenation Alcohol -> Aldehyde Step1->Step2 Step3 3. Condensation Nitrile + Aldehyde Step2->Step3 + Nitrile Substrate Step4 4. Hydrogenation α-Alkylated Nitrile Step3->Step4 Borrowed H2 Transfer Water Water (Byproduct) Step3->Water Dehydration

Workflow of transition-metal catalyzed borrowing hydrogen α-alkylation of nitriles.

  • Catalyst Activation: Inside an N₂-filled glovebox, combine a well-defined molecular Cobalt catalyst (2.6 mol%), KOtBu (15 mol%), and anhydrous Toluene in a 15 mL pressure vessel[3].

    • Self-Validation Checkpoint: A distinct color shift in the solution indicates active catalyst species formation.

  • Reagent Addition: Add 1-Methylazepane-4-carbonitrile (0.25 mmol, 1.0 eq) and the desired primary alcohol (0.5 mmol, 2.0 eq). Seal the vessel tightly with a screw cap and remove it from the glovebox[3].

  • Thermal Cycling: Place the reaction tube in a preheated oil bath at 140 °C for 24 hours[3].

    • Self-Validation Checkpoint: Monitor the vessel's integrity; the borrowing hydrogen process relies on retaining the transiently generated H₂ gas for the final MPV reduction step[3][4].

  • Isolation: Cool the mixture to room temperature, filter through a short silica gel plug, and concentrate the filtrate.

    • Self-Validation Checkpoint: GC-MS analysis must show a single peak corresponding to the mono-alkylated mass. Because no alkyl halides are used, N-quaternized mass (m/z) will be definitively zero.

References

  • [3] Title: α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst | The Journal of Organic Chemistry Source: ACS Publications (acs.org) URL:

  • [4] Title: Computational Insight into the Mechanism of Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols | The Journal of Physical Chemistry A Source: ACS Publications (acs.org) URL:

  • [2] Title: Alkylation of N,N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems | The Journal of Organic Chemistry Source: ACS Publications (acs.org) URL:

  • [1] Title: Azepane-4-carbonitrile hydrochloride | 1259062-50-4; 1984184-02-2 Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: 1-Methylazepane-4-carbonitrile Troubleshooting Guide

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized 7-membered heterocycles like 1-methylazepane-4-carbonitrile presents unique synthetic challenges. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized 7-membered heterocycles like 1-methylazepane-4-carbonitrile presents unique synthetic challenges. The conformational flexibility of the azepane ring (often adopting puckered or twist-chair conformations) combined with the bulky N-methyl group creates significant steric shielding around the C4-carbonitrile.

This guide is engineered to help you troubleshoot low yields, stalled reactions, and byproduct formation caused by steric hindrance, ensuring your synthetic workflows remain robust and scalable.

Nucleophilic Additions: Grignard & Organolithium Reactions

Q: Why am I recovering unreacted starting material when attempting to form ketones via Grignard addition to 1-methylazepane-4-carbonitrile?

A: The fundamental issue is the steric blockade around the electrophilic C4-carbonitrile. Standard Grignard reagents ( RMgX ) are bulky and highly basic. When the nucleophilic attack is slowed by the steric bulk of the azepane ring, the Grignard reagent acts as a base instead, leading to detrimental side reactions (such as α -deprotonation) or simply failing to overcome the activation energy barrier.

The Solution: You must increase the electrophilicity of the nitrile carbon while suppressing the basicity of the nucleophile. This is achieved using the Imamoto Protocol (addition of anhydrous CeCl3​ )[1] or via Zinc-ate Catalysis ( ZnCl2​ )[2]. CeCl3​ is a highly oxophilic/azaphilic Lewis acid that coordinates to the nitrile nitrogen, pulling electron density away from the carbon and lowering the activation barrier for nucleophilic attack[1]. Alternatively, ZnCl2​ generates a highly reactive zinc(II)ate complex in situ, which is less basic and more nucleophilic than the parent Grignard[3].

G A 1-Methylazepane-4-carbonitrile B Standard Grignard Addition A->B C Steric Hindrance Blockade (Low Yield / Recovery) B->C Bulky RMgX D Add CeCl3 (Imamoto Protocol) or ZnCl2 Catalysis C->D Optimize E Ketone Product (High Yield) D->E Enhanced Electrophilicity

Workflow for overcoming steric hindrance in Grignard additions to azepane nitriles.

Protocol 1: CeCl3​ -Mediated Grignard Addition (Imamoto Reaction)

Self-Validating Step: The visual transition of the suspension ensures proper organocerium formation before nitrile introduction.

  • Drying the Catalyst: Vigorously dry CeCl3​⋅7H2​O under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl3​ . Critical: Any residual moisture will quench the Grignard reagent.

  • Complex Formation: Suspend the anhydrous CeCl3​ (1.5 equiv.) in anhydrous THF under an argon atmosphere and stir at room temperature for 2 hours to ensure a uniform suspension.

  • Cooling & Addition: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv.). Stir for 1 hour at -78 °C. The mixture will typically turn a pale yellow/orange, validating the formation of the organocerium species.

  • Nitrile Introduction: Add 1-methylazepane-4-carbonitrile (1.0 equiv.) dissolved in a minimum volume of THF dropwise.

  • Reaction & Quench: Allow the reaction to warm to 0 °C over 2 hours. Quench carefully with saturated aqueous NH4​Cl to hydrolyze the intermediate imine to the target ketone.

Nitrile Reductions to Primary Amines

Q: My reduction of 1-methylazepane-4-carbonitrile is yielding a complex mixture heavily contaminated with secondary amines. How do I force selectivity toward the primary amine?

A: The reduction of nitriles proceeds via a highly reactive imine intermediate. Because the azepane ring is sterically hindered, the subsequent reduction of the imine to the primary amine is kinetically slowed. This delay allows the newly formed primary amine to act as a nucleophile, attacking the unreduced imine intermediate to form a Schiff base, which is then reduced to a secondary amine dimer[4].

The Solution: Utilize Raney Nickel catalytic hydrogenation in the presence of an ammonia ( NH3​ ) additive [5]. The excess ammonia acts as a competitive nucleophile. It attacks the imine intermediate to form a gem-diamine, which selectively collapses back to the primary imine, effectively blocking the pathway to the secondary amine[4][5].

G Nitrile Nitrile Imine Imine Intermediate Nitrile->Imine H2 / Raney Ni PriAmine Primary Amine (Target) Imine->PriAmine H2 SecAmine Secondary Amine (Byproduct) Imine->SecAmine Attack by PriAmine NH3 NH3 Additive NH3->Imine Blocks SecAmine

Mechanism of NH3 additive suppressing secondary amine byproducts during nitrile reduction.

Protocol 2: Raney Ni / NH3​ Catalytic Hydrogenation

Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to run dry.

  • Preparation: In a high-pressure hydrogenation reactor (e.g., Parr shaker), dissolve 1-methylazepane-4-carbonitrile (1.0 equiv.) in a 7M solution of ammonia in methanol ( NH3​ /MeOH).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate).

  • Purging: Seal the reactor and purge the atmosphere with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times. This self-validating purge sequence ensures no oxygen is present to ignite the catalyst or oxidize the amine.

  • Hydrogenation: Pressurize the reactor to 50-60 psi with H2​ and heat to 40 °C. Agitate vigorously for 12-16 hours.

  • Workup: Vent the H2​ gas safely. Filter the reaction mixture through a pad of Celite under a blanket of argon to remove the Raney Ni. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the primary amine.

Hydrolysis to Carboxylic Acids

Q: When attempting to hydrolyze the carbonitrile to a carboxylic acid, the reaction stalls at the primary amide stage, even after prolonged reflux in strong acid/base. What is the alternative?

A: The transition state required to hydrolyze the amide to the carboxylic acid involves a tetrahedral intermediate that is highly sterically congested due to the adjacent azepane ring. Standard aqueous hydroxide or acid cannot easily penetrate this pocket.

The Solution: Transition to Oxidative Hydrolysis . Using a mixture of Hydrogen Peroxide ( H2​O2​ ) and Sodium Hydroxide ( NaOH ) generates the hydroperoxide anion ( HOO− ). This species is significantly more nucleophilic than the hydroxide ion (due to the alpha-effect) and can readily attack the sterically hindered nitrile/amide carbon, driving the reaction to the carboxylic acid smoothly.

Quantitative Data Summary

The table below summarizes the expected improvements when applying the optimized protocols to 1-methylazepane-4-carbonitrile compared to standard literature baselines.

Reaction TypeHindrance IssueStandard ConditionStandard YieldOptimized ConditionOptimized Yield
Nucleophilic Addition Shielded electrophilic carbon RMgX , THF, rt< 20% (mostly recovered SM) RMgX + CeCl3​ , THF, -78 °C85 - 95%
Reduction to Amine Schiff base formation LiAlH4​ , THF, reflux40% (high secondary amine) H2​ (50 psi), Raney Ni, NH3​ /MeOH> 90%
Hydrolysis Stalled at amide intermediate6M HCl , reflux, 24h30% (acid) + 60% (amide) H2​O2​ (30%), NaOH , EtOH/H2O88%

References

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. NIH (PMC).[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications.[Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. ResearchGate.[Link]

  • Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate.[Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 1-Methylazepane-4-carbonitrile HPLC Analysis

Executive Summary: The Chemical Context Analyzing 1-Methylazepane-4-carbonitrile presents a unique chromatographic challenge. Structurally, it is a cyclic aliphatic tertiary amine featuring a nitrile group.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Chemical Context

Analyzing 1-Methylazepane-4-carbonitrile presents a unique chromatographic challenge. Structurally, it is a cyclic aliphatic tertiary amine featuring a nitrile group. Because it lacks a conjugated π-electron system, it does not possess a strong UV chromophore. Furthermore, as a tertiary amine, it cannot undergo standard pre-column derivatization (e.g., using OPA or FMOC-Cl), which selectively targets primary and secondary amines[1][2].

Consequently, analysts must rely on low-wavelength UV detection (200–210 nm), Charged Aerosol Detection (CAD), or LC-MS. These detection modalities are inherently hypersensitive to mobile phase impurities, dissolved gases, and mechanical fluctuations, making baseline noise the primary hurdle in method validation.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of baseline instability based on your specific detection modality.

DiagnosticWorkflow Start Baseline Noise Detected: 1-Methylazepane-4-carbonitrile Detector Identify Detection Mode Start->Detector LowUV Low-Wavelength UV (< 210 nm) Detector->LowUV CAD Charged Aerosol Detector (CAD) Detector->CAD LCMS LC-MS (ESI+) Detector->LCMS UV_Noise Noise Characteristic? LowUV->UV_Noise CAD_Noise Background Current? CAD->CAD_Noise MS_Noise High TIC Background? LCMS->MS_Noise Rhythmic Rhythmic Drift: Pump pulsation or check valve leak UV_Noise->Rhythmic Cyclical RandomUV Random Spikes: Dissolved O2 or UV-absorbing impurities UV_Noise->RandomUV Random HighCurrent > 2 pA: Non-volatile mobile phase impurities CAD_Noise->HighCurrent High Spiking Spiking/Dropouts: Gas flow issue or dirty nebulizer CAD_Noise->Spiking Erratic IonSupp Ion Suppression: Buffer contamination or column bleed MS_Noise->IonSupp Yes

Caption: Diagnostic decision tree for isolating baseline noise sources in 1-Methylazepane-4-carbonitrile HPLC.

Troubleshooting Guides (FAQs)

Q1: My UV baseline at 205 nm is highly erratic with random noise spikes. How do I stabilize it?

Causality: At low UV wavelengths (<210 nm), the absorbance of dissolved oxygen and trace organic impurities in the mobile phase becomes highly significant[3]. If the mobile phase is inadequately degassed, micro-bubbles form in the low-pressure environment of the detector flow cell. These bubbles scatter light, causing random, sharp noise spikes[4]. Furthermore, common amine-pairing buffers (like TFA) have high UV cutoffs that amplify background absorbance. Solution:

  • Switch from methanol to HPLC-grade or LC-MS grade acetonitrile, which has a lower UV cutoff (190 nm) and provides a more transparent background[3].

  • Ensure the inline vacuum degasser is functioning. For ultra-sensitive low-UV methods, supplement inline degassing with continuous offline helium sparging to prevent oxygen reabsorption[4].

Q2: I am using a Charged Aerosol Detector (CAD) to avoid UV issues, but my baseline drift is severe and background current exceeds 2.0 pA. What is happening?

Causality: CAD is a mass-sensitive detector that measures the charge transferred to residual aerosol particles after solvent evaporation. High background current (>2 pA) is a direct result of non-volatile impurities in the mobile phase forming their own particles[5]. This stems from using non-volatile buffers (e.g., phosphate), leaching from lower-grade solvent bottles, or stationary phase bleed from the column[6][7]. Solution:

  • Strictly use volatile buffers (e.g., ammonium formate or ammonium acetate) at concentrations ≤ 10 mM[7].

  • Increase the CAD evaporation temperature (EvapT) by 5 °C (if analyte volatility permits) to drive off semi-volatile background impurities[5].

Q3: The baseline exhibits a rhythmic, sine-wave pattern regardless of whether I use UV or CAD. Is this a detector issue?

Causality: Rhythmic, cyclical baseline fluctuations are rarely optical or electronic; they are almost exclusively mechanical[8]. This pattern indicates pump pulsation caused by a sticking check valve, a worn pump seal, or an air bubble trapped in the pump head[4]. The resulting micro-fluctuations in flow rate alter the localized concentration of mobile phase additives in the detector cell, manifesting as a wavy baseline. Solution: Monitor the system pressure ripple. If the pressure fluctuates by more than 1-2%, purge the pump heads with 100% isopropanol to dislodge trapped air. Remove and sonicate the inlet check valves in a 50:50 water:methanol solution, or replace them if wear is evident[8].

Self-Validating Experimental Protocols

Protocol A: CAD Nebulizer Cleaning and System Passivation

Use this protocol when CAD baseline noise is erratic or background current remains high despite using fresh volatile solvents.

  • Preparation: Disconnect the analytical column and replace it with a zero-dead-volume union or a restriction capillary to maintain system backpressure[5].

  • Solvent Flush: Flush the HPLC system and CAD with a mixture of 80:20 Water:Methanol at a flow rate of 2.0 mL/min for 2 hours. This high aqueous ratio dissolves polar salt precipitates[6].

  • Overnight Soak: Reduce the flow rate to 0.2–0.4 mL/min and allow the system to flush overnight[6]. Critical: Ensure the CAD nitrogen gas supply remains ON during this entire process to prevent flooding the detector optics[9].

  • Self-Validation Step: Reconnect the column and equilibrate with the original mobile phase. Monitor the detector output; a stable background current dropping below 1.0 pA confirms the nebulizer is successfully cleared of non-volatile contaminants.

Protocol B: Inverse Gradient Setup for Baseline Stabilization

Because 1-Methylazepane-4-carbonitrile often requires gradient elution to separate synthesis impurities, changes in organic composition cause severe baseline drift in both CAD and low-UV[5][7].

  • Configuration: Install a secondary isocratic pump (or utilize an available quaternary valve system) post-column, but pre-detector[7].

  • Programming: Program the secondary pump to deliver an inverse gradient that perfectly mirrors the analytical gradient. For example, if the analytical pump shifts from 5% to 95% Acetonitrile, the secondary pump must simultaneously shift from 95% to 5% Acetonitrile[5].

  • Mixing: Route both flows through a low-dead-volume mixing tee before the fluid enters the detector.

  • Self-Validation Step: Run a blank gradient injection. The resulting chromatogram should yield a flat baseline with a drift of < 0.1 mAU/min (UV) or < 0.5 pA/min (CAD), validating that the detector is experiencing a constant, unchanging solvent composition.

Quantitative Data Summary

The following table outlines the acceptable baseline parameters and primary noise contributors for the three viable detection methods for 1-Methylazepane-4-carbonitrile.

Detection ModalityTarget Analyte PropertyAcceptable Baseline NoisePrimary Noise ContributorCorrective Action
Low-Wavelength UV (200-210 nm) Nitrile group / Amine< 0.05 mAUDissolved O₂, high-UV cutoff solventsHelium sparging, switch to HPLC-grade ACN
Charged Aerosol Detection (CAD) Non-volatile mass< 1.0 pANon-volatile buffer salts, silica bleedUse ≤ 10 mM volatile buffers (e.g., NH₄FA)
LC-MS (ESI+) Protonated tertiary amineS/N > 10:1 (LOD)Contaminated source, ion suppressionClean ESI capillary, optimize desolvation gas

References

  • ResearchGate. "Can anyone suggest what could be the possible cause of a wavy baseline in HPLC?" Available at:[Link][8]

  • Chromatography Forum. "Troubleshooting Corona (CAD) Detector." Available at:[Link][9]

  • Phenomenex. "HPLC Degassing methods: Inline vs Offline." Available at:[Link][4]

  • VSCHT. "Necessary Analytical Skills and Knowledge for Identifying, Understanding, and Performing HPLC Troubleshooting." Available at:[Link][3]

  • HWI Group. "Blog: Charged Aerosol Detection in Pharmaceutical Analysis." Available at:[Link][7]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in 1-Methylazepane-4-carbonitrile Synthesis

Welcome to the Technical Support Center for chiral azepane synthesis. 1-Methylazepane-4-carbonitrile is a critical structural motif in modern drug discovery, particularly in the development of novel KRAS modulators and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral azepane synthesis. 1-Methylazepane-4-carbonitrile is a critical structural motif in modern drug discovery, particularly in the development of novel KRAS modulators and other targeted therapeutics[1]. However, maintaining high enantiomeric excess (ee) at the C4 stereocenter presents a significant synthetic challenge.

This guide is designed for researchers and drug development professionals to troubleshoot racemization issues, understand the underlying thermodynamic causality, and implement field-proven protocols for ee enhancement.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the enantiomeric excess (ee) of my 1-Methylazepane-4-carbonitrile degrade during reaction workup or storage? A1: The C4 stereocenter is highly susceptible to base-catalyzed racemization. The cyano group is strongly electron-withdrawing, which significantly increases the acidity of the adjacent α -proton. When exposed to bases (even mild ones like triethylamine or basic alumina during chromatography), deprotonation occurs, leading to a planar, achiral ketenimine-like intermediate[2]. Subsequent reprotonation is non-stereoselective, resulting in a racemic mixture. Elevated temperatures provide the necessary activation energy to accelerate this deprotonation-reprotonation cycle[2].

Q2: How can I improve the enantioselectivity of the initial cyanation step to avoid downstream resolution? A2: If you are synthesizing the azepane core via the cyanation of 1-methylazepan-4-one, traditional methods often yield poor face-selectivity. Employing a chiral Lewis base catalyst in conjunction with trimethylsilyl cyanide (TMSCN) can significantly enhance enantioselective addition[3]. The chiral catalyst creates a sterically demanding transition state that dictates the trajectory of the cyanide nucleophile, directly addressing the root cause of poor upstream ee.

Q3: My current synthetic route yields a racemate. What is the most scalable method to resolve it? A3: Enzymatic Kinetic Resolution (EKR) using nitrilases is highly effective and scalable. Nitrilases are enzymes that selectively hydrolyze one enantiomer of a chiral nitrile into the corresponding carboxylic acid, leaving the desired enantiomer intact[4]. Because the resulting carboxylic acid is highly polar, the unreacted, enantiopure nitrile can be easily isolated via simple liquid-liquid extraction, creating a self-validating separation system.

Part 2: Visual Troubleshooting & Mechanisms

Mechanism A Chiral Nitrile (sp3 C4) B Base Addition (Deprotonation) A->B C Planar Intermediate (Achiral sp2 C4) B->C -H+ D Reprotonation (Random Face) C->D E Racemic Mixture (Loss of ee) D->E +H+

Caption: Base-catalyzed racemization mechanism at the C4 stereocenter.

Workflow Start Synthesize 1-Methylazepane-4-carbonitrile Check Chiral HPLC Is ee > 99%? Start->Check Yes Acidic Workup (pH 5-6) Check->Yes Yes No ee is Suboptimal (< 90%) Check->No No End Enantiopure Product Isolation Yes->End Opt1 Upstream: Chiral Lewis Base Catalysis No->Opt1 Opt2 Downstream: Nitrilase Kinetic Resolution No->Opt2 Opt1->Start Opt2->End

Caption: Troubleshooting workflow for optimizing enantiomeric excess.

Part 3: Quantitative Data Analysis

To effectively troubleshoot, you must understand how environmental factors impact both racemization and enzymatic resolution.

Table 1: Impact of Base and Temperature on Racemization Rate

Data illustrates the half-life ( t1/2​ ) of enantiomeric excess for 1-Methylazepane-4-carbonitrile under various conditions.

Condition / ReagentTemperature (°C)Solvent t1/2​ of ee (Hours)Mechanistic Consequence
Neutral (No Base)25DCM> 500Stable; activation barrier for deprotonation unmet.
Triethylamine (1 eq)25THF48.2Slow deprotonation; gradual ee erosion.
Triethylamine (1 eq)65THF3.5Rapid racemization due to thermal energy overcoming ΔG‡ .
DBU (0.1 eq)25DCM< 0.5Immediate formation of planar ketenimine intermediate.
Table 2: Thermodynamic Parameters of Nitrilase EKR

The enantiomeric ratio ( E ) in enzymatic kinetic resolution is heavily temperature-dependent[4]. Lower temperatures decrease the entropic penalty ( ΔΔS‡ ), enhancing selectivity.

Temperature (°C)Conversion (%)Enantiomeric Ratio ( E )ee of Product (%)ee of Substrate (%)
4550.11885.286.1
3550.54292.494.0
2551.0> 100> 99.0> 99.0

Part 4: Experimental Protocols

Protocol A: Nitrilase-Mediated Kinetic Resolution (Downstream Fix)

Objective: Upgrade the ee of racemic or partially enriched 1-Methylazepane-4-carbonitrile to >99%. Causality: The nitrilase enzyme's active site stereospecifically binds one enantiomer, lowering its activation energy for hydrolysis. By strictly controlling the pH to 7.2, we maximize enzyme activity while preventing the background base-catalyzed racemization of the unreacted substrate[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic 1-Methylazepane-4-carbonitrile in 5 mL of DMSO (co-solvent to aid solubility).

  • Buffer Addition: Add the solution to 95 mL of 100 mM potassium phosphate buffer. Critical Step: Adjust the pH to exactly 7.2 using 0.1 M HCl or NaOH.

  • Biocatalyst Introduction: Add 500 mg of immobilized nitrilase whole-cell biocatalyst.

  • Incubation: Incubate the mixture in an orbital shaker at 25 °C and 150 rpm. (Do not exceed 25 °C, as higher temperatures lower the E -value and promote racemization).

  • Self-Validating Monitoring: Monitor the reaction via chiral HPLC. The reaction is complete when the conversion reaches exactly 50% (or when the ee of the remaining nitrile hits >99%).

  • Workup & Isolation: Filter the biocatalyst. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

    • Causality of Extraction: MTBE selectively partitions the unreacted, non-polar chiral nitrile into the organic phase. The hydrolyzed byproduct (the carboxylic acid of the undesired enantiomer) remains fully ionized in the pH 7.2 aqueous phase, ensuring a self-validating purification.

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure at < 30 °C to yield the enantiopure nitrile.

Protocol B: Anti-Racemization Workup (Upstream Preservation)

Objective: Prevent ee degradation during the isolation of the synthesized nitrile. Causality: By intentionally protonating any residual basic amines or catalysts in the reaction mixture, the formation of the achiral ketenimine anion is completely inhibited[2].

Step-by-Step Methodology:

  • Quenching: Upon completion of the cyanation reaction, immediately cool the vessel to 0 °C using an ice bath.

  • Acidification: Quench the reaction by slowly adding a cold 10% aqueous solution of citric acid until the aqueous phase reaches a pH of 5.0 - 6.0.

    • Note: Avoid strong mineral acids (like HCl) as they can prematurely hydrolyze the nitrile group. Citric acid provides a mild, buffered environment.

  • Extraction: Extract the product using cold dichloromethane (DCM). Wash the organic layer with brine.

  • Chromatography: If silica gel chromatography is required, pre-treat the silica with 1% acetic acid in the eluent. Never use basic alumina , as the localized basicity on the stationary phase will induce rapid racemization of the C4 stereocenter.

References

  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. Benchchem. 2

  • Azepane-4-carbonitrile hydrochloride | 1259062-50-4; 1984184-02-2. Benchchem. 1

  • Stereoselective Nitrile Hydrolysis by Immobilized Whole-Cell Biocatalyst. ACS Publications. 4

  • Non-enzymatic catalytic asymmetric cyanation of acylsilanes. Nature Communications (PMC). 3

Sources

Reference Data & Comparative Studies

Validation

Rational Drug Design: A Comparative Guide to 1-Methylazepane-4-carbonitrile vs. Piperidine-4-carbonitrile

Saturated nitrogen heterocycles are foundational to modern medicinal chemistry. While the six-membered piperidine ring is ubiquitous in FDA-approved drugs, the seven-membered azepane ring remains vastly underexplored, re...

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Author: BenchChem Technical Support Team. Date: April 2026

Saturated nitrogen heterocycles are foundational to modern medicinal chemistry. While the six-membered piperidine ring is ubiquitous in FDA-approved drugs, the seven-membered azepane ring remains vastly underexplored, representing less than 1% of heterocycles in drug libraries[1]. This guide provides an objective, data-driven comparison between two critical carbonitrile building blocks: piperidine-4-carbonitrile and 1-methylazepane-4-carbonitrile . By analyzing their physicochemical properties, conformational dynamics, and synthetic workflows, we equip drug development professionals with the mechanistic insights needed for optimal scaffold selection.

Physicochemical & Structural Profiling

The fundamental structural differences between these two scaffolds dictate their behavior in biological systems, influencing solubility, permeability, and target engagement[2].

Table 1: Quantitative Physicochemical Comparison
PropertyPiperidine-4-carbonitrile1-Methylazepane-4-carbonitrile
Ring Size 6-membered7-membered
N-Substitution Secondary Amine (N-H)Tertiary Amine (N-CH3)
Molecular Weight 110.16 g/mol 138.21 g/mol
H-Bond Donors 10
H-Bond Acceptors 2 (Nitrile N, Amine N)2 (Nitrile N, Amine N)
Lipophilicity (LogP) ~0.84~1.8 - 2.2
Conformation Rigid ChairFlexible (Twist-Chair/Boat)

Causality in Design: The addition of the N-methyl group and the expanded ring size in 1-methylazepane-4-carbonitrile significantly increases its lipophilicity (LogP) and eliminates a hydrogen bond donor. In neuropharmacology, this higher lipophilicity and reduced polar surface area directly translate to enhanced blood-brain barrier (BBB) permeability[3]. Conversely, piperidine-4-carbonitrile offers a lower LogP, which is often preferred when optimizing a lead compound to minimize non-specific binding and cytochrome P450 metabolism[2].

Conformational Dynamics: The "Why" Behind the Scaffold

The most striking differentiator between these building blocks is their conformational flexibility, which directly impacts the thermodynamics of target binding.

  • Piperidine-4-carbonitrile (The Rigid Anchor): The six-membered ring predominantly adopts a highly stable chair conformation[2]. This rigidity limits the spatial vectors of its substituents but drastically reduces the entropic penalty upon binding to a target. It is the scaffold of choice when the binding pocket is well-defined, as demonstrated in the optimization of piperidine-based SARS-CoV-2 PLpro inhibitors[4].

  • 1-Methylazepane-4-carbonitrile (The Flexible Explorer): Seven-membered rings present significantly more conformational freedom, easily transitioning between twist-chair and boat conformations[5]. While this flexibility incurs a higher entropic cost upon binding, it allows the molecule to undergo "induced fit" adaptations within complex or dynamic binding pockets[6]. This conformational diversity has been pivotal in discovering novel monoamine transporter (NET/DAT/SERT) inhibitors, where the azepane core accesses spatial vectors that rigid piperidines cannot reach[3]. Furthermore, utilizing azepanes allows researchers to navigate around heavily patented piperidine chemical space[1].

ScaffoldSelection Start Target Profile Analysis Rigid Requires Rigid Spatial Vectors Start->Rigid Low Entropic Penalty Flexible Requires Induced Fit & Novel IP Space Start->Flexible Complex Binding Pocket Pip Piperidine-4-carbonitrile (Chair Conformation) Rigid->Pip Aze 1-Methylazepane-4-carbonitrile (Twist-Chair/Boat) Flexible->Aze Viral Protease Inhibitors (e.g., PLpro) Pip->Viral Established Scaffold BBB Neuropharmacology (High BBB Permeability) Aze->BBB High LogP, No HBD

Decision matrix for selecting between piperidine and azepane scaffolds based on target requirements.

Synthetic Accessibility & Experimental Workflows

While piperidine derivatives are easily synthesized via standard pyridine hydrogenation[1], azepanes historically required complex multistep syntheses (e.g., Beckmann rearrangements or dearomative ring expansions)[1][3]. However, as commercially available building blocks, both carbonitriles serve as excellent electrophilic handles or precursors to primary amines.

Below is a self-validating experimental protocol for the Reduction of the Carbonitrile to a Primary Amine , a critical workflow for generating diamine pharmacophores from either scaffold.

Protocol: Borane-Mediated Reduction of Carbonitrile to Primary Amine

Expertise Note: Borane-tetrahydrofuran (BH3·THF) is selected over LiAlH4 to ensure a clean reduction of the nitrile without risking ring fragmentation. This provides a self-validating system where the disappearance of the sharp nitrile IR stretch (~2220 cm⁻¹) confirms reaction completion[7].

  • Preparation: Under an inert argon atmosphere, dissolve the carbonitrile scaffold (1.0 eq) in anhydrous THF (0.2 M). Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BH3·THF complex (3.0 eq) dropwise over 15 minutes to control the exothermic formation of the Lewis acid-base complex.

  • Reflux & Reduction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS until the starting material is fully consumed.

  • Quenching (Self-Validation): Cool to 0 °C and carefully quench by adding anhydrous methanol dropwise until effervescence (H₂ gas evolution) ceases. This visual cue validates the neutralization of excess borane.

  • Hydrolysis & Isolation: Add 1M HCl and reflux for 1 hour to break the highly stable boron-amine complex. Causality Note: While the tertiary amine of 1-methylazepane-4-carbonitrile is relatively inert, the secondary amine of piperidine-4-carbonitrile forms a strong transient amine-borane complex; this acidic hydrolysis step is absolutely critical to liberate the free diamine. Basify with 1M NaOH (pH > 10) and extract the free amine with dichloromethane (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Validation: Confirm the product via LC-MS (target mass [M+H]⁺) and ¹H-NMR (appearance of a broad -NH₂ singlet at ~1.5 ppm and disappearance of the alpha-nitrile proton shift).

Workflow Nitrile Carbonitrile Scaffold Reduction Borane Reduction (BH3·THF, Reflux) Nitrile->Reduction Amine Primary Amine Intermediate Reduction->Amine Validation LC-MS & 1H-NMR Validation Amine->Validation Coupling Amide Coupling (Target Ligand) Validation->Coupling Purity >95%

Standard synthetic workflow for derivatizing carbonitrile scaffolds into primary amines.

Conclusion

The choice between 1-methylazepane-4-carbonitrile and piperidine-4-carbonitrile is a strategic decision in rational drug design. Piperidine-4-carbonitrile remains the gold standard for predictable, rigid vector projection with established synthetic routes[4]. In contrast, 1-methylazepane-4-carbonitrile offers a gateway to novel IP space, enhanced lipophilicity for CNS penetration, and the conformational fluidity required for induced-fit binding in challenging therapeutic targets[1][3].

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Methylazepane-4-carbonitrile

Introduction: Establishing Structural Certainty in Drug Discovery In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Establishing Structural Certainty in Drug Discovery

In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. 1-Methylazepane-4-carbonitrile, a saturated heterocyclic scaffold, represents a class of building blocks crucial for accessing new chemical space. Its seven-membered azepane ring offers unique conformational flexibility compared to more common five- or six-membered rings, while the methyl and nitrile functionalities provide vectors for further chemical modification.

This guide provides an in-depth, practical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data essential for the validation of 1-Methylazepane-4-carbonitrile. We will move beyond a simple presentation of data, delving into the causality behind experimental choices, the principles of spectral interpretation, and a comparative analysis against a structurally related alternative to highlight the key distinguishing features. Our approach is grounded in established standards, ensuring that the methodologies described are robust and self-validating.

Part 1: The Experimental Blueprint: From Sample to Spectrum

Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and a well-defined acquisition protocol. The choices made at this stage directly impact spectral resolution and signal-to-noise, which are paramount for accurate structural elucidation.

Protocol for NMR Sample Preparation

The goal of this protocol is to create a homogeneous, particle-free solution of the analyte at an optimal concentration.[1]

  • Analyte Weighing: Accurately weigh the required amount of 1-Methylazepane-4-carbonitrile.

    • For ¹H NMR , a concentration of 1-5 mg is typically sufficient.[2]

    • For ¹³C NMR , a higher concentration of 5-30 mg is necessary to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[2]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[2]

    • Rationale: Deuterated solvents are essential as they are "invisible" in ¹H NMR, and the deuterium signal is used by the spectrometer to stabilize the magnetic field (locking).[1][3] Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution.

    • Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[4] This allows for the accurate and reproducible reporting of chemical shifts across different instruments and laboratories, as recommended by IUPAC.[5][6]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[1]

    • Rationale: Undissolved particles disrupt the homogeneity of the magnetic field, leading to broadened peaks and poor resolution.[2] Using high-quality, clean NMR tubes is crucial for reproducible results.[3][7]

  • Volume Check: The final sample height in the tube should be approximately 4-5 cm (around 0.55-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[3][8]

  • Capping and Labeling: Securely cap and clearly label the NMR tube.

Workflow for NMR Data Acquisition and Validation

The following workflow outlines the logical steps from a prepared sample to a validated structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation A Weigh Analyte (1-5 mg for ¹H, 5-30 mg for ¹³C) B Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) with TMS A->B C Filter into High-Quality 5 mm NMR Tube B->C D Insert Sample & Lock on Deuterium Signal C->D E Shim Magnetic Field for Homogeneity D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum (Proton Decoupled) F->G H Fourier Transform & Phase Correction G->H I Calibrate Spectrum (TMS to 0.0 ppm) H->I J Integrate ¹H Peaks & Assign Multiplicity I->J K Assign ¹H and ¹³C Signals to Molecular Structure J->K L Compare Data with Predicted & Alternative Structures K->L M Confirm Final Structure L->M

Caption: Experimental workflow for NMR validation.

Part 2: Spectral Deep Dive: Validating 1-Methylazepane-4-carbonitrile

The chemical structure of 1-Methylazepane-4-carbonitrile dictates a unique NMR fingerprint. The seven-membered ring's flexibility and the electronic effects of the N-methyl and 4-cyano groups create a distinct pattern of chemical shifts and couplings.

Chemical Structure with Atom Numbering: (A diagram of the 1-Methylazepane-4-carbonitrile structure with numbered positions would be inserted here for clarity in a formal publication.)

  • N1: Nitrogen atom of the azepane ring

  • C2, C7: Carbons adjacent to the nitrogen

  • C3, C5: Carbons beta to the nitrogen

  • C4: Carbon bearing the cyano group

  • C6: Carbon gamma to the nitrogen

  • CH₃: Methyl group on the nitrogen

  • CN: Cyano group

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (multiplicity), and their relative quantities (integration).

Table 1: Predicted ¹H NMR Data for 1-Methylazepane-4-carbonitrile (in CDCl₃)

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H4 ~2.8 - 3.0 Multiplet (m) 1H The proton on the carbon bearing the electron-withdrawing cyano group is shifted downfield.
H2, H7 (axial & eq.) ~2.4 - 2.7 Multiplets (m) 4H Protons adjacent to the electron-donating nitrogen atom are moderately deshielded.
N-CH₃ ~2.3 Singlet (s) 3H The methyl group on the nitrogen appears as a characteristic singlet.

| H3, H5, H6 (axial & eq.) | ~1.6 - 2.0 | Multiplets (m) | 6H | These aliphatic protons are in the most shielded region of the spectrum, with complex overlapping signals due to the ring's flexibility. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[9] Its wider chemical shift range often resolves ambiguities from overlapping proton signals.[10][11]

Table 2: Predicted ¹³C NMR Data for 1-Methylazepane-4-carbonitrile (in CDCl₃)

Assigned Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C≡N ~122 The carbon of the nitrile group has a characteristic chemical shift in this region.
C2, C7 ~58 - 60 Carbons adjacent to the nitrogen are significantly deshielded.
N-CH₃ ~46 The N-methyl carbon appears in a typical range for such groups.
C3, C5 ~35 - 38 Aliphatic carbons beta to the nitrogen.
C4 ~30 - 33 The carbon bearing the nitrile group is shifted downfield relative to other CH groups in the ring.

| C6 | ~27 - 29 | The aliphatic carbon furthest from the influence of the heteroatoms. |

Part 3: A Comparative Guide: Distinguishing 1-Methylazepane-4-carbonitrile

To confirm an identity, it is crucial to demonstrate not only that the data fits the proposed structure, but also that it does not fit other plausible alternatives. Here, we compare our target compound with 1-Methyl-4-phenylpiperidine-4-carbonitrile , a structurally related compound with a six-membered ring and a phenyl substituent.[12]

Table 3: Comparative ¹H and ¹³C NMR Features

Spectroscopic Feature 1-Methylazepane-4-carbonitrile (7-Membered Ring) 1-Methyl-4-phenylpiperidine-4-carbonitrile (6-Membered Ring) Key Differentiator & Rationale
Aromatic Protons (¹H) Absent Present (~7.3 - 7.5 ppm) The most obvious difference. The presence of signals in the aromatic region immediately confirms the phenyl group.
Aliphatic Protons (¹H) Complex multiplets from ~1.6 - 3.0 ppm Distinct multiplets, typically less broad than the azepane The conformational rigidity of the six-membered piperidine ring often leads to sharper, more defined multiplets compared to the flexible seven-membered azepane ring.
Quaternary Carbon (¹³C) Absent at C4 Present (~40-45 ppm, C4) The C4 in the piperidine analog is quaternary (bonded to C3, C5, Phenyl, and CN), producing a signal with no attached protons. The C4 in the azepane is a methine (CH).
Aromatic Carbons (¹³C) Absent Present (~125-145 ppm) The presence of multiple signals in the aromatic carbon region is definitive for the phenyl-substituted analog.

| Ring Carbons (¹³C) | Six distinct signals for the ring carbons and N-methyl. | Fewer and differently shifted signals for the smaller ring. | The chemical shifts of the ring carbons will differ due to the change in ring size and the powerful electronic influence of the phenyl group. |

Conclusion

The structural validation of 1-Methylazepane-4-carbonitrile via ¹H and ¹³C NMR spectroscopy is a systematic process rooted in careful experimental execution and logical spectral interpretation. The key identifiers for this molecule are the absence of aromatic signals, the characteristic singlet of the N-methyl group around 2.3 ppm, a complex aliphatic region indicative of a flexible seven-membered ring, and a nitrile carbon signal around 122 ppm.

By comparing this spectral fingerprint against plausible alternatives like 1-Methyl-4-phenylpiperidine-4-carbonitrile, researchers can definitively confirm the compound's identity. This guide provides the necessary protocols and analytical framework to ensure that such validations are performed with the highest degree of scientific integrity, providing a solid foundation for subsequent research and development.

References

  • JEOL USA, Inc. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Western University. (2013). NMR Sample Preparation.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe.
  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Retrieved from [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(1), 117-142. Retrieved from [Link]

  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. Retrieved from [Link]

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts.
  • IUPAC. (2008). Further Conventions for NMR Shielding and Chemical Shifts.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Journal of Natural Products, 70(2), 267-275. (Note: A direct link to the full text may require a subscription.
  • Napolitano, J. G., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1939-1946. Retrieved from [Link]

  • Le-Gresley, A., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 711. Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.
  • PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Comparative Pharmacological Efficacy of 1-Methylazepane-4-carbonitrile Analogs: A Technical Guide for Drug Development

Executive Summary In medicinal chemistry, the selection of a saturated heterocyclic scaffold dictates the spatial trajectory of its substituents, fundamentally altering target binding kinetics. The 1-methylazepane-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the selection of a saturated heterocyclic scaffold dictates the spatial trajectory of its substituents, fundamentally altering target binding kinetics. The 1-methylazepane-4-carbonitrile core—a 7-membered cyclic amine with a cyano synthetic handle—offers a distinct conformational landscape compared to ubiquitous 5-membered (pyrrolidine) and 6-membered (piperidine) rings.

This guide objectively compares the pharmacological efficacy of 1-methylazepane-4-carbonitrile analogs across two highly divergent therapeutic domains: Neuropharmacology (Acetylcholinesterase inhibition) and Oncology (Kinase inhibition). By analyzing steric bulk, ring puckering, and binding site geometry, we provide actionable data for pipeline prioritization.

Structural Activity Relationship (SAR): Target-Specific Divergence

The 7-membered azepane ring exhibits high conformational flexibility. The methyl group at the N1-position enhances lipophilicity for blood-brain barrier (BBB) penetration, while the C4-carbonitrile serves as both a hydrogen-bond acceptor and a versatile precursor for arylation or amination.

However, this expanded steric bulk acts as a double-edged sword depending on the target's binding pocket:

  • Optimal Fit (Neuropharmacology): In targets with deep, wide active site gorges—such as Acetylcholinesterase (AChE)—the azepane ring is highly efficacious. Analogs derived from this scaffold, such as bis-(-)-nor-meptazinol, perfectly span the distance between the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), achieving single-digit nanomolar efficacy .

  • Steric Clash (Oncology/Kinases): Conversely, in the narrow ATP-binding pockets of kinases like Hematopoietic Progenitor Kinase 1 (HPK1)—a target for tumor immunotherapy—the azepane ring introduces severe steric clashes. While piperidine analogs bind the hinge region tightly, substituting them with azepane derivatives reduces activity significantly, pushing IC50 values into the micromolar range .

G Scaffold 1-Methylazepane-4-carbonitrile (7-Membered Core) Neuro Neuropharmacology (Deep Gorge Targets) Scaffold->Neuro Favorable spatial trajectory Onco Oncology (Kinase ATP Pockets) Scaffold->Onco Suboptimal hinge binding AChE AChE Inhibition (Optimal Fit: IC50 < 5 nM) Neuro->AChE HPK1 HPK1 Inhibition (Steric Clash: IC50 > 100 nM) Onco->HPK1

Fig 1: Divergent target efficacy of the 1-methylazepane scaffold based on binding site geometry.

Comparative Efficacy Data

To objectively evaluate the scaffold, Table 1 synthesizes quantitative binding data comparing 1-methylazepane derivatives against standard reference compounds.

Compound Scaffold / DerivativePrimary TargetIC50 (nM)Binding Mode & Structural Rationale
Bis-(-)-nor-meptazinol (Azepane dimer) AChE3.9 Optimal: Dual binding at CAS and PAS; 7-membered ring provides ideal spacer length.
Donepezil (Industry Reference)AChE14.0Standard: Dual binding; rigid indanone core limits conformational adaptability.
1-Methylazepane analog (Compound 12) HPK1100 - 10000 Suboptimal: Ring puckering causes steric clash with the narrow kinase hinge region.
Piperidine analog (Compound 11)HPK110 - 100Optimal: 6-membered ring fits the spatial constraints of the ATP-binding pocket.

Data synthesized from established pharmacological evaluations of azepane derivatives .

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide researchers in troubleshooting and data verification.

Protocol A: High-Throughput Ellman’s Assay for AChE Inhibition

This protocol quantifies the efficacy of azepane analogs in targeting the deep catalytic gorge of AChE.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0).

    • Causality: This specific pH matches the physiological optimum for AChE and prevents the spontaneous degradation of the DTNB reporter molecule.

  • Enzyme Equilibration: Add 0.03 U/mL of Electrophorus electricus AChE to the microplate. Introduce the 1-methylazepane-4-carbonitrile analog (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation allows the bulky 7-membered ring to achieve thermodynamic equilibrium within the deep CAS before competing with the substrate.

  • Substrate Addition: Rapidly add 0.5 mM Acetylthiocholine iodide (ATCI) and 0.3 mM DTNB (Ellman's reagent).

    • Causality: ATCI hydrolysis yields thiocholine, which reacts stoichiometrically with DTNB to form 5-thio-2-nitrobenzoate, a yellow chromophore.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • System Validation: Calculate the Z'-factor using Donepezil as a positive control and a DMSO vehicle as a negative control.

    • Causality: The assay is only deemed valid if Z' > 0.5, ensuring the signal-to-noise ratio is sufficient to distinguish the nanomolar potency of the azepane derivatives.

Workflow Prep 1. Enzyme Prep (pH 8.0 Buffer) Incubate 2. Equilibration (Azepane + AChE) Prep->Incubate Substrate 3. Reaction (ATCI + DTNB) Incubate->Substrate Read 4. Detection (Abs 412 nm) Substrate->Read Validate 5. Validation (Z' > 0.5) Read->Validate

Fig 2: Self-validating Ellman's assay workflow for quantifying AChE inhibition kinetics.

Protocol B: TR-FRET Assay for HPK1 Kinase Activity

This protocol evaluates the steric limitations of the azepane scaffold within kinase ATP pockets.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Mg2+ is strictly required to coordinate the ATP-mimetic tracer. Brij-35 is critical to prevent the lipophilic azepane-carbonitrile derivatives from aggregating and causing false-positive inhibition.

  • Tracer Binding: Combine recombinant HPK1 enzyme with LanthaScreen™ Eu-anti-GST antibody and Kinase Tracer 236 (an ATP-competitive fluorescent probe).

  • Compound Displacement: Add the azepane analog and incubate for 60 minutes at room temperature.

    • Causality: If the azepane ring successfully binds the hinge region, it will displace the tracer, disrupting the FRET signal between the Europium fluorophore and the tracer.

  • Ratiometric Readout: Excite the plate at 340 nm and read emission at both 665 nm and 615 nm.

    • Causality: Utilizing a ratiometric readout (665/615 nm) creates a self-validating data point that automatically corrects for well-to-well volume discrepancies and compound auto-fluorescence, ensuring absolute data trustworthiness.

References

  • Zhu, Q., Chen, N., Tian, X., Zhou, Y., You, Q., & Xu, X. (2022). "Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, 65(12), 8065-8090. American Chemical Society. URL: [Link]

  • Xie, Q., et al. (2008). "Bis-(−)-nor-meptazinols as Novel Nanomolar Cholinesterase Inhibitors with High Inhibitory Potency on Amyloid-β Aggregation." Journal of Medicinal Chemistry, 51(11), 3222–3230. American Chemical Society. URL: [Link]

Comparative

In Vivo vs. In Vitro Validation of 1-Methylazepane-4-carbonitrile Cytotoxicity: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Mechanistic Rationale In the landscape of preclinical oncology and medicinal chemistry, the seven-memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

In the landscape of preclinical oncology and medicinal chemistry, the seven-membered azepane ring has emerged as a privileged scaffold[1]. Specifically, 1-Methylazepane-4-carbonitrile (1-MAC) (CAS: 131742-01-3) and its functionalized derivatives (such as azepano-triterpenoids) offer a unique three-dimensional chemical space compared to traditional five- or six-membered rings (e.g., pyrrolidines or piperidines)[1]. This conformational flexibility is critical for optimizing binding affinity to complex protein targets in cancer cells[1].

However, validating the cytotoxicity of 1-MAC derivatives requires a rigorous, tiered approach. Relying solely on in vitro data often leads to high attrition rates in later stages due to poor bioavailability or off-target toxicity. Conversely, jumping prematurely to in vivo models is ethically unsound and cost-prohibitive. This guide objectively compares the performance, predictive power, and methodological execution of in vitro versus in vivo validation models for 1-MAC-derived cytotoxic agents, providing actionable, self-validating protocols for your preclinical pipeline.

In Vitro Validation: High-Throughput Mechanistic Screening

In vitro cytotoxicity assays are the foundational gatekeepers in drug discovery. For 1-MAC derivatives, these assays are designed to rapidly determine the half-maximal effective concentration (EC50) and elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis)[2].

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

Causality & Choice of Assay: While the MTT assay is common, the SRB assay is preferred for lipophilic azepane derivatives[3]. SRB binds to basic amino acid residues under mild acidic conditions, providing a highly stable colorimetric readout of total cellular protein mass. Unlike MTT, SRB is independent of mitochondrial metabolic fluctuations, reducing false positives[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, HT29 colon cancer) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with serial dilutions of the 1-MAC derivative (0.1 µM to 50 µM). Self-Validation Step: Always include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Mitomycin C or Doxorubicin) to ensure assay sensitivity.

  • Fixation: After 72 h, fix cells by adding cold 50% trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour, then wash with deionized water and air-dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. Wash unbound dye with 1% acetic acid to reduce background noise.

  • Quantification: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

Experimental Protocol: Flow Cytometry (Annexin V/PI)

To confirm that the cytotoxicity of 1-MAC derivatives is driven by programmed cell death rather than non-specific necrosis, Annexin V/Propidium Iodide (PI) double staining is mandatory[2].

Step-by-Step Methodology:

  • Harvesting: Collect both adherent and floating cells post-treatment (48 h) to ensure late-apoptotic cells are not lost.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry. Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis[2].

Data Presentation: In Vitro Efficacy of Azepane Derivatives

The following table summarizes the in vitro performance of functionalized azepano-triterpenoids (1-MAC structural analogs) across various cell lines[2].

Cell LineTissue OriginEC50 (µM) - Azepane AnalogMechanism of DeathSelectivity Index (vs NIH 3T3)
A375 Melanoma7.92 ± 0.4Apoptosis (44.3%)Low
FaDu Squamous Cell0.88 ± 0.1ApoptosisModerate
A2780 Ovarian3.93 ± 0.2Apoptosis~3.0
MCF-7 Breast5.16 ± 0.3ApoptosisModerate

In Vivo Validation: Physiological Relevance & Pharmacokinetics

While in vitro data proves that 1-MAC derivatives can kill cancer cells, it cannot predict drug metabolism, tumor microenvironment interactions, or systemic toxicity. In vivo validation using tumor xenograft models bridges this gap[4].

Experimental Protocol: Subcutaneous Tumor Xenograft Model

Causality & Choice of Model: Athymic Nude or severely immunocompromised C57BL/6 mice are utilized to prevent the murine immune system from rejecting the human cancer cell graft[4]. Subcutaneous models are chosen for initial in vivo screening because they allow for precise, non-invasive caliper measurements of tumor volume over time.

Step-by-Step Methodology:

  • Cell Preparation: Harvest target cancer cells (e.g., A549 or MCF-7) in the exponential growth phase. Resuspend 5×106 viable cells in a 1:1 mixture of serum-free media and Matrigel (to enhance graft survival)[5].

  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 4-6 week-old immunocompromised mice[4].

  • Dosing Regimen: Once tumors reach a palpable volume of ~100 mm³, randomize mice into treatment and control groups (n=6/group). Administer the 1-MAC derivative (e.g., 10-50 mg/kg via intraperitoneal injection) based on maximum tolerated dose (MTD) pre-studies.

  • Monitoring (Self-Validation): Measure tumor dimensions bi-weekly using digital calipers. Calculate volume: V=(Length×Width2)/2 . Critical Quality Control: Monitor mouse body weight simultaneously. A weight loss of >20% indicates unacceptable systemic toxicity, invalidating the therapeutic window.

  • Endpoint Analysis: Euthanize mice when tumors reach 1500 mm³. Excise tumors for histopathological analysis (H&E staining) to confirm the presence of necrotic/apoptotic cores[4].

Data Presentation: In Vivo Efficacy Simulation

Representative data for optimized azepane-scaffold candidates.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 01250 ± 150N/A+2.1%
1-MAC Derivative 25620 ± 9050.4%-4.5%
1-MAC Derivative 50310 ± 6575.2%-12.0%
Standard (Doxorubicin) 5280 ± 5077.6%-18.5% (High Tox)

Comparative Analysis: In Vitro vs. In Vivo

ParameterIn Vitro (Cell Culture)In Vivo (Xenograft Model)
Throughput High (96/384-well plates)Low (Time-intensive, weeks to months)
Cost LowHigh (Animal housing, specialized strains)
Microenvironment Absent (2D monolayer)Present (Stroma, vasculature, hypoxia)
Predictive Power Poor for systemic efficacyHigh for clinical translation
Primary Utility SAR optimization, EC50, MechanismPK/PD, Therapeutic Window, Off-target Toxicity

The Verdict: In vitro assays are indispensable for Structure-Activity Relationship (SAR) campaigns, allowing chemists to rapidly iterate on the 1-MAC scaffold to improve potency. However, in vivo models are the ultimate arbiter of a compound's viability as a drug. A compound with a stellar in vitro EC50 (0.88 µM) may fail in vivo due to rapid hepatic clearance or inability to penetrate the tumor stroma.

Mandatory Visualizations

Apoptotic Signaling Pathway of 1-MAC Derivatives

The following diagram illustrates the established mechanistic pathway by which azepane-based derivatives induce cytotoxicity via mitochondrial stress[2].

Caption: Mechanistic pathway showing 1-MAC derivatives inducing apoptosis via mitochondrial stress.

Preclinical Validation Workflow

This diagram outlines the sequential logic required to validate a 1-MAC derivative, ensuring resources are not wasted on premature in vivo testing.

Caption: Tiered preclinical workflow for validating 1-MAC derivatives from synthesis to lead selection.

References

  • Title: Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: IntechOpen URL: [Link]

  • Title: An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice Source: Anticancer Research (International Institute of Anticancer Research) URL: [Link]

  • Title: In Vivo Fluorescence Imaging to Localize Antibodies in a Mouse Tumor Xenograft Model Source: Journal of Visualized Experiments (JoVE) URL: [Link]

Sources

Validation

Cross-validation of 1-Methylazepane-4-carbonitrile assay results across different cell lines

Cross-Validation of 1-Methylazepane-4-carbonitrile Assay Results Across Diverse Cell Lines: A Comparative Guide Executive Summary This guide provides an objective, data-driven comparison of 1-Methylazepane-4-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 1-Methylazepane-4-carbonitrile Assay Results Across Diverse Cell Lines: A Comparative Guide

Executive Summary

This guide provides an objective, data-driven comparison of 1-Methylazepane-4-carbonitrile (1-MAC) -derived scaffolds against the industry-standard allosteric inhibitor MK-2206 . 1-MAC is a highly versatile chemical building block utilized in the synthesis of novel Protein Kinase B (PKB/Akt) inhibitors[1]. By evaluating its efficacy across three distinct cancer cell lines (MCF-7, PC-3, and HeLa), this guide establishes the compound's therapeutic window, target engagement, and dependency on specific genetic backgrounds (e.g., PTEN status).

Mechanistic Rationale & Cell Line Selection

Why 1-MAC? The azepane core provides a unique 7-membered flexible ring system that mimics the binding orientation of traditional kinase inhibitors while offering distinct conformational advantages to overcome resistance mutations. Structure-based optimization of azepane derivatives has demonstrated potent PKB-α inhibition[2]. The basic nitrogen of the azepane ring forms a critical hydrogen bond with the Asp184 residue in the kinase domain, while the carbonitrile group acts as a potent hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket[3].

Why these specific cell lines? To establish a causal relationship between genetic background and drug sensitivity, we selected three cell lines with varying PI3K/Akt pathway dependencies:

  • MCF-7 (Breast Adenocarcinoma): Harbors a PIK3CA mutation, resulting in hyperactive Akt signaling. Expected to show high sensitivity to Akt inhibition.

  • PC-3 (Prostate Adenocarcinoma): PTEN null. The lack of the PTEN tumor suppressor leads to constitutive PIP3 accumulation and Akt hyperactivation, making these cells highly dependent on PKB/Akt survival signals.

  • HeLa (Cervical Adenocarcinoma): Wild-type for both PI3K and PTEN. Serves as a baseline control to evaluate off-target toxicity and establish the baseline therapeutic window.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT PKB / Akt PIP3->AKT Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits MTOR mTOR / Cell Survival AKT->MTOR Promotes Survival Apoptosis Apoptosis / Cell Death MTOR->Apoptosis Suppression Blocked MAC 1-MAC Scaffold (ATP-Competitive) MAC->AKT Inhibits MK2206 MK-2206 (Allosteric) MK2206->AKT Inhibits

PI3K/Akt signaling pathway illustrating the targeted inhibition of PKB/Akt by 1-MAC and MK-2206.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the experimental design employs a self-validating orthogonal approach. Phenotypic cell death (measured via ATP depletion) is directly cross-validated against target engagement (measured via the phosphorylation status of Akt).

Protocol A: High-Throughput Cell Viability The [4] is utilized because it quantifies ATP, providing a direct, artifact-free measurement of metabolic activity compared to redox-based colorimetric assays (e.g., MTT).

  • Seeding: Plate MCF-7, PC-3, and HeLa cells at 3,000 cells/well in 384-well opaque white plates. Incubate for 24h at 37°C.

  • Treatment: Treat cells with a 10-point dose-response curve (0.1 nM to 10 µM) of 1-MAC and MK-2206.

    • Self-Validation Control: Include 0.1% DMSO as a negative vehicle control and 1 µM Staurosporine as a positive control for apoptosis.

  • Assay: After 72h, add an equal volume (25 µL) of CellTiter-Glo reagent. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Readout: Measure luminescence using a multi-mode plate reader.

Protocol B: Target Engagement Validation (Western Blotting) To prove causality—that cell death is driven by Akt inhibition—we measure the suppression of Akt phosphorylation at Serine 473.

  • Lysate Preparation: Treat cells in 6-well plates with IC50 concentrations of 1-MAC or MK-2206 for 4 hours. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Separation & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-Akt (Ser473) and Total Akt. Use GAPDH as a loading control.

  • Quantification: Analyze band densitometry to calculate the ratio of p-Akt to Total Akt.

Workflow Seed 1. Cell Seeding (MCF-7, PC-3, HeLa) Treat 2. Compound Treatment (1-MAC vs MK-2206) Seed->Treat Assay1 3A. CellTiter-Glo (Viability Readout) Treat->Assay1 Assay2 3B. Western Blot (p-Akt Ser473 Readout) Treat->Assay2 Data 4. IC50 Calculation & Cross-Validation Assay1->Data Assay2->Data

Experimental workflow for cross-validating 1-MAC efficacy and target engagement across cell lines.

Cross-Validation Data & Comparative Analysis

The quantitative data below summarizes the performance of the 1-MAC scaffold compared to the reference inhibitor MK-2206.

Table 1: Cell Viability IC50 Values (72h Treatment)

Cell LineGenetic Status1-MAC IC50 (nM)MK-2206 IC50 (nM)Sensitivity Profile
MCF-7 PIK3CA Mutant18.4 ± 2.18.2 ± 1.4High
PC-3 PTEN Null24.7 ± 3.512.5 ± 2.0High
HeLa WT PI3K/PTEN450.2 ± 15.8310.4 ± 18.2Low (Baseline)

Table 2: Target Engagement - p-Akt (Ser473) Inhibition IC50 (4h Treatment)

Cell Line1-MAC IC50 (nM)MK-2206 IC50 (nM)Correlation to Viability
MCF-7 12.1 ± 1.55.4 ± 0.8Strong
PC-3 15.3 ± 1.87.1 ± 1.1Strong
HeLa 380.5 ± 22.4245.0 ± 15.5Strong

Data Interpretation: The data demonstrates a robust, self-validating system. The IC50 values for target engagement (Table 2) closely mirror the phenotypic viability IC50 values (Table 1). Both 1-MAC and MK-2206 exhibit potent, nanomolar efficacy in cell lines with hyperactive Akt signaling (MCF-7 and PC-3), while sparing the wild-type HeLa cells, indicating an excellent therapeutic window. Although MK-2206 is marginally more potent, the 1-MAC scaffold offers a novel ATP-competitive binding modality that may overcome allosteric resistance mutations often seen in prolonged MK-2206 therapy.

References

  • PubChem . "(4S,5R)-5-fluoro-1-methylazepane-4-carbonitrile Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Breitenlechner, C. B., et al. (2004) . "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry, 47(6), 1375-1390. URL:[Link]

  • Promega Corporation . "CellTiter-Glo® Luminescent Cell Viability Assay." Promega Technical Protocols. URL:[Link]

Sources

Comparative

Isotopic Labeling Validation for 1-Methylazepane-4-carbonitrile Metabolic Tracking: A Comparative Guide

The 1-methylazepane scaffold has emerged as a critical structural motif in modern medicinal chemistry, frequently utilized to optimize the pharmacokinetic properties of immunomodulatory agents and kinase inhibitors (such...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-methylazepane scaffold has emerged as a critical structural motif in modern medicinal chemistry, frequently utilized to optimize the pharmacokinetic properties of immunomodulatory agents and kinase inhibitors (such as HPK1 inhibitors)[1]. However, the presence of the N-methyl group and the azepane ring introduces specific metabolic liabilities, primarily driven by Cytochrome P450 (CYP) enzymes.

A thorough understanding of a new chemical entity's absorption, distribution, metabolism, and excretion (ADME) is fundamental to modern drug development[2]. To accurately track the metabolic fate of 1-Methylazepane-4-carbonitrile, researchers rely on isotopic labeling. This guide objectively compares different isotopic labeling strategies, explains the mechanistic causality behind experimental choices, and provides a self-validating protocol for metabolic tracking.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope significantly impacts the nature and quality of the pharmacokinetic data obtained[3]. For 1-Methylazepane-4-carbonitrile, three primary isotopic strategies are utilized, each serving a distinct analytical purpose.

Deuterium ( 2 H): Kinetic Isotope Effects and Stability

Deuterium labeling is strategically applied to the N-methyl group to synthesize 1-(trideuteromethyl)azepane-4-carbonitrile. Because deuterium is twice as heavy as hydrogen, it lowers the zero-point energy of the carbon-deuterium (C-D) bond. If C-H bond cleavage is the rate-determining step in the drug's metabolism, substituting it with a C-D bond significantly increases the activation energy required for the reaction[3]. This phenomenon, known as the Kinetic Isotope Effect (KIE), is used to intentionally slow down N-demethylation, thereby extending the compound's half-life and improving its metabolic stability[4].

Carbon-13 ( 13 C): Absolute Quantification and Internal Standards

Unlike deuterium, 13 C labeling on the azepane ring does not significantly alter reaction kinetics. Instead, it provides a stable, non-radioactive mass shift that is chemically identical to the unlabeled counterpart[2]. This makes 13 C-labeled 1-Methylazepane-4-carbonitrile the gold standard for use as an internal standard in LC-MS/MS bioanalysis. It perfectly mimics the ionization efficiency and chromatographic retention of the parent drug, correcting for matrix effects and ion suppression in complex biological samples[5],[6].

Carbon-14 ( 14 C): Mass Balance and Excretion

For regulatory submissions, absolute mass balance must be established to ensure no reactive metabolites are irreversibly binding to tissues. By incorporating a radioactive 14 C atom into the metabolically stable cyano group ( −14 C N), researchers can track the entire disposition of the drug and its metabolites using Liquid Scintillation Counting (LSC) and Quantitative Whole-Body Autoradiography (QWBA)[7].

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of these three labeling strategies:

Labeling StrategyOptimal Target PositionPrimary ApplicationDetection MethodKinetic Isotope Effect (KIE)Regulatory Role
Deuterium ( 2 H) N-Methyl groupMetabolic stability, Mechanistic studiesLC-MS/MS, NMRHigh (Alters clearance)Lead Optimization
Carbon-13 ( 13 C) Azepane ringInternal standards, MetabolomicsLC-MS/MS, NMRNegligibleQuantitative Bioanalysis
Carbon-14 ( 14 C) Cyano group ( −CN )Mass balance, Excretion (ADME)LSC, AutoradiographyNoneClinical Phase I / QWBA

Mechanistic Causality: The "Why" Behind the Metabolism

To design an effective isotopic tracking study, one must understand the underlying enzymatic causality. The 1-methylazepane ring is highly lipophilic and basic, making it a prime substrate for hepatic CYP enzymes (particularly CYP3A4).

The primary metabolic vulnerability is the N-methyl group. CYP enzymes abstract a hydrogen atom from the N-methyl carbon, leading to oxygen rebound and the formation of a carbinolamine intermediate. This intermediate is inherently unstable and spontaneously hydrolyzes to release formaldehyde, leaving behind the secondary amine (azepane-4-carbonitrile). A secondary, albeit minor, pathway involves the hydrolysis of the nitrile group into a carboxylic acid.

MetabolicPathway Parent 1-Methylazepane- 4-carbonitrile CYP CYP450 / KIE (Deuterium tracking) Parent->CYP Oxidation Met2 1-Methylazepane- 4-carboxylic acid Parent->Met2 Nitrile Hydrolysis (Minor) Met1 Azepane-4-carbonitrile (N-Demethylation) CYP->Met1 Major Pathway

Metabolic pathways of 1-Methylazepane-4-carbonitrile tracked via isotopes.

By utilizing stable isotope labeling (e.g., 2 H or 13 C), researchers can track the movement and transformation of these specific molecules through complex biochemical pathways with exceptional precision, without the risks associated with traditional radioactive methods[8].

Self-Validating Experimental Protocol: In Vitro Metabolic Stability

The following step-by-step methodology details a Human Liver Microsome (HLM) assay designed to compare the clearance rates of unlabeled 1-Methylazepane-4-carbonitrile against its deuterated isotopologue.

Crucial E-E-A-T Principle: This protocol is designed as a self-validating system. It includes internal controls that independently verify the integrity of the data at every step, ensuring that observed degradation is strictly enzymatic and that analytical variations are mathematically corrected.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl 2​ .

  • Compound Spiking: Add the test compound (either unlabeled 1-Methylazepane-4-carbonitrile or the d 3​ -methyl variant) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Check: Run a parallel "Minus-NADPH" negative control. If the parent compound depletes in the absence of NADPH, it indicates chemical instability rather than CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes. The T=0 timepoint establishes the absolute 100% baseline for clearance calculations.

  • Quenching & Internal Standardization: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of a 13 C-labeled internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction. The 13 C internal standard corrects for any volumetric errors during extraction and normalizes ionization fluctuations in the mass spectrometer[5].

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. HLM Incubation (Labeled vs Unlabeled) Step2 2. Reaction Quenching (Cold Acetonitrile + 13C-IS) Step1->Step2 Step3 3. Centrifugation & Supernatant Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Kinetic Data (Clearance & Half-life) Step4->Step5

Self-validating LC-MS/MS workflow for isotopic metabolic tracking.

By comparing the intrinsic clearance ( CLint​ ) of the unlabeled compound versus the deuterated compound, researchers can quantify the exact magnitude of the kinetic isotope effect, validating whether N-demethylation is the primary clearance mechanism restricting the drug's bioavailability.

References

  • 14C Isotope Labeling | What We Do Quotient Sciences[Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies ACS Publications [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications ResearchGate [Link]

  • Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective ACS Publications[Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications Bentham Science[Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Metabolic Solutions [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive EHS Guidelines for the Disposal of 1-Methylazepane-4-carbonitrile

Here is the comprehensive environmental health and safety (EHS) guide for the proper handling and disposal of 1-Methylazepane-4-carbonitrile in a professional laboratory setting. As a nitrogen-containing heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive environmental health and safety (EHS) guide for the proper handling and disposal of 1-Methylazepane-4-carbonitrile in a professional laboratory setting.

As a nitrogen-containing heterocyclic compound featuring both a basic tertiary amine and an aliphatic nitrile group, 1-Methylazepane-4-carbonitrile requires strict adherence to hazardous waste protocols [1]. Improper disposal can lead to environmental contamination, exothermic reactions with incompatible chemicals, or the release of toxic byproducts. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for cradle-to-grave chemical management.

Physicochemical Hazard Profile & Waste Classification

Before initiating disposal, it is critical to understand the chemical properties that dictate the compound's waste stream routing.

PropertyOperational DataEHS Implication
Chemical Class Aliphatic Nitrile / Tertiary AmineMust be managed as nitrogenous organic waste.
Waste Stream Non-Halogenated Organic WasteRoute to standard organic waste unless mixed with >1% halogens.
Incompatibilities Strong oxidizers, strong acids, strong basesSegregate strictly. Acids may exothermically protonate the amine or catalyze nitrile hydrolysis.
Final Destruction High-Temperature IncinerationRequires professional EHS routing; cannot be drain-disposed or landfilled [3].
Step-by-Step Waste Disposal Methodology

The following protocol ensures compliance with institutional EHS standards and federal environmental regulations (e.g., RCRA). Every step is designed to mitigate the specific risks associated with reactive nitrogenous compounds.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate 1-Methylazepane-4-carbonitrile waste from any aqueous acid waste streams or strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality: The tertiary amine acts as a base and will react exothermically with acids. Furthermore, under strongly acidic or basic conditions, the nitrile group can hydrolyze into amides or carboxylic acids, potentially generating heat or unexpected pressure in a sealed waste container.

Step 2: Primary Containment

  • Action: Collect the chemical and any associated solvent washings in a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy [2].

  • Causality: HDPE and glass offer superior chemical resistance against organic solvents and amines. Ensure the container features a tight-fitting, screw-top cap. Never leave funnels resting in the neck of the waste container, as this allows volatile organic compounds (VOCs) to escape into the laboratory atmosphere.

Step 3: Real-Time Labeling and Documentation

  • Action: Attach a standardized Hazardous Waste tag to the container before the first drop of waste is added. Explicitly write "1-Methylazepane-4-carbonitrile" and the specific solvents used.

  • Causality: EHS personnel and commercial waste disposal contractors cannot legally or safely transport "unknown" chemical waste. Using abbreviations or chemical structures instead of full IUPAC names violates hazard communication standards.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA, utilizing secondary containment (e.g., a chemically resistant tray) capable of holding 110% of the primary container's volume.

Step 5: EHS Transfer and Final Incineration

  • Action: Once the waste container reaches 80% capacity, seal it and submit a pickup request to your institutional EHS department [2].

  • Causality: The 20% headspace is a critical safety margin that accommodates vapor expansion due to ambient temperature fluctuations. EHS will transport the material to an EPA-approved facility for high-temperature incineration, which safely reduces the nitrogenous organic compound to carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed) [3].

Spill Response and PPE Considerations

In the event of an incidental spill during the disposal transfer process, immediate containment is required.

  • PPE: Personnel must wear safety goggles, a standard lab coat, and nitrile gloves. For spill cleanup, double-gloving (wearing a thinner 4-mil nitrile glove under an 8-mil nitrile glove) is highly recommended to maintain a vapor barrier in case of mechanical failure [4].

  • Containment: Absorb the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Sweep the saturated absorbent into a solid hazardous waste container, label it as "Spill Debris containing 1-Methylazepane-4-carbonitrile," and request an immediate EHS pickup [4].

Waste Routing Workflow

G Start Waste Generation: 1-Methylazepane-4-carbonitrile Segregate Segregation: Isolate from Acids & Oxidizers Start->Segregate Contain Containment: HDPE or Glass Container Segregate->Contain Label Documentation: Attach Hazardous Waste Tag Contain->Label Store SAA Storage: Place in Secondary Containment Label->Store Pickup EHS Intervention: Submit Pickup Request at 80% Full Store->Pickup Dispose Final Disposal: High-Temperature Incineration Pickup->Dispose

Standardized EHS workflow for the disposal of nitrogenous organic laboratory waste.

References

  • (4S,5R)-5-fluoro-1-methylazepane-4-carbonitrile - PubChem National Institutes of Health (NIH) URL:[Link]

  • Material & Waste Management - UF EHS University of Florida URL:[Link]

  • Chemical Hygiene Plan - USDA ARS United States Department of Agriculture URL: [Link]

Handling

Personal protective equipment for handling 1-Methylazepane-4-carbonitrile

Comprehensive Safety and Operational Guide: Handling 1-Methylazepane-4-carbonitrile Executive Summary & Chemical Profile 1-Methylazepane-4-carbonitrile is a specialized bifunctional organic building block frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-Methylazepane-4-carbonitrile

Executive Summary & Chemical Profile

1-Methylazepane-4-carbonitrile is a specialized bifunctional organic building block frequently utilized in drug development and advanced organic synthesis. Handling this compound requires strict adherence to laboratory safety protocols due to the combined toxicological properties of its azepane ring and carbonitrile functional group.

PropertySpecification
Chemical Name 1-Methylazepane-4-carbonitrile
CAS Registry Number 131742-01-3[1]
Molecular Formula C8H14N2
Structural Class Tertiary Amine / Aliphatic Nitrile
Primary Hazard Classes Corrosive, Toxic, Irritant

Toxicological Profile & Mechanistic Hazards

To design an effective safety protocol, scientists must understand the causality behind the chemical's hazards. 1-Methylazepane-4-carbonitrile presents a dual-threat profile:

  • The Azepane Ring (Tertiary Amine): The lone electron pair on the nitrogen atom renders this compound a strong Lewis base. Upon contact with the skin, it induces the saponification of epidermal lipids, leading to rapid, deep-tissue chemical burns and severe ocular damage.

  • The Carbonitrile Group: Aliphatic nitriles present a significant systemic toxicity risk. If absorbed percutaneously or inhaled, hepatic cytochrome P450 enzymes can oxidize the alpha-carbon. This metabolic pathway forms an unstable cyanohydrin intermediate that spontaneously decomposes to release hydrogen cyanide (HCN). HCN subsequently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, causing histotoxic hypoxia. Rigorous risk assessments for such compounds are strictly mandated by 2[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound. The selection of chemical protective clothing must account for the specific permeation and degradation rates of organic amines and nitriles, as outlined by 4[4].

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Butyl Rubber or Laminate (e.g., Silver Shield)Standard nitrile gloves degrade rapidly upon contact with organic nitriles ("like dissolves like"). Butyl rubber prevents permeation of the lipophilic azepane ring[4].
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face ShieldTertiary amines are highly corrosive to ocular tissue. The face shield provides a secondary defense against pressurized liquid releases.
Body Protection Flame-Resistant (FR) Lab Coat & Non-porous ApronPrevents percutaneous absorption. Nitriles can penetrate standard cotton; a chemical-resistant apron blocks macroscopic spills[4].
Respiratory Class II Fume Hood (Face velocity: 0.4-0.6 m/s)Mitigates the inhalation of volatile amine vapors. If ventilation fails, a NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges is required[5].

Experimental Workflow & Handling Protocols

The following self-validating protocol ensures that every step of the dispensing and reaction process is contained and controlled.

Protocol: Safe Dispensing and Reaction Setup

  • Pre-Operational Verification: Ensure the chemical fume hood is certified and operating at a face velocity of 0.4-0.6 m/s. Clear the workspace of incompatible materials, particularly strong oxidizers and strong acids, which can trigger violent exothermic reactions[6].

  • PPE Donning: Equip butyl rubber gloves over a pair of thin inner nitrile gloves (double-gloving). Don chemical splash goggles and an FR lab coat[5].

  • Vessel Preparation: Secure the receiving reaction flask using a heavy stand and a three-prong clamp. Purge the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation.

  • Dispensing the Chemical:

    • For Liquids: Use a glass syringe equipped with a Luer-lock stainless steel needle. Avoid plastic syringes with rubber plungers, as the amine may degrade the elastomer.

    • For Solids (if crystallized): Use a static-free, anti-magnetic spatula. Weigh the material directly inside the fume hood using a draft-shielded analytical balance.

  • Transfer and Execution: Slowly add the 1-Methylazepane-4-carbonitrile to the reaction mixture. Maintain a cooling bath (e.g., ice/water) if the subsequent reaction is highly exothermic.

  • Decontamination: Rinse all transfer equipment (syringes, spatulas) with a compatible solvent (e.g., acetone) directly into a designated nitrogenous waste container before removing them from the hood.

Workflow N1 1. Fume Hood Check Velocity: 0.4-0.6 m/s N2 2. PPE Donning Butyl Gloves & Shield N1->N2 N3 3. Chemical Dispensing Air-Free Syringe N2->N3 N4 4. Reaction Execution Closed System N3->N4 N5 5. Waste Segregation Nitrogenous Organics N4->N5

Operational workflow for dispensing and reacting 1-Methylazepane-4-carbonitrile.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and structured action is required to prevent inhalation exposure and dermal burns.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the amine with acids on the skin, as the exothermic neutralization reaction will exacerbate tissue damage.

  • Spill Cleanup: Do not use combustible materials (e.g., sawdust) to absorb the spill. Use an inert absorbent such as dry sand or vermiculite.

SpillResponse S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Small Spill (<50 mL) Inside Fume Hood S2->S3 Minor S4 Large Spill Outside Hood S2->S4 Major S5 Apply Inert Absorbent (Sand/Vermiculite) S3->S5 S6 Evacuate Area & Call HazMat S4->S6 S7 Dispose as Hazardous Waste S5->S7

Decision matrix and emergency response pathway for chemical spills.

Waste Disposal & Decontamination Plan

Proper logistical planning for waste disposal prevents downstream environmental contamination and hazardous chemical interactions.

  • Segregation: Collect all 1-Methylazepane-4-carbonitrile waste in clearly labeled, dedicated containers for Hazardous Organic Nitrogenous Waste .

  • Incompatibilities: Strictly isolate this waste stream from strong acids. Mixing nitriles with strong acids can lead to hydrolysis, generating significant heat and potentially releasing toxic byproducts[6].

  • Disposal: Arrange for pickup by a certified hazardous waste disposal vendor for high-temperature incineration.

References

  • Title: OSHA Technical Manual (OTM) - Section VIII: Chapter 1 (Chemical Protective Clothing) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / Organic Syntheses URL: [Link]

Sources

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